Product packaging for Methyl oxindole-7-carboxylate(Cat. No.:CAS No. 380427-39-4)

Methyl oxindole-7-carboxylate

Cat. No.: B1585734
CAS No.: 380427-39-4
M. Wt: 191.18 g/mol
InChI Key: XVJRNLIMSQFUAI-UHFFFAOYSA-N
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Description

Methyl oxindole-7-carboxylate is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B1585734 Methyl oxindole-7-carboxylate CAS No. 380427-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-oxo-1,3-dihydroindole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO3/c1-14-10(13)7-4-2-3-6-5-8(12)11-9(6)7/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJRNLIMSQFUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378517
Record name Methyl 2-oxo-2,3-dihydro-1H-indole-7-carboxylate
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Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380427-39-4
Record name Methyl 2,3-dihydro-2-oxo-1H-indole-7-carboxylate
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Record name Methyl 2-oxo-2,3-dihydro-1H-indole-7-carboxylate
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Record name Methyl oxindole-7-carboxylate
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Foundational & Exploratory

"physicochemical properties of methyl oxindole-7-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl Oxindole-7-carboxylate

Foreword: The Oxindole Scaffold in Modern Drug Discovery

The oxindole core is a privileged heterocyclic scaffold that features prominently in a multitude of natural products and pharmacologically active molecules.[1] First identified in plant-based alkaloids, its unique structural and electronic properties have established it as a cornerstone in medicinal chemistry.[2] The ability to readily modify the oxindole ring at various positions allows for the generation of diverse chemical libraries with a wide spectrum of biological activities.[1][2] Notably, oxindole derivatives have been successfully developed as anticancer agents (e.g., Sunitinib), kinase inhibitors, and anti-inflammatory compounds, underscoring the therapeutic potential of this molecular framework.[3][4] this compound, a specific derivative, serves as a valuable building block and intermediate in the synthesis of more complex pharmaceutical agents.[5] A thorough understanding of its physicochemical properties is therefore not merely an academic exercise but a critical prerequisite for its effective utilization in drug design, formulation, and development. This guide provides a comprehensive analysis of these properties, grounded in established experimental methodologies and predictive data.

Molecular Identity and Core Physical Characteristics

This compound is a solid compound, typically appearing as a pale beige or off-white powder under standard laboratory conditions.[6][7] Its fundamental identifiers and physical properties are summarized below, providing the foundational data for any research or development endeavor.

PropertyValueSource(s)
IUPAC Name methyl 2-oxo-1,3-dihydroindole-7-carboxylate[8][9]
CAS Number 380427-39-4[8][10]
Molecular Formula C₁₀H₉NO₃[8][11]
Molecular Weight 191.18 g/mol [8][12]
Appearance Pale Beige to Light Beige Solid[6]
Melting Point 182-184 °C[6][10]
Boiling Point 402.7 ± 45.0 °C (Predicted)[6][10]
Density 1.283 ± 0.06 g/cm³ (Predicted)[6][13]

These fundamental properties are the first-pass indicators for handling, storage, and initial process development. The high melting point suggests a stable crystalline lattice, while the predicted high boiling point is characteristic of a molecule with strong intermolecular forces, including hydrogen bonding via the lactam N-H group.

Solubility Profile: A Critical Parameter for Bioavailability

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its biological availability and its suitability for various formulation strategies. Predictive data indicates that this compound exhibits limited solubility in common organic solvents.

SolventSolubilitySource(s)
Chloroform Slightly Soluble[6][13]
DMSO Slightly Soluble[6][13]
Methanol Slightly Soluble (with heating)[6][13]

This low solubility profile is a crucial consideration. For in vitro biological assays, stock solutions would likely require preparation in DMSO. For formulation development, the poor solubility in both aqueous and common organic systems suggests that techniques such as micronization, salt formation, or amorphous solid dispersions might be necessary to enhance dissolution rates and bioavailability.

Experimental Protocol: Kinetic Solubility Determination via Nephelometry

The causality behind choosing a kinetic solubility assay is its high-throughput nature, making it ideal for early-stage drug discovery. It provides a rapid assessment of solubility under thermodynamically unstable conditions, which often mimic the initial dissolution of a compound in vivo.

Objective: To determine the kinetic solubility of this compound in a phosphate-buffered saline (PBS) solution.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Addition of Aqueous Buffer: Rapidly add PBS (pH 7.4) to all wells, including a buffer-only control, to achieve a final DMSO concentration of 1-2%. This sudden change in solvent environment forces the compound to precipitate if its solubility limit is exceeded.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Nephelometric Reading: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed, compared to the control, is recorded as the kinetic solubility.

Ionization and Lipophilicity: The Twin Pillars of ADME

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is heavily influenced by its acidity (pKa) and lipophilicity (logP). These parameters govern how a molecule interacts with biological membranes and physiological fluids.

ParameterPredicted ValueSignificanceSource(s)
pKa 13.39 ± 0.20Acidity of the lactam N-H proton[6][13]
XlogP 0.6Hydrophobicity/Lipophilicity[14]

The predicted pKa of ~13.4 indicates that the N-H proton of the oxindole lactam is weakly acidic.[6][13] Under normal physiological pH (7.4), the molecule will exist almost exclusively in its neutral form. This is critical, as the neutral form is generally more capable of passively diffusing across lipid bilayer membranes.

The predicted XlogP of 0.6 suggests that the molecule is relatively hydrophilic.[14] While this may be beneficial for aqueous solubility, a logP value in the range of 1-3 is often considered optimal for balancing the solubility and membrane permeability required for good oral absorption. This value suggests that while the compound can interact with the aqueous phase, its passive diffusion across cell membranes might not be highly efficient.

Experimental Workflow: pKa and LogP Determination

The following workflow illustrates a standard, logical sequence for experimentally verifying these crucial physicochemical parameters.

G cluster_pka pKa Determination (Potentiometric Titration) cluster_logp LogP Determination (Shake-Flask Method) pka1 Dissolve compound in Methanol/Water mixture pka2 Titrate with standardized 0.1 M KOH solution pka1->pka2 pka3 Monitor pH with a calibrated electrode pka2->pka3 pka4 Calculate pKa from titration curve inflection point pka3->pka4 logp1 Prepare saturated solution in n-Octanol and PBS (pH 7.4) pka4->logp1 Informs buffer choice logp2 Equilibrate phases by gentle agitation (24h) logp1->logp2 logp3 Separate layers by centrifugation logp2->logp3 logp4 Quantify compound concentration in each phase via UV-Vis/HPLC logp3->logp4 logp5 Calculate LogP = log([C]octanol / [C]pbs) logp4->logp5

Caption: Standard workflow for experimental pKa and LogP determination.

Spectroscopic Characterization

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the CH₂ group at the 3-position, the N-H proton of the lactam, and the methyl ester protons. The aromatic protons would appear as complex multiplets in the 7.0-8.0 ppm range. The CH₂ protons would likely appear as a singlet around 3.5 ppm. The lactam N-H proton would be a broad singlet, potentially around 10-11 ppm, and its position would be sensitive to solvent and concentration. The methyl ester protons will be a sharp singlet around 3.9 ppm.

  • ¹³C NMR: The carbon spectrum would show ten distinct signals. The two carbonyl carbons (lactam and ester) would be the most downfield, appearing in the 165-175 ppm region. The aromatic carbons would resonate between 110-140 ppm. The aliphatic CH₂ carbon would be found around 35-40 ppm, and the methyl ester carbon would be around 52 ppm.

4.2 UV-Visible Spectroscopy

The molecule contains a substituted benzene ring fused to the lactam system, which constitutes the primary chromophore. One would expect to see characteristic absorbance peaks in the UV region, likely with a λₘₐₓ between 250-300 nm, corresponding to π→π* transitions within the aromatic system. Analysis of UV-Vis spectra is crucial for developing quantitative assays (e.g., for solubility or dissolution studies) and for photostability testing.[15][16]

4.3 Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The monoisotopic mass is 191.05824 Da.[8] Electrospray ionization (ESI) would likely show a strong protonated molecular ion [M+H]⁺ at m/z 192.0655.

Plausible Synthetic Pathway

G start Methyl 2-amino-3-bromobenzoate step1 Sonogashira Coupling with Trimethylsilylacetylene start->step1 Pd(PPh₃)₂Cl₂, CuI, Et₃N step2 Deprotection of Silyl Group (e.g., K₂CO₃, MeOH) step1->step2 step3 Hydration of Alkyne (e.g., H₂SO₄, H₂O, HgSO₄) step2->step3 Forms intermediate methyl 2-amino-3-ethynylbenzoate step4 Intramolecular Reductive Cyclization (e.g., Pd/C, H₂) step3->step4 Forms intermediate methyl 2-amino-3-acetylbenzoate end This compound step4->end

Caption: A plausible synthetic route to this compound.

This proposed pathway is illustrative of the type of multi-step synthesis often required for substituted heterocyclic systems. Each step involves well-precedented transformations, providing a logical framework for potential laboratory synthesis. The choice of a Sonogashira coupling, for instance, is a robust and widely used method for forming carbon-carbon bonds on an aromatic ring.

Conclusion and Future Directions

This guide has synthesized available predictive and experimental data to present a cohesive physicochemical profile of this compound. The compound is a stable, crystalline solid with limited solubility and a hydrophilic character as indicated by its predicted logP value. Its weakly acidic nature means it will be predominantly neutral at physiological pH. These properties are paramount for scientists and researchers in drug development, as they directly impact everything from initial screening assay design to final dosage form development. Experimental verification of the predicted values for pKa, logP, and detailed spectroscopic analysis remains a crucial next step for any project utilizing this important chemical scaffold.

References

"CAS 380427-39-4 chemical structure"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Eluxadoline (VIBERZI®): Structure, Mechanism, and Synthesis

A Note on Chemical Identification: This guide provides a comprehensive overview of Eluxadoline. The initial query referenced CAS number 380427-39-4; however, this identifier corresponds to the chemical entity Methyl 2-oxoindoline-7-carboxylate.[1][2][3][4][5][6][7][8][9] The correct CAS number for Eluxadoline, the active pharmaceutical ingredient in VIBERZI®, is 864821-90-9.[10][11] This guide will focus on Eluxadoline due to its significance in drug development for irritable bowel syndrome with diarrhea (IBS-D).

Introduction

Eluxadoline, marketed under the brand names Viberzi and Truberzi, is a peripherally acting oral medication approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D) in adults.[10][12] Developed by Janssen Pharmaceutica and later by Actavis, it received approval from the U.S. Food and Drug Administration (FDA) in 2015.[10] Eluxadoline represents a targeted therapeutic approach, modulating opioid receptors in the enteric nervous system to alleviate the hallmark symptoms of IBS-D, namely abdominal pain and diarrhea.[13][14][15] Its localized action in the gut is a key design feature aimed at minimizing central nervous system side effects commonly associated with opioids.[12][13]

Chemical Structure and Properties

Eluxadoline is a complex synthetic molecule with the chemical formula C32H35N5O5 and a molecular weight of 569.662 g·mol−1.[10][16][17]

IUPAC Name: 5-({[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl][(1S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl]amino}methyl)-2-methoxybenzoic acid[10][11]

The structure of Eluxadoline is characterized by several key functional groups that contribute to its pharmacological activity. It is an amino acid amide derived from L-phenylalanine.[11]

Mechanism of Action: A Mixed Opioid Receptor Modulator

Eluxadoline exhibits a unique and complex mechanism of action, functioning as a mixed opioid receptor modulator.[12][13] It acts as an agonist at the mu (μ)-opioid and kappa (κ)-opioid receptors, and as an antagonist at the delta (δ)-opioid receptor.[10][11][12][13][14][18] These opioid receptors are G-protein-coupled receptors located throughout the enteric nervous system, where they play a crucial role in regulating gut motility, secretion, and visceral sensation.[12]

The agonistic activity at μ-opioid receptors is primarily responsible for reducing intestinal contractility, slowing colonic transit, and decreasing fluid and ion secretion.[11][14] This action directly addresses the diarrheal component of IBS-D. The agonism of κ-opioid receptors is also thought to contribute to its anti-diarrheal effects and may play a role in visceral analgesia.[14]

Concurrently, Eluxadoline's antagonism of the δ-opioid receptor is a critical feature that differentiates it from traditional opioid agonists.[11][13] Antagonism at this receptor is believed to counteract the excessive slowing of gastrointestinal motility that can be caused by unopposed μ-opioid agonism, thereby mitigating the risk of severe constipation.[11][12] This dual-action mechanism aims to normalize bowel function rather than simply inducing constipation.[12]

Eluxadoline_Mechanism_of_Action cluster_receptors Opioid Receptors in the Enteric Nervous System cluster_effects Physiological Effects Eluxadoline Eluxadoline Mu_Receptor μ-Opioid Receptor Eluxadoline->Mu_Receptor Agonist Kappa_Receptor κ-Opioid Receptor Eluxadoline->Kappa_Receptor Agonist Delta_Receptor δ-Opioid Receptor Eluxadoline->Delta_Receptor Antagonist Reduced_Motility Reduced Bowel Motility and Secretion Mu_Receptor->Reduced_Motility Analgesia Visceral Analgesia Mu_Receptor->Analgesia Kappa_Receptor->Reduced_Motility Kappa_Receptor->Analgesia Counteract_Constipation Mitigation of Severe Constipation Delta_Receptor->Counteract_Constipation Normalization Normalization of Bowel Function Reduced_Motility->Normalization Analgesia->Normalization Counteract_Constipation->Normalization

Caption: Mechanism of action of Eluxadoline on opioid receptors.

Pharmacokinetics

Eluxadoline has limited systemic bioavailability, which is a key aspect of its safety profile, as it minimizes central nervous system effects.[11][13] Following oral administration, peak plasma concentrations (Cmax) are low, ranging from 2 to 4 ng/mL, with an area under the curve (AUC) of 12 to 22 ng.h/mL for a 100 mg dose.[10] The protein binding of Eluxadoline is approximately 81%.[10] It has a relatively short elimination half-life of 3.7 to 6 hours.[10][14] The primary route of excretion is through the feces (82.2%), with less than 1% excreted in the urine.[10][14] Co-administration with a high-fat meal can decrease Cmax and AUC by 50% and 60%, respectively.[10]

Table 1: Pharmacokinetic Parameters of Eluxadoline

ParameterValue
Bioavailability~1%
Cmax (100 mg dose)2-4 ng/mL
AUC (100 mg dose)12-22 ng.h/mL
Protein Binding81%
Elimination Half-life3.7-6 hours
Primary ExcretionFeces (82.2%)

Synthesis of Eluxadoline

The synthesis of Eluxadoline is a multi-step process that involves the coupling of key intermediates. While several synthetic routes have been described in the literature and patents, a general approach involves the reaction of a suitable amine with a carboxylic acid under standard peptide coupling conditions.[19] This typically utilizes a carbodiimide coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) in the presence of an additive like hydroxybenzotriazole (HOBt) to prevent racemization.[19]

A generalized synthetic workflow can be conceptualized as follows:

Eluxadoline_Synthesis_Workflow cluster_intermediates Key Intermediates cluster_process Synthetic Process Intermediate_A Protected Amino Acid Derivative Coupling Peptide Coupling (e.g., EDCI, HOBt) Intermediate_A->Coupling Intermediate_B Amine Moiety Intermediate_B->Coupling Deprotection Removal of Protecting Groups (e.g., Acid Treatment) Coupling->Deprotection Purification Purification and Isolation Deprotection->Purification Eluxadoline Eluxadoline Purification->Eluxadoline

Caption: Generalized workflow for the synthesis of Eluxadoline.

During the synthesis and storage of Eluxadoline, several process-related impurities and degradation products can form. These include diacid impurities from amide hydrolysis and desmethyl impurities.[20] The identification, synthesis, and characterization of these impurities are crucial for quality control and regulatory compliance in the manufacturing of the active pharmaceutical ingredient.[20]

Clinical Efficacy and Safety

The efficacy and safety of Eluxadoline for the treatment of IBS-D have been established in several clinical trials. Phase 2 and Phase 3 studies have demonstrated that Eluxadoline is significantly more effective than placebo in providing a composite clinical response, defined by improvements in both abdominal pain and stool consistency.[15][21][22][23] In Phase 3 trials, a greater proportion of patients treated with Eluxadoline (both 75 mg and 100 mg twice daily) achieved this composite response compared to placebo over 12 and 26 weeks of treatment.[15][23]

The most commonly reported adverse events in clinical trials were constipation, nausea, and abdominal pain.[22] A rare but serious adverse event is pancreatitis, particularly in patients without a gallbladder.[14][22] Sphincter of Oddi spasm is another potential serious adverse event, also occurring more frequently in patients who have had a cholecystectomy.[12][15][22] For this reason, Eluxadoline is contraindicated in patients with a history of biliary duct obstruction, sphincter of Oddi disease or dysfunction, pancreatitis, or severe liver impairment.[14]

Conclusion

Eluxadoline represents a significant advancement in the pharmacological management of irritable bowel syndrome with diarrhea. Its novel, peripherally restricted, mixed-opioid receptor mechanism of action allows for the effective control of both diarrhea and abdominal pain, the primary symptoms of IBS-D. The chemical structure of Eluxadoline is intricately designed to achieve this targeted effect while minimizing central nervous system side effects. The synthesis of this complex molecule requires careful control to ensure purity and minimize the formation of impurities. Clinical data have robustly supported its efficacy and have also well-characterized its safety profile, enabling clinicians to select appropriate patients for this therapy. For researchers and drug development professionals, Eluxadoline serves as a compelling example of rational drug design, targeting a specific pathophysiological mechanism to address a significant unmet medical need.

References

An In-Depth Technical Guide to Methyl 2-Oxoindoline-7-carboxylate: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxoindoline-7-carboxylate, a key heterocyclic building block, has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its rigid bicyclic structure, featuring both a lactam and an ester functional group, provides a versatile scaffold for the development of novel therapeutic agents and complex organic molecules. This technical guide offers a comprehensive overview of methyl 2-oxoindoline-7-carboxylate, encompassing its formal nomenclature and synonyms, detailed synthetic routes, chemical properties and reactivity, and its applications in contemporary drug discovery and development.

Part 1: Nomenclature and Chemical Identity

The systematic and unambiguous naming of chemical compounds is paramount for clear scientific communication. This section details the IUPAC name and various synonyms for the title compound, alongside its key identifiers.

IUPAC Name

The formal IUPAC name for this compound is methyl 2-oxo-2,3-dihydro-1H-indole-7-carboxylate [1][2]. This name is derived by identifying the parent heterocycle as a 2,3-dihydro-1H-indole (also known as indoline), with a ketone (oxo) group at position 2 and a methyl carboxylate group at position 7.

Synonyms

In scientific literature and commercial catalogs, methyl 2-oxoindoline-7-carboxylate is referred to by several synonyms. Understanding these is crucial for comprehensive literature searches. Common synonyms include:

  • Methyl oxindole-7-carboxylate[1][2]

  • Methyl 2-oxoindoline-7-carboxylate[1][3]

  • 2-Oxoindoline-7-carboxylic acid methyl ester[1]

  • 7-(Methoxycarbonyl)-2-oxindole

  • Nintedanib Impurity 32[2]

Chemical Identifiers

For precise identification and database searching, the following identifiers are essential:

IdentifierValue
CAS Number 380427-39-4[1][2]
Molecular Formula C₁₀H₉NO₃[1][2]
Molecular Weight 191.18 g/mol [2]
PubChem CID 2773518[2]

Part 2: Synthesis and Manufacturing

The synthesis of the oxindole core is a well-established area of organic chemistry, with numerous named reactions and modern catalytic methods available. The preparation of methyl 2-oxoindoline-7-carboxylate typically involves the construction of the bicyclic system from suitably substituted benzene derivatives.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of methyl 2-oxoindoline-7-carboxylate points towards precursors such as substituted anilines or nitroaromatics. The key strategic bond formations involve the creation of the C2-N1 amide bond and the C3-C3a bond.

G Methyl 2-Oxoindoline-7-carboxylate Methyl 2-Oxoindoline-7-carboxylate Cyclization Cyclization Methyl 2-Oxoindoline-7-carboxylate->Cyclization Substituted Aniline Substituted Aniline Cyclization->Substituted Aniline Substituted Nitroaromatic Substituted Nitroaromatic Cyclization->Substituted Nitroaromatic

Caption: Retrosynthetic analysis of methyl 2-oxoindoline-7-carboxylate.

Synthetic Protocols

Several synthetic strategies can be employed to construct the methyl 2-oxoindoline-7-carboxylate scaffold. These methods often involve intramolecular cyclization reactions.

A common and effective approach involves the reductive cyclization of a substituted nitro compound. This method offers the advantage of readily available starting materials.

Protocol: Reductive Cyclization of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

This protocol is adapted from established procedures for the synthesis of substituted oxindoles[4].

  • Preparation of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate:

    • To a solution of dimethyl malonate in a suitable solvent such as dimethyl sulfoxide (DMSO), add a strong base like potassium tert-butoxide at room temperature.

    • After stirring to form the enolate, slowly add methyl 4-chloro-3-nitrobenzoate.

    • Continue stirring at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Work up the reaction by adding an acidic solution and extracting the product with an organic solvent like methyl tert-butyl ether.

  • Reductive Cyclization:

    • Dissolve the resulting dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate in a solvent such as acetic acid.

    • Add a reducing agent. A common choice is sodium dithionite (hydrosulfite) in an aqueous solution.

    • Heat the reaction mixture to reflux for several hours.

    • Cool the reaction and neutralize with a base, such as aqueous ammonia.

    • The product, methyl 2-oxoindoline-6-carboxylate (an isomer of the target compound), will precipitate and can be collected by filtration, washed, and dried. A similar strategy can be envisioned for the 7-carboxylate isomer starting from the appropriate regioisomer of the nitroaromatic precursor.

G Substituted Nitroaromatic Substituted Nitroaromatic Reduction & Cyclization Reduction & Cyclization Substituted Nitroaromatic->Reduction & Cyclization Methyl 2-Oxoindoline-7-carboxylate Methyl 2-Oxoindoline-7-carboxylate Reduction & Cyclization->Methyl 2-Oxoindoline-7-carboxylate

Caption: Synthetic workflow from a substituted nitroaromatic.

Modern synthetic organic chemistry offers powerful palladium-catalyzed methods for the construction of heterocyclic systems, including oxindoles. These reactions often proceed with high efficiency and functional group tolerance[5].

Conceptual Protocol: Intramolecular Heck Reaction

  • Substrate Synthesis: Prepare the corresponding N-acryloyl derivative of a 2-halo-3-amino-benzoic acid methyl ester.

  • Cyclization: Subject the substrate to a palladium catalyst, such as Pd(OAc)₂, with a suitable phosphine ligand and a base. The intramolecular Heck reaction would then form the oxindole ring system.

Part 3: Chemical Properties and Reactivity

The reactivity of methyl 2-oxoindoline-7-carboxylate is dictated by its constituent functional groups: the lactam, the ester, and the aromatic ring.

N-H Acidity and N-Functionalization

The lactam N-H proton is weakly acidic and can be deprotonated with a suitable base to form an amidate anion. This anion can then be reacted with various electrophiles to introduce substituents at the N-1 position.

N-Acylation: The N-acylation of indoles and oxindoles is a common transformation. This can be achieved using acyl chlorides or anhydrides in the presence of a base[6]. More recently, milder methods using thioesters as the acyl source have been developed, offering greater functional group tolerance[7][8].

Protocol: General N-Acylation using a Thioester

  • To a solution of methyl 2-oxoindoline-7-carboxylate in a high-boiling solvent like xylene, add the desired S-alkyl thioester and a base such as cesium carbonate.

  • Heat the mixture at reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Purify the product by column chromatography.

Reactivity of the C3 Methylene Group

The C3 methylene group is adjacent to the carbonyl and the aromatic ring, making it susceptible to various reactions, including condensation and alkylation.

Aldol-type Condensations: The C3 methylene protons are acidic enough to participate in aldol-type condensation reactions with aldehydes and ketones, leading to the formation of 3-substituted-ylidene oxindoles. These products are valuable intermediates in drug synthesis.

Electrophilic Aromatic Substitution

The benzene ring of the oxindole scaffold can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the fused lactam ring and the methyl carboxylate group) will determine the position of substitution. The lactam ring is generally an activating, ortho-, para-directing group, while the methyl carboxylate is a deactivating, meta-directing group. The overall regioselectivity will be a result of the combined influence of these two groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions[9].

Ester Hydrolysis

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is useful for further derivatization or for improving the pharmacokinetic properties of a drug candidate.

Part 4: Spectroscopic Characterization

The structural elucidation of methyl 2-oxoindoline-7-carboxylate and its derivatives relies on a combination of spectroscopic techniques.

Spectroscopic TechniqueKey Features
¹H NMR The aromatic protons will appear as a complex multiplet in the aromatic region. The C3 methylene protons will typically be a singlet. The N-H proton will be a broad singlet, and the methyl ester protons will be a sharp singlet around 3.9 ppm.
¹³C NMR The spectrum will show distinct signals for the two carbonyl carbons (lactam and ester), the aromatic carbons, the C3 methylene carbon, and the methyl ester carbon.
Infrared (IR) Spectroscopy Characteristic absorptions will be observed for the N-H stretch (around 3200-3400 cm⁻¹), the lactam C=O stretch (around 1680-1700 cm⁻¹), and the ester C=O stretch (around 1720-1740 cm⁻¹)[10].
Mass Spectrometry (MS) The molecular ion peak will be observed at m/z = 191.18, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Part 5: Applications in Drug Discovery and Development

The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Methyl 2-oxoindoline-7-carboxylate serves as a valuable starting material and building block for the synthesis of such molecules[11].

Intermediate in the Synthesis of Nintedanib

Methyl 2-oxoindoline-7-carboxylate is a known impurity and potential intermediate in the synthesis of Nintedanib[2], a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer[4]. The synthesis of Nintedanib involves the condensation of an oxindole core with an aromatic amine.

Scaffold for Kinase Inhibitors

The 2-oxindole core is a common feature in many kinase inhibitors. The structural rigidity and the ability to introduce diverse substituents at various positions make it an ideal scaffold for targeting the ATP-binding site of kinases[12]. Derivatives of methyl 2-oxoindoline-7-carboxylate can be synthesized and screened for their inhibitory activity against a range of kinases implicated in diseases such as cancer and inflammation.

G Methyl 2-Oxoindoline-7-carboxylate Methyl 2-Oxoindoline-7-carboxylate Derivatization Derivatization Methyl 2-Oxoindoline-7-carboxylate->Derivatization Kinase Inhibitors Kinase Inhibitors Derivatization->Kinase Inhibitors Nintedanib Nintedanib Derivatization->Nintedanib Other Bioactive Molecules Other Bioactive Molecules Derivatization->Other Bioactive Molecules

Caption: Applications of methyl 2-oxoindoline-7-carboxylate in drug discovery.

Conclusion

Methyl 2-oxoindoline-7-carboxylate is a chemically versatile and medicinally relevant molecule. Its synthesis is achievable through various established and modern organic reactions. The presence of multiple reactive sites allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures and libraries of compounds for drug discovery. As the quest for novel therapeutics continues, the importance of key building blocks like methyl 2-oxoindoline-7-carboxylate in the design and synthesis of next-generation drugs is set to grow.

References

A Technical Guide to the Spectroscopic Data of Methyl 2-Oxoindoline-7-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Overview

Methyl 2-oxoindoline-7-carboxylate possesses a bicyclic oxindole core with a methyl ester substituent at the 7-position of the aromatic ring. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for methyl 2-oxoindoline-7-carboxylate are presented below, with assignments based on the expected electronic effects of the amide and ester functionalities on the aromatic and aliphatic protons and carbons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5Singlet1HN-HThe amide proton is typically deshielded and appears as a broad singlet.
~7.7Doublet1HH-6This aromatic proton is ortho to the electron-withdrawing ester group, leading to a downfield shift.
~7.4Doublet1HH-4This aromatic proton is ortho to the amide carbonyl group and is expected to be deshielded.
~7.1Triplet1HH-5This aromatic proton is meta to both the ester and amide groups, appearing as a triplet due to coupling with H-4 and H-6.
~3.9Singlet3HO-CH₃The methyl protons of the ester group are in a relatively shielded environment.
~3.6Singlet2HC-CH₂The methylene protons of the oxindole ring are adjacent to the amide carbonyl and are expected to be deshielded.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~176C=O (Amide)The amide carbonyl carbon is highly deshielded.
~166C=O (Ester)The ester carbonyl carbon is also significantly deshielded.
~142C-7aThis quaternary carbon is part of the aromatic ring and is deshielded by the adjacent amide nitrogen.
~135C-3aThis quaternary carbon is part of the aromatic ring and is deshielded by the adjacent carbonyl group.
~130C-6This aromatic carbon is deshielded by the attached ester group.
~125C-4This aromatic carbon is deshielded by the adjacent amide carbonyl.
~122C-5This aromatic carbon is in a relatively neutral electronic environment.
~118C-7This quaternary carbon is attached to the ester group and is deshielded.
~52O-CH₃The methyl carbon of the ester group is in a typical range for such functionalities.
~35C-3The aliphatic methylene carbon is deshielded by the adjacent amide carbonyl.
Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra would involve dissolving approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) would be used as an internal standard (0.00 ppm). The spectra would be recorded on a 500 MHz spectrometer at room temperature. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of methyl 2-oxoindoline-7-carboxylate would be dominated by the characteristic absorption bands of the amide and ester groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3200Medium, BroadN-HStretching
~1720StrongC=O (Ester)Stretching
~1680StrongC=O (Amide)Stretching
~1610MediumC=CAromatic Ring Stretching
~1250StrongC-OEster Stretching
Causality in IR Absorptions

The two distinct carbonyl stretching frequencies are a hallmark of this molecule. The ester carbonyl typically absorbs at a higher wavenumber than the amide carbonyl due to the greater double-bond character of the former. The broadness of the N-H stretching band is indicative of hydrogen bonding in the solid state.

Experimental Protocol for IR Data Acquisition

An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): m/z = 191.06

  • Major Fragments:

    • m/z = 160: Loss of OCH₃ from the ester group.

    • m/z = 132: Loss of the entire methoxycarbonyl group (COOCH₃).

    • m/z = 104: Further fragmentation of the oxindole ring.

Fragmentation Pathway

The proposed fragmentation pathway under electron ionization (EI) would likely initiate with the loss of the methoxy radical from the ester group, followed by the loss of carbon monoxide from the resulting acylium ion. Subsequent fragmentation of the oxindole ring would lead to smaller charged species.

G M [M]⁺˙ m/z = 191 frag1 [M - OCH₃]⁺ m/z = 160 M->frag1 - OCH₃ frag2 [M - COOCH₃]⁺ m/z = 132 M->frag2 - COOCH₃

A Technical Guide to the Solubility of Methyl Oxindole-7-Carboxylate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl oxindole-7-carboxylate, a key intermediate in various synthetic and medicinal chemistry applications. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, actionable protocols. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in common laboratory solvents. The guide covers the molecular basis of solubility, presents known qualitative data, offers a predictive framework for solvent selection, and details a robust experimental protocol for accurate solubility determination.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a versatile heterocyclic compound featuring the oxindole scaffold, which is a privileged structure in medicinal chemistry. Oxindole derivatives are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery programs.[1] The successful synthesis, purification, and formulation of novel compounds derived from this compound are fundamentally dependent on its solubility in various organic solvents.

Poor solubility can lead to challenges in reaction setup, including heterogeneity and slow reaction rates. In downstream processing, solubility dictates the choice of solvents for extraction, crystallization, and chromatographic purification. Furthermore, in the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical parameter influencing bioavailability and formulation strategies. This guide, therefore, aims to provide a thorough understanding of the factors governing the solubility of this compound and to equip the researcher with the tools to assess its solubility in a scientifically rigorous manner.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValueSource
Molecular Formula C₁₀H₉NO₃[2][3]
Molecular Weight 191.18 g/mol [2][3]
Appearance Pale Beige to Light Beige SolidChemicalBook
Melting Point 182-184 °CChemicalBook
pKa (predicted) 13.39 ± 0.20ChemicalBook
Topological Polar Surface Area (TPSA) 55.4 Ų[2]
XlogP (predicted) 0.6[2]

The presence of both polar (amide, ester) and non-polar (benzene ring) functionalities within the molecule suggests a nuanced solubility profile. The TPSA of 55.4 Ų indicates a moderate degree of polarity, suggesting that the molecule will not be exclusively soluble in either highly polar or completely non-polar solvents.

Theoretical Framework for Solubility: A Predictive Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[4][5][6][7][8] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a solvent is a composite of several factors, including its dipole moment and its ability to act as a hydrogen bond donor or acceptor.

Structural Analysis of this compound

To predict the solubility of this compound, we must first analyze its molecular structure and the functional groups that contribute to its overall polarity.

Caption: Molecular structure of this compound with key functional groups highlighted.

  • Amide Group: The cyclic amide (lactam) is a polar functional group capable of both hydrogen bond donation (from the N-H) and acceptance (at the carbonyl oxygen). This feature will promote solubility in protic and polar aprotic solvents.

  • Methyl Ester Group: The methyl ester is also a polar group and can act as a hydrogen bond acceptor at its carbonyl and ester oxygens. This will contribute to its solubility in polar solvents.

  • Aromatic Ring: The benzene ring is non-polar and will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

Predicted Solubility in Common Lab Solvents

Based on the structural analysis, we can predict the solubility of this compound in various classes of solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with the amide and ester groups. Solubility is expected to be moderate, with heating likely to improve it, as has been observed for methanol. Due to the presence of the non-polar aromatic ring, solubility in water is expected to be low.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the N-H of the amide. Solvents like DMSO and DMF are excellent at dissolving a wide range of organic molecules and are predicted to be good solvents for this compound, which aligns with the available data for DMSO.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the amide and ester groups will likely lead to poor solubility in non-polar solvents like hexane. Toluene, being aromatic, might show slightly better solvation of the benzene ring, but overall solubility is expected to be low.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. The observed slight solubility in chloroform is consistent with the molecule having both polar and non-polar character.

Known Solubility Data

The following table summarizes the currently available qualitative solubility data for this compound. It is important to note that this information is qualitative and may vary depending on the specific conditions (e.g., temperature, purity of the solute and solvent).

SolventTypePredicted PolarityObserved Solubility
ChloroformChlorinatedModerately PolarSlightly Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticHighly PolarSlightly Soluble
MethanolPolar ProticHighly PolarSlightly Soluble (with heating)

Experimental Protocol for Solubility Determination

To obtain quantitative and reliable solubility data, a standardized experimental protocol is essential. The following describes a robust method for determining both kinetic and thermodynamic solubility. Thermodynamic solubility, which represents the true equilibrium solubility, is often the more critical parameter for applications such as crystallization and formulation.[9]

Materials and Equipment
  • This compound (of known purity)

  • Selected solvents (reagent grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2-4 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis & Calculation prep1 Weigh excess this compound into a vial prep2 Add a known volume of solvent prep1->prep2 equil1 Seal vial and place in a shaker at a constant temperature prep2->equil1 equil2 Equilibrate for a defined period (e.g., 24-48 hours) equil1->equil2 sample1 Allow solids to settle equil2->sample1 sample2 Withdraw an aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot through a syringe filter sample2->sample3 dilute1 Perform a precise dilution of the filtrate sample3->dilute1 analysis1 Analyze the diluted sample by HPLC dilute1->analysis1 analysis2 Quantify concentration against a calibration curve analysis1->analysis2 calc1 Calculate the solubility (e.g., in mg/mL or mol/L) analysis2->calc1

Caption: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility and place it into a vial.

    • Pipette a precise volume (e.g., 1.0 mL) of the chosen solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration is no longer changing.[9]

  • Sampling and Preparation:

    • Remove the vial from the shaker and allow the excess solid to settle for a short period.

    • Carefully withdraw an aliquot of the supernatant, ensuring not to disturb the solid.

    • Immediately filter the aliquot using a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Perform an accurate serial dilution of the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Analyze the diluted sample under the same conditions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in synthetic chemistry and drug development. This guide has provided a comprehensive framework for understanding and evaluating its solubility. By combining a theoretical understanding of its molecular structure with a robust experimental protocol, researchers can make informed decisions regarding solvent selection for reactions, purifications, and formulations. The provided data and methodologies serve as a valuable resource for any scientist working with this important oxindole derivative.

References

"fundamental reactivity of the oxindole-7-carboxylate scaffold"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the Oxindole-7-Carboxylate Scaffold

Abstract

The oxindole core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products and pharmacologically active compounds.[1][2] The introduction of a carboxylate group at the 7-position significantly modulates the electronic properties of the bicyclic system, presenting unique challenges and opportunities in synthetic chemistry. This guide provides a comprehensive analysis of the fundamental reactivity of the oxindole-7-carboxylate scaffold, offering field-proven insights into its functionalization at the key C3, N1, and aromatic ring positions. We will explore the causality behind experimental choices, present self-validating protocols for key transformations, and provide a mechanistic framework to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Oxindole-7-Carboxylate Scaffold: An Electronic and Steric Overview

The oxindole framework consists of a fused benzene and pyrrolidone ring system. The inherent reactivity of this scaffold is primarily dictated by three key regions: the nucleophilic C3 position adjacent to the carbonyl, the acidic N-H proton of the amide, and the benzenoid ring.

The introduction of an electron-withdrawing methyl carboxylate group at the C7 position (Methyl 2-oxo-1,3-dihydroindole-7-carboxylate)[3] profoundly influences this reactivity profile:

  • Aromatic Ring Deactivation: The carboxylate group deactivates the aromatic ring toward classical electrophilic aromatic substitution, making direct functionalization at the C4, C5, and C6 positions challenging without specialized strategies.

  • Enhanced N-H Acidity: The inductive effect of the adjacent ester slightly increases the acidity of the N1-proton, facilitating its deprotonation.

  • Minimal Impact on C3 Acidity: The C3-protons remain the most acidic C-H protons in the molecule, as their acidity is dominated by the adjacent C2-carbonyl. The C3 position is therefore the primary site for enolate-mediated reactivity.

This electronic interplay governs the regioselectivity of synthetic transformations, making a nuanced understanding essential for predictable and efficient molecular design.

G cluster_scaffold Oxindole-7-Carboxylate Scaffold cluster_nodes Key Reactive Sites Scaffold N1 N1 (Amide) Scaffold->N1 N-H Acidity N-Functionalization C3 C3 (α-Carbonyl) Scaffold->C3 Enolate Formation C3-Functionalization Spirocyclization Aromatic Aromatic Ring (C4-C6) Scaffold->Aromatic Directed C-H Activation C7 C7-Ester (Modulator) Scaffold->C7 Ring Deactivation Derivatization Site

Figure 1: Key reactive zones of the oxindole-7-carboxylate scaffold.

The Epicenter of Reactivity: The C3 Position

The methylene group at the C3 position is the most versatile handle for synthetic elaboration due to the acidity of its protons, enabling the formation of a key enolate intermediate. This nucleophilic enolate is the gateway to a vast array of C-C and C-heteroatom bond-forming reactions.[4]

C3-Alkylation and Arylation

The reaction of the oxindole enolate with electrophiles is a cornerstone of scaffold modification. Palladium-catalyzed α-arylation, in particular, has emerged as a powerful method for forging C(sp²)-C(sp³) bonds under mild conditions.[5][6]

Causality of Experimental Design: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required to quantitatively generate the enolate without competing side reactions. In palladium catalysis, the ligand choice dictates reaction efficiency. Sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) accelerate the rate-limiting oxidative addition step and promote the crucial reductive elimination to furnish the product.[5]

Table 1: Representative C3-Functionalization Reactions
Reaction TypeElectrophile/ReagentKey ConditionsOutcome
Alkylation Alkyl Halide (R-X)Strong Base (NaH, KOtBu)C3-Alkyl Oxindole
Arylation Aryl Halide (Ar-X)Pd Catalyst, Ligand, BaseC3-Aryl Oxindole
Aldol Addition Aldehyde (R-CHO)Lewis/Brønsted Acid/BaseC3-(α-hydroxyalkyl) Oxindole
Michael Addition α,β-Unsaturated KetoneCatalytic BaseC3-Adduct
Spirocyclization DihaloalkaneStrong Base (dianion)Spirocyclic Oxindole[7]
Spirocycle Synthesis: Constructing 3D Complexity

The C3 position is stereogenic in substituted oxindoles, and its disubstitution creates a quaternary stereocenter, a feature of immense interest in medicinal chemistry. Spirooxindoles, where the C3 carbon is shared by a second ring, are a prominent class of molecules with diverse biological activities.[2][8][9] The synthesis of these structures often relies on intramolecular C3-alkylation or cycloaddition reactions.[8][10]

G cluster_workflow Workflow: Pd-Catalyzed C3-Arylation start Oxindole-7-carboxylate + Aryl Bromide reagents 1. Base (e.g., KOtBu) 2. Pd(OAc)2 3. Ligand (e.g., PCy3) start->reagents Add Reagents enolate In situ Enolate Formation reagents->enolate cycle Catalytic Cycle: - Oxidative Addition - C-C Reductive Elimination enolate->cycle Enters Cycle product 3-Aryl-oxindole-7-carboxylate Product cycle->product Product Forms workup Aqueous Workup & Purification product->workup final Isolated Product workup->final

Figure 2: Generalized workflow for the synthesis of 3-aryl-oxindoles.

Protocol 1: Palladium-Catalyzed α-Arylation at C3

This protocol describes a robust method for the synthesis of 3-aryl-oxindole-7-carboxylates adapted from methodologies developed by Hartwig and others.[5][6]

  • System Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand like PCy₃ (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Reagent Addition: Add methyl oxindole-7-carboxylate (1.0 equivalent) and the desired aryl bromide (1.2 equivalents).

  • Solvent & Reaction: Add anhydrous toluene via syringe. Seal the flask and heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), which will validate the successful C-C bond formation.

Modulating the Core: Reactivity at the N1 Amide

The amide nitrogen (N1) provides a secondary site for functionalization. Modification at this position is crucial for tuning the scaffold's physicochemical properties and for installing directing groups to control reactivity on the aromatic ring.

  • N-Alkylation/Arylation: Deprotonation with a moderate to strong base (e.g., NaH, K₂CO₃) followed by quenching with an alkyl or aryl halide is the most common approach. This modification is often used to block the acidic proton, preventing it from interfering in subsequent C3-enolate chemistry.

  • N-Acylation: The use of acylating agents (e.g., acetyl chloride, Boc-anhydride) readily forms N-acyl derivatives. N-Boc protected oxindoles, for instance, often show different reactivity profiles in cycloaddition reactions.[10]

The Challenge of the Benzene Ring: C4-C7 Functionalization

As noted, the C7-carboxylate deactivates the aromatic ring, making classical electrophilic substitutions difficult and often unselective. Modern synthetic chemistry has overcome this hurdle through transition-metal-catalyzed C-H activation, a strategy that offers exceptional regiocontrol.[11]

The Directing Group Strategy: The most effective approach involves the installation of a directing group (DG), typically at the N1 position, which coordinates to a metal catalyst and delivers it to a specific C-H bond in close proximity (usually C2 or C7).[12][13] While the C7-carboxylate itself is not a classic ortho-directing group for C6, functionalization at other positions like C4 can be achieved with appropriate directing groups at C3.[13]

G cluster_mechanism Mechanism: N1-Directed C-H Arylation at C7 (Illustrative) start N1-DG-Indole + Pd(II) Catalyst coordination Coordination of DG to Pd(II) Center start->coordination cma Concerted Metalation- Deprotonation (CMD) Forms Palladacycle coordination->cma oxidative_add Oxidative Addition of Aryl Halide to Pd(II) cma->oxidative_add pd_iv Pd(IV) Intermediate oxidative_add->pd_iv reductive_elim Reductive Elimination Forms C-C Bond pd_iv->reductive_elim product C7-Arylated Product + Pd(II) Catalyst reductive_elim->product product->start Catalyst Regeneration

Figure 3: Plausible mechanism for directed C-H functionalization.

Protocol 2: Directed C-H Functionalization (General Principles)

While a specific protocol depends heavily on the chosen directing group, the general workflow provides a self-validating system.

  • DG Installation: Synthesize the N1-derivatized oxindole-7-carboxylate using standard N-alkylation or acylation methods. Confirm successful installation via NMR and MS.

  • C-H Activation Reaction: In a glovebox or under an inert atmosphere, combine the N-DG substrate, a palladium source (e.g., Pd(OAc)₂), an oxidant (e.g., AgOAc), and the coupling partner (e.g., an iodoarene).[13]

  • Solvent and Additives: Use a suitable solvent like HFIP, and often an acid additive like TFA is required to facilitate the catalytic cycle.[13]

  • Heating and Monitoring: Heat the reaction and monitor for the consumption of starting material and the appearance of a new, less polar spot on TLC (indicative of arylation).

  • Validation: After purification, the regioselectivity of the functionalization must be rigorously confirmed. 2D NMR techniques (NOESY, HMBC) are essential to unambiguously establish the position of the new substituent on the aromatic ring.

The C7-Carboxylate Handle: A Site for Late-Stage Diversification

The carboxylate group is not merely an electronic modulator; it is a versatile functional handle for late-stage diversification, a critical aspect of drug development.

  • Hydrolysis: Standard saponification (e.g., LiOH, H₂O/THF) converts the ester to the corresponding carboxylic acid.

  • Amidation: The resulting carboxylic acid can be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., EDCI, HBTU) to generate a wide array of amides, probing interactions with biological targets.[14]

  • Reduction: Strong reducing agents like LiAlH₄ can reduce the ester to the corresponding 7-(hydroxymethyl)oxindole, introducing a new hydrogen bond donor.

Conclusion

The oxindole-7-carboxylate scaffold presents a fascinating case study in heterocyclic reactivity. While the C3 position serves as the primary hub for nucleophilic functionalization and the construction of complex three-dimensional structures, the N1 and aromatic C-H bonds offer orthogonal sites for modification. The C7-carboxylate group, while deactivating the aromatic core towards classical methods, provides an invaluable handle for late-stage diversification and subtly modulates the scaffold's overall reactivity. A thorough understanding of these principles, from enolate formation at C3 to modern C-H activation strategies on the benzene ring, is paramount for unlocking the full synthetic potential of this valuable scaffold in medicinal chemistry and materials science.

References

An In-depth Technical Guide to Methyl Oxindole-7-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl oxindole-7-carboxylate is a heterocyclic organic compound belonging to the oxindole class. While not as extensively documented as some of its isomers, this molecule represents a valuable scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and potential applications. The document delves into the plausible synthetic pathways, drawing from established methodologies for oxindole ring formation, and presents a detailed experimental protocol. Furthermore, it explores the compound's significance as a building block for more complex pharmacologically active agents and discusses its potential roles in various therapeutic areas.

Introduction: The Oxindole Scaffold and the Significance of the 7-Carboxylate Moiety

The oxindole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The inherent structural features of the oxindole nucleus, including its lactam functionality and the potential for substitution at various positions, allow for the fine-tuning of its physicochemical and pharmacological properties.

This compound, with the systematic IUPAC name methyl 2-oxo-2,3-dihydro-1H-indole-7-carboxylate[1], is a derivative of the oxindole core characterized by a methyl ester group at the 7-position of the aromatic ring. This specific substitution pattern is of particular interest for several reasons:

  • Vector for Further Functionalization: The carboxylate group serves as a versatile chemical handle for the introduction of diverse functionalities through amide bond formation, esterification, or reduction to an alcohol. This allows for the exploration of a broad chemical space in the design of new drug candidates.

  • Modulation of Physicochemical Properties: The electronic and steric nature of the 7-substituent can significantly influence the molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug development.

  • Interaction with Biological Targets: The positioning of the carboxylate group at the 7-position can facilitate specific interactions with the binding sites of biological targets, potentially leading to enhanced potency and selectivity.

While the discovery of this compound is not marked by a singular, seminal publication, its importance is underscored by its role as a potential intermediate in the synthesis of more complex molecules. Its structural relative, methyl 2-oxoindoline-6-carboxylate, is a well-known key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Nintedanib[2][3][4][5]. This highlights the potential of carboxy-substituted oxindoles in the development of impactful therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉NO₃[1]
Molecular Weight 191.18 g/mol [1]
CAS Number 380427-39-4[1]
Appearance Pale Beige to Light Beige Solid[6]
Melting Point 182-184 °C[6]
Boiling Point (Predicted) 402.7±45.0 °C[6]
Density (Predicted) 1.283±0.06 g/cm³[6]
pKa (Predicted) 13.39±0.20[6]

Plausible Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several established methods for the construction of the oxindole ring. A common and effective strategy involves the cyclization of a suitably substituted phenylacetic acid derivative.

A plausible and efficient route to this compound is the reductive cyclization of a 2-nitrophenylacetate derivative. This approach offers the advantage of readily available starting materials and generally proceeds with good yields. The key steps in this proposed synthesis are outlined below.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Sonogashira Coupling cluster_3 Step 4: Deprotection and Hydration cluster_4 Step 5: Reductive Cyclization A Methyl 3-aminobenzoate B Methyl 3-amino-2-nitrobenzoate A->B HNO₃, H₂SO₄ C Methyl 2-nitro-3-iodobenzoate B->C 1. NaNO₂, HCl 2. KI D Methyl 3-((trimethylsilyl)ethynyl)-2-nitrobenzoate C->D TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N E Methyl 3-ethynyl-2-nitrobenzoate D->E K₂CO₃, MeOH F Methyl 3-acetyl-2-nitrobenzoate E->F H₂SO₄, H₂O G This compound F->G Fe, NH₄Cl, EtOH/H₂O

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Nitration of Methyl 3-aminobenzoate

  • To a stirred solution of methyl 3-aminobenzoate in concentrated sulfuric acid, cooled to 0 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

  • The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford methyl 3-amino-2-nitrobenzoate.

Step 2: Sandmeyer Reaction

  • Methyl 3-amino-2-nitrobenzoate is dissolved in a mixture of hydrochloric acid and water and cooled to 0 °C.

  • A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5 °C.

  • The resulting diazonium salt solution is then added to a solution of potassium iodide in water.

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • The product, methyl 2-nitro-3-iodobenzoate, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 3: Sonogashira Coupling

  • A mixture of methyl 2-nitro-3-iodobenzoate, trimethylsilylacetylene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in triethylamine is stirred under an inert atmosphere at room temperature for 12 hours.

  • The reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield methyl 3-((trimethylsilyl)ethynyl)-2-nitrobenzoate.

Step 4: Deprotection and Hydration

  • To a solution of methyl 3-((trimethylsilyl)ethynyl)-2-nitrobenzoate in methanol, potassium carbonate is added, and the mixture is stirred at room temperature for 2 hours.

  • The solvent is evaporated, and the residue is dissolved in an organic solvent, washed with water, dried, and concentrated to give methyl 3-ethynyl-2-nitrobenzoate.

  • This intermediate is then dissolved in a mixture of sulfuric acid and water and heated to 60 °C for 4 hours.

  • The reaction mixture is cooled, diluted with water, and the product, methyl 3-acetyl-2-nitrobenzoate, is extracted.

Step 5: Reductive Cyclization

  • A mixture of methyl 3-acetyl-2-nitrobenzoate, iron powder, and ammonium chloride in a mixture of ethanol and water is heated at reflux for 4 hours.

  • The hot reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure.

  • The residue is partitioned between an organic solvent and water.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to afford this compound.

Applications in Drug Discovery and Medicinal Chemistry

The oxindole scaffold is a cornerstone in the development of various therapeutic agents. The strategic placement of a carboxylate group at the 7-position of the oxindole ring system in this compound opens up numerous avenues for the synthesis of novel drug candidates.

As a Precursor for Bioactive Molecules

This compound can serve as a starting material for the synthesis of a variety of derivatives with potential therapeutic applications. The carboxylate functionality can be readily converted into amides, which are prevalent in many drug molecules due to their ability to form hydrogen bonds with biological targets.

Potential Therapeutic Areas

Derivatives of oxindoles have shown promise in a multitude of therapeutic areas, including:

  • Oncology: As inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

  • Inflammation: By targeting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) involved in the inflammatory cascade.

  • Neurodegenerative Diseases: Through the modulation of various receptors and enzymes in the central nervous system.

The 7-substituted oxindole scaffold provides a unique platform for the design of selective and potent inhibitors for these and other disease targets.

Conclusion

This compound, while not a widely publicized molecule, holds significant potential as a versatile building block in the field of medicinal chemistry. Its synthesis, achievable through established chemical transformations, provides access to a scaffold that can be readily functionalized to generate libraries of novel compounds for drug discovery programs. The strategic positioning of the carboxylate group at the 7-position offers a unique opportunity to explore chemical space and develop new therapeutic agents with improved efficacy and selectivity. Further investigation into the derivatization of this compound and the biological evaluation of the resulting compounds is warranted to fully realize its potential in the development of next-generation medicines.

References

"theoretical calculations on methyl oxindole-7-carboxylate structure"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of Methyl Oxindole-7-carboxylate's Molecular Structure

Foreword: Bridging Theory and Application in Drug Discovery

The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in numerous bioactive compounds, both natural and synthetic.[1][2] Its derivatives have shown a remarkable breadth of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] this compound, a specific derivative, serves as a crucial building block in the synthesis of complex pharmaceutical agents.[4] Understanding its three-dimensional structure, electronic properties, and reactivity at a quantum level is paramount for rational drug design and development.

This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of methods. It aims to provide a robust framework for the theoretical characterization of this compound, emphasizing the causality behind methodological choices. We will explore how computational chemistry, particularly Density Functional Theory (DFT), serves not merely as a predictive tool but as a self-validating system when integrated with experimental insights. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to perform and interpret high-quality theoretical calculations, ultimately accelerating the discovery of novel therapeutics.

Part 1: The Strategic Foundation of Computational Analysis

Before embarking on any calculation, it is crucial to define the scientific questions we aim to answer. For this compound, our primary interests lie in:

  • Determining the most stable three-dimensional structure: What are the precise bond lengths, bond angles, and dihedral angles that define its ground-state geometry?

  • Mapping electronic properties: Where are the electron-rich and electron-deficient regions? How does this electronic landscape influence reactivity and intermolecular interactions?

  • Predicting spectroscopic signatures: Can we computationally generate spectra (e.g., IR, UV-Vis) that can validate or complement experimental findings?

  • Assessing molecular stability and reactivity: What do the frontier molecular orbitals tell us about its kinetic stability and propensity for chemical reactions?

To address these questions, we will construct a multi-step computational workflow. This approach ensures that each stage logically builds upon the last, creating a cohesive and validated theoretical model of the molecule.

Conceptual Workflow for Structural and Electronic Analysis

Below is a diagram outlining the logical flow of the computational investigation, from initial structure preparation to in-depth electronic analysis.

G cluster_0 1. Input Preparation cluster_1 2. Quantum Mechanical Calculation cluster_2 3. Data Analysis & Interpretation A Initial 3D Structure Generation (e.g., from PubChem [11]) B Geometry Optimization (DFT: B3LYP/6-311G(d,p)) A->B C Frequency Calculation B->C Verify Minimum Energy D Single-Point Energy & Wavefunction Analysis C->D Confirm No Imaginary Frequencies E Structural Parameters (Bond Lengths, Angles) D->E F Spectroscopic Prediction (IR, Raman, UV-Vis) D->F G Electronic Properties (MEP, HOMO-LUMO) D->G H Bonding & Charge Analysis (NBO, QTAIM) D->H

Computational investigation workflow for this compound.

Part 2: Core Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized organic molecules like this compound.[5] It offers an excellent balance of computational cost and accuracy. The fundamental principle is that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the many-electron wavefunction.

The Causality Behind Method Selection: Functional and Basis Set

The accuracy of a DFT calculation hinges on the choice of two key components: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For molecules of this type, a hybrid functional is often the most reliable choice.

    • Our Choice: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This functional has a long track record of providing reliable geometric and electronic properties for a wide range of organic systems.[6] It incorporates a portion of the exact Hartree-Fock exchange, which tends to correct for the self-interaction error found in simpler functionals.

  • Basis Set: This is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set dictate the quality of the calculation.

    • Our Choice: 6-311G(d,p). This is a Pople-style, split-valence basis set. The "6-311" indicates that core electrons are described by one function, while valence electrons are described by three, allowing for greater flexibility. The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions are critical for accurately describing the anisotropic nature of chemical bonds and are essential for systems with heteroatoms and carbonyl groups, like our target molecule.[6]

Experimental Protocol: Geometry Optimization and Frequency Analysis

The first computational step is to find the molecule's lowest energy conformation. This is not merely a procedural step; it is the foundational calculation upon which all subsequent analyses are built. An inaccurate geometry will lead to erroneous electronic properties.

Protocol 1: Ground-State Geometry Optimization

  • Input File Preparation:

    • Obtain initial coordinates for this compound. A good starting point is the structure from the PubChem database (CID 2773518).[7]

    • Create an input file for a computational chemistry package (e.g., Gaussian, ORCA).

    • Specify the charge (0) and multiplicity (singlet).

    • Define the calculation type using the keyword Opt for optimization.

    • Specify the chosen method and basis set: B3LYP/6-311G(d,p).

    • Include keywords for convergence criteria (e.g., Opt=Tight) to ensure a true minimum is found.

  • Execution:

    • Submit the calculation to the computational server. The process involves iteratively calculating the forces on each atom and adjusting their positions until the forces are negligible and the energy is minimized.

  • Validation: Frequency Calculation:

    • Following a successful optimization, a frequency calculation (Freq keyword) must be performed at the same level of theory.

    • Trustworthiness Check: This calculation serves two purposes. First, it confirms that the optimized structure is a true energy minimum. The absence of any imaginary frequencies in the output indicates a stable point on the potential energy surface. Second, it provides the vibrational modes necessary for predicting the IR spectrum and calculating zero-point vibrational energy (ZPVE).

Part 3: Structural and Spectroscopic Characterization

With a validated, optimized geometry, we can now extract a wealth of structural and spectroscopic data.

Quantitative Structural Data

The optimized coordinates provide precise bond lengths, bond angles, and dihedral angles. This data is invaluable for understanding the molecule's conformation and can be directly compared with experimental data from X-ray crystallography if available for the parent compound or a close analog.[8]

Table 1: Selected Calculated Structural Parameters for this compound

Parameter Atoms Involved Calculated Value
Bond Lengths (Å)
C=O (amide) 1.225
C-N (amide) 1.380
C=O (ester) 1.210
C-O (ester) 1.355
Bond Angles (°)
C-N-C 110.5
O=C-N 125.8
Dihedral Angles (°)
O=C-O-C (ester) 179.8

Note: These values are representative and would be generated from the output of the B3LYP/6-311G(d,p) calculation.

Vibrational Spectroscopy (IR)

The frequency calculation provides the harmonic vibrational frequencies and their corresponding intensities. This allows for the computational generation of an IR spectrum, which can be a powerful tool for identifying functional groups and validating an experimental synthesis. For instance, the high-intensity peaks corresponding to the C=O stretching modes of the amide and ester groups are characteristic features.

Part 4: Unveiling Electronic Structure and Reactivity

The electronic wavefunction, calculated at the optimized geometry, contains all the information needed to understand the molecule's reactivity, bonding, and intermolecular interaction potential.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[9]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[9]

OrbitalEnergy (eV)Description
HOMO-6.5Primarily localized on the benzene ring and amide nitrogen.
LUMO-1.8Predominantly located on the carbonyl groups and the aromatic ring.
ΔE (Gap) 4.7 Indicates good molecular stability.
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive visual guide to its charge distribution and is invaluable for predicting how the molecule will interact with other polar molecules or biological targets.[6]

  • Red Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophilic attack. In this compound, these are expected around the carbonyl oxygen atoms.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. The hydrogen atom on the amide nitrogen (N-H) is a prominent positive site.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of bonding and charge distribution.[9] It calculates the natural atomic charges, revealing how electrons are shared between atoms. This is more chemically intuitive than other charge schemes (e.g., Mulliken). For example, NBO analysis can quantify the delocalization of the nitrogen lone pair into the adjacent carbonyl group, a key feature of amide resonance that contributes to the planarity and stability of the oxindole ring system.

Logical Relationship of Electronic Properties

The following diagram illustrates how these electronic analyses are interconnected and derive from the core quantum mechanical calculation.

G cluster_0 Derived Electronic Properties cluster_1 Chemical Interpretation A Optimized Wavefunction (from DFT Calculation) B Frontier Molecular Orbitals (HOMO/LUMO) A->B C Molecular Electrostatic Potential (MEP) A->C D Natural Bond Orbital Analysis (NBO Charges, Interactions) A->D E Kinetic Stability & Reactivity (HOMO-LUMO Gap) B->E F Intermolecular Interaction Sites (H-bonding, Electrophilic/Nucleophilic sites) C->F G Bonding Character & Charge Distribution D->G

From Wavefunction to Chemical Insight.

Conclusion

The theoretical investigation of this compound through DFT calculations provides a comprehensive, multi-faceted understanding of its structural and electronic nature. By systematically performing geometry optimization, frequency analysis, and subsequent wavefunction analyses, we can generate reliable data on the molecule's stable conformation, vibrational signatures, and reactivity profile. This in-silico approach, grounded in the principles of quantum mechanics, is an indispensable partner to experimental work. It allows for the rationalization of observed properties and provides a predictive framework for designing new derivatives with tailored biological activities, thereby embodying the core principles of modern, computationally-driven drug discovery.

References

An In-depth Technical Guide to the Biological Relevance of the Oxindole-7-Carboxylate Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The oxindole scaffold is a privileged heterocyclic structure renowned in medicinal chemistry for its broad spectrum of biological activities.[1][2] First identified in plant alkaloids, its synthetic tractability and ability to form key interactions with biological macromolecules have established it as a cornerstone in modern drug discovery.[1] This guide focuses specifically on the oxindole-7-carboxylate moiety, a critical variant that has demonstrated profound significance, particularly in the realm of oncology and fibrosis. By examining its role as a pharmacophore, its mechanism of action in targeted therapies, and the strategic considerations for its use in drug design, this document provides a comprehensive technical overview for professionals in the field. We will use the multi-kinase inhibitor Nintedanib as a central case study to illustrate the moiety's clinical and commercial relevance.

Chapter 1: The Oxindole-7-Carboxylate Scaffold: A Privileged Pharmacophore

The foundational structure of oxindole consists of a fused benzene and pyrrole ring system with a carbonyl group at the C-2 position.[3] This arrangement provides a rigid, planar core that is amenable to substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[1]

The addition of a carboxylate group, specifically a methyl ester at the 7-position, imparts distinct characteristics that are crucial for its biological function. The oxindole-7-carboxylate moiety acts as a key structural anchor, primarily through its ability to engage in hydrogen bonding and other non-covalent interactions within the ATP-binding pockets of protein kinases.[4]

Key Pharmacophoric Features:

  • Hydrogen Bond Donor/Acceptor: The lactam (cyclic amide) moiety of the oxindole core provides both a hydrogen bond donor (N-H) and an acceptor (C=O). This duality is fundamental to its interaction with the hinge region of many kinases, a critical interaction for ATP-competitive inhibition.[5]

  • Hydrophobic Surface: The fused aromatic ring system offers a significant hydrophobic surface that can engage in van der Waals and π-π stacking interactions with nonpolar residues in the target protein.

  • The 7-Carboxylate Group: This ester group is not merely a passive substituent. It can act as a hydrogen bond acceptor and its presence influences the overall electronic distribution and conformation of the oxindole ring, thereby modulating binding affinity and selectivity. In the case of Nintedanib, cleavage of this methyl ester is a primary metabolic pathway.[6]

  • C3-Substitution Point: The C3 position of the oxindole ring is a critical vector for introducing diversity.[7] Substituents at this position are often directed towards the solvent-exposed region of the ATP pocket, allowing for the optimization of potency and selectivity against different kinases.[8]

Chapter 2: Mechanism of Action: Multi-Targeted Kinase Inhibition

The primary mechanism by which oxindole-7-carboxylate derivatives exert their biological effects is through the competitive inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs). These enzymes are critical components of signaling pathways that regulate cell proliferation, differentiation, migration, and survival.[9] Dysregulation of kinase activity is a known driver of cancer and other proliferative diseases.[10]

A prime example is Nintedanib (formerly BIBF 1120), an oxindole-7-carboxylate-containing drug approved for Idiopathic Pulmonary Fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and in combination with other agents for certain types of non-small cell lung cancer (NSCLC).[11][12][13]

Nintedanib functions as a "triple angiokinase inhibitor" by competitively binding to the intracellular ATP-binding site of:

  • Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Blocks tumor angiogenesis.[6][11]

  • Fibroblast Growth Factor Receptors (FGFR 1-3): Inhibits fibroblast proliferation and neoangiogenesis.[6][11]

  • Platelet-Derived Growth Factor Receptors (PDGFR α and β): Attenuates the migration and proliferation of fibroblasts and pericytes.[6][11]

By blocking the autophosphorylation of these receptors, Nintedanib effectively shuts down their downstream signaling cascades, including the MAPK and Akt pathways, thereby inhibiting the proliferation and migration of fibroblasts and endothelial cells.[6][11] This multi-targeted approach is believed to enhance its therapeutic efficacy and potentially overcome resistance mechanisms that can arise with more selective agents.[6]

Beyond these primary targets, Nintedanib also shows activity against other kinases like Flt-3 and members of the Src family, which may contribute to its overall therapeutic profile.[6][11]

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular Cellular Response RTK VEGFR / FGFR / PDGFR P P RTK->P Autophosphorylation Nintedanib Nintedanib (Oxindole-7-carboxylate) Nintedanib->RTK Inhibits ATP ATP ATP->RTK Binds RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) P->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway P->PI3K_AKT Activates Proliferation Proliferation & Migration RAS_RAF->Proliferation Angiogenesis Angiogenesis RAS_RAF->Angiogenesis Fibrosis Fibrosis RAS_RAF->Fibrosis PI3K_AKT->Proliferation PI3K_AKT->Angiogenesis PI3K_AKT->Fibrosis

Caption: Nintedanib's inhibition of RTK signaling pathways.

Chapter 3: Synthetic Strategies and Drug Discovery Workflow

The synthesis of oxindole-7-carboxylate derivatives is a well-established area of organic chemistry, with multiple routes available to construct the core scaffold and introduce diversity.[3][8] A common strategy involves the intramolecular cyclization of α-haloacetanilides or related precursors.[14]

The drug discovery process for identifying novel kinase inhibitors based on this scaffold typically follows a structured workflow.

G cluster_discovery Drug Discovery Workflow A 1. Scaffold Synthesis (Oxindole-7-carboxylate core) B 2. Library Generation (C3-position diversity) A->B C 3. High-Throughput Screening (In Vitro Kinase Assays) B->C D 4. Hit-to-Lead Optimization (SAR Studies) C->D E 5. In Vivo Efficacy & Preclinical Studies D->E

Caption: A typical drug discovery workflow for oxindole inhibitors.

Expert Insight: The key to a successful campaign often lies in the design of the C3-substituent library. Computational modeling and structure-activity relationship (SAR) data from previous studies are invaluable.[15] For instance, designing substituents that can access unique sub-pockets near the ATP-binding site can dramatically increase both potency and selectivity for the target kinase over others, which is critical for minimizing off-target effects.[16]

Chapter 4: Bioanalytical Methods: A Validating Protocol

Evaluating the efficacy of newly synthesized oxindole-7-carboxylate derivatives requires robust and reproducible bioanalytical methods. The in vitro kinase inhibition assay is a cornerstone of this process, providing quantitative data (e.g., IC50 values) that drives the hit-to-lead optimization phase.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol describes a self-validating system for determining the inhibitory potency of a test compound against a target kinase. The methodology is based on the widely used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct output of kinase activity.[10]

Principle: Kinase activity consumes ATP, producing ADP. The amount of ADP generated is directly proportional to the kinase's activity. By adding a luciferase-based system that converts ADP back to ATP and generates light, we can quantify enzyme activity. An inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.[10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Reconstitute the recombinant target kinase (e.g., VEGFR2, FGFR1) in Kinase Buffer to a working concentration (e.g., 2X final concentration).

    • Prepare a solution of the appropriate substrate and ATP in Kinase Buffer (e.g., 2X final concentration).

    • Prepare a serial dilution of the oxindole-7-carboxylate test compound in DMSO, followed by a further dilution in Kinase Buffer. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Subtract the background signal (no-enzyme control) from all other measurements.

    • Normalize the data to the DMSO control (100% activity).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Trustworthiness: This protocol is self-validating. The inclusion of positive (no inhibitor) and negative (no enzyme) controls ensures the integrity of each assay run. The dose-response curve provides a clear, quantitative measure of potency, and the statistical fit (e.g., R² value) confirms the quality of the data.

Representative Data

The following table summarizes hypothetical IC50 data for a series of oxindole-7-carboxylate analogs, illustrating a typical SAR study.

Compound IDC3-SubstituentVEGFR2 IC50 (nM)FGFR1 IC50 (nM)PDGFRβ IC50 (nM)
Lead-01 Phenyl150220180
Analog-A 4-Fluoro-phenyl7511095
Analog-B 3-Methoxy-phenyl254530
Analog-C N-methyl-indole5158
Nintedanib (Reference)213759

Data is illustrative and not from a specific publication.

This data demonstrates how modifications at the C3 position can significantly impact potency against the target kinases, guiding the next round of synthetic optimization.

Chapter 5: Future Perspectives & Emerging Applications

While the role of the oxindole-7-carboxylate moiety is firmly established in multi-kinase inhibition for oncology and fibrosis, research continues to expand its potential applications.[1][2] Current investigations are exploring its utility in other therapeutic areas:

  • Neurodegenerative Diseases: Inhibition of certain kinases, such as CDK5 and GSK-3β, is a promising strategy for diseases like Alzheimer's. The oxindole scaffold is being actively explored for this purpose.[5]

  • Inflammatory Disorders: Oxindole derivatives have shown potential as inhibitors of inflammatory pathways, including COX and 5-LOX.[17]

  • Infectious Diseases: The scaffold has been investigated for various antimicrobial and antiviral activities.[1][2]

The continued exploration of novel C3-substituents, the development of spiro-oxindole derivatives, and the application of advanced synthetic methodologies will undoubtedly uncover new biological roles and therapeutic opportunities for this versatile and powerful pharmacophore.[8][14]

References

A Technical Guide to Navigating the Chemical Space of Oxindole-7-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of natural products and synthetically derived compounds with significant biological activities.[1][2] This guide focuses on a specific, yet highly versatile, subclass: oxindole-7-carboxylate derivatives. The strategic placement of a carboxylate group at the 7-position of the oxindole core offers a unique handle for modulating physicochemical properties and exploring novel biological interactions. We will delve into the synthetic strategies for diversifying this scaffold, robust methodologies for physicochemical and biological characterization, and the application of high-throughput screening to unlock the therapeutic potential of this rich chemical space. This document is intended to serve as a comprehensive resource, blending established protocols with expert insights to empower researchers in their quest for novel therapeutics.

The Oxindole-7-Carboxylate Scaffold: A Strategic Starting Point

The foundational oxindole core, a bicyclic aromatic heterocycle (1,3-dihydro-2H-indol-2-one), is a versatile framework found in numerous natural products and pharmacologically active compounds.[3][4] Its derivatives have demonstrated a wide array of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities.[5][6][7] The introduction of a carboxylate group at the C7 position provides a critical anchor point for several reasons:

  • Modulation of Physicochemical Properties: The carboxylate group, being ionizable, significantly influences solubility, a key parameter in drug development. Its presence can be leveraged to enhance aqueous solubility or be esterified to tune lipophilicity.

  • Vector for Further Diversification: The carboxylate serves as a versatile chemical handle for the introduction of a wide range of functionalities through esterification, amidation, or other coupling reactions, allowing for the systematic exploration of the surrounding chemical space.

  • Potential for Novel Interactions: The carboxylate can engage in hydrogen bonding and ionic interactions with biological targets, potentially unlocking novel mechanisms of action or enhancing binding affinity to known targets.

Synthetic Strategies for Library Generation

A robust and flexible synthetic platform is paramount for effectively exploring the chemical space of oxindole-7-carboxylate derivatives. The following section outlines key synthetic approaches, emphasizing the rationale behind the chosen methodologies.

Core Scaffold Synthesis

The construction of the initial oxindole-7-carboxylate core is the critical first step. A common and efficient method involves the palladium-catalyzed cyclization of α-chloroacetanilides, a reaction known for its good to excellent yields and high functional group compatibility.[8]

Experimental Protocol: Synthesis of Ethyl 2-Oxoindoline-7-carboxylate

  • Starting Material: Commercially available ethyl 2-amino-3-methylbenzoate.

  • Acylation: React the starting material with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) at 0 °C to room temperature to yield the corresponding α-chloroacetanilide.

  • Palladium-Catalyzed Cyclization: Subject the α-chloroacetanilide to palladium-catalyzed intramolecular C-H arylation. A typical catalyst system would be Pd(OAc)₂ with a suitable phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl) and a base such as triethylamine in a high-boiling solvent like toluene or xylene, with heating.[8]

  • Purification: After completion of the reaction (monitored by TLC or LC-MS), the product is isolated and purified using column chromatography on silica gel.

Diversification of the Carboxylate Moiety

With the core scaffold in hand, the 7-carboxylate group can be readily modified to generate a diverse library of derivatives.

  • Esterification: Reaction of the carboxylic acid (obtained by hydrolysis of the ethyl ester) with a variety of alcohols under standard Fischer esterification conditions (acid catalyst, reflux) or milder conditions using coupling agents like DCC/DMAP. This allows for the introduction of various alkyl and aryl groups.

  • Amidation: Coupling of the carboxylic acid with a diverse set of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of amides. This introduces a wide range of substituents and potential hydrogen bond donors/acceptors.

Modification of the Oxindole Core

Further diversity can be achieved by modifying other positions of the oxindole ring.

  • N-Alkylation/Arylation: The nitrogen atom of the oxindole can be functionalized with various alkyl or aryl halides in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetonitrile).[9]

  • C3-Functionalization: The C3 position is nucleophilic and can be reacted with various electrophiles. For example, condensation with aldehydes or ketones can introduce a variety of substituents at this position.[10]

Workflow for Library Synthesis

Caption: Diversification strategy for the oxindole-7-carboxylate library.

Physicochemical Property Profiling: Designing for Druglikeness

Early assessment of physicochemical properties is crucial for identifying candidates with favorable drug-like characteristics. A standard panel of assays should be employed to characterize the synthesized library.

PropertyMethodRationale
Solubility Kinetic or thermodynamic solubility assays (e.g., nephelometry)Poor solubility can lead to inaccurate biological data and poor bioavailability.
Lipophilicity (LogP/LogD) HPLC-based methods or shake-flask methodLipophilicity influences absorption, distribution, metabolism, and excretion (ADME) properties.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Predicts passive diffusion across biological membranes, a key aspect of oral absorption.
Chemical Stability Incubation in various pH buffers and analysis by HPLCAssesses stability to hydrolysis and other degradation pathways.
Plasma Protein Binding Equilibrium dialysis or ultrafiltrationHigh plasma protein binding can reduce the free concentration of the drug available to act on its target.

Data Interpretation: The goal is to identify compounds that fall within an acceptable range for these properties, often guided by established principles like Lipinski's Rule of Five.[11] However, these are guidelines, and deviations may be acceptable depending on the therapeutic target and intended route of administration.

High-Throughput Screening (HTS) for Biological Activity

HTS is a powerful tool for rapidly screening large compound libraries against biological targets to identify "hits."[12] The choice of HTS assay is dictated by the therapeutic area of interest. Given the known activities of oxindoles, several areas are particularly promising.[5][6][7]

Target-Based Screening

This approach involves screening against a specific, validated biological target.

  • Kinase Inhibition Assays: Oxindoles are well-known kinase inhibitors.[13][14] A panel of kinase assays (e.g., using fluorescence polarization or luminescence-based methods) can be used to identify compounds that inhibit specific kinases implicated in diseases like cancer. For instance, VEGFR-2 is a known target for some oxindole derivatives.[15]

  • Enzyme Inhibition Assays: Other enzymes can also be targeted. For example, oxindole derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion in cancer.[16]

Experimental Workflow for a Target-Based HTS Campaign

Caption: A typical workflow for a target-based high-throughput screen.

Phenotypic Screening

This approach involves screening for a desired phenotypic change in cells or whole organisms without prior knowledge of the specific target.

  • Antiproliferative Assays: Screening against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) can identify compounds with cytotoxic or cytostatic effects.[9][17]

  • Anti-inflammatory Assays: Cellular assays measuring the inhibition of inflammatory cytokine production (e.g., TNF-α, IL-6) in response to an inflammatory stimulus can identify potential anti-inflammatory agents.[11]

Hit-to-Lead Optimization and Target Deconvolution

Once initial "hits" are identified from HTS, the process of hit-to-lead optimization begins. This involves synthesizing and testing analogs of the hit compounds to improve their potency, selectivity, and ADME properties.

For hits identified through phenotypic screening, target deconvolution is a critical step to understand the mechanism of action. This can be achieved through various methods, including:

  • Affinity Chromatography: Immobilizing the active compound on a solid support to capture its binding partners from cell lysates.

  • Computational Approaches: In silico methods can be used to predict potential targets based on the structure of the active compound.[15]

  • Genetic and Proteomic Approaches: Techniques like shRNA screening or proteomics can identify genes or proteins whose expression levels are altered by the compound.

Conclusion

The oxindole-7-carboxylate scaffold represents a rich and underexplored area of chemical space with significant therapeutic potential. By employing a systematic approach that combines rational synthetic design, comprehensive physicochemical and biological profiling, and modern screening technologies, researchers can effectively navigate this space to discover novel drug candidates. This guide provides a framework for such an exploration, emphasizing the importance of a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and data analysis to accelerate the journey from a privileged scaffold to a potential therapeutic.

References

A Technical Guide to the Initial Bioactivity Screening of Methyl Oxindole-7-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Oxindole Scaffold - A Privileged Motif in Drug Discovery

The oxindole core is a recurring and valuable scaffold in medicinal chemistry, celebrated for its wide array of pharmacological activities.[1][2][3] First isolated from the plant Uncaria tomentosa (Cat's Claw), oxindole derivatives are prominent in numerous natural products and have been the foundation for several synthetic drugs.[1][3] The versatility of the oxindole ring system allows for chemical modifications that can generate novel biological functions, leading to compounds with anticancer, antimicrobial, antiviral, antioxidant, and kinase inhibitory properties, among others.[1][2][3][4][5] Given this rich history, the emergence of a novel derivative, methyl oxindole-7-carboxylate, presents a compelling case for a thorough investigation of its biological potential. This guide provides a comprehensive, technically-grounded framework for the initial bioactivity screening of this compound, designed for researchers, scientists, and drug development professionals.

Rationale for Screening this compound

The decision to screen a novel compound is driven by a combination of its structural novelty and the known biological activities of its parent scaffold. This compound, while not extensively studied, possesses the core oxindole structure that has yielded numerous bioactive molecules.[6][7][8] The strategic placement of a methyl carboxylate group at the 7-position of the oxindole ring could significantly influence its pharmacokinetic properties and target interactions. Therefore, a systematic and multi-faceted screening approach is warranted to elucidate its potential therapeutic value.

A Tiered Approach to Bioactivity Screening

An efficient initial screening process should be tiered, starting with broad, high-throughput assays to identify general bioactivity and potential liabilities, followed by more targeted assays to delineate the mechanism of action. This guide proposes a three-tiered screening cascade:

  • Tier 1: Foundational Cytotoxicity and ADME/Tox Profiling. The initial step is to assess the compound's intrinsic cytotoxicity and its basic drug-like properties. This provides a crucial baseline for interpreting subsequent bioactivity data and identifying potential "dead-end" compounds early in the process.

  • Tier 2: Broad-Spectrum Phenotypic and Target-Based Screening. This tier aims to cast a wide net to identify potential areas of bioactivity. It includes assays against common drug target classes such as kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.

  • Tier 3: Secondary Assays and Hit Validation. Based on the results from Tier 2, more specific assays are employed to confirm initial "hits" and gain preliminary insights into the mechanism of action.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Broad-Spectrum Screening cluster_2 Tier 3: Hit Validation & MoA T1_Cytotox Cytotoxicity Profiling T2_Kinase Kinase Panel Screen T1_Cytotox->T2_Kinase Proceed if non-toxic or selectively toxic T1_ADMET In Silico & In Vitro ADME/Tox T2_GPCR GPCR Binding/Functional Assays T1_ADMET->T2_GPCR Favorable drug-like properties T2_NR Nuclear Receptor Assays T1_ADMET->T2_NR Favorable drug-like properties T3_Dose Dose-Response & IC50/EC50 T2_Kinase->T3_Dose Identified 'Hit(s)' T2_GPCR->T3_Dose Identified 'Hit(s)' T2_NR->T3_Dose Identified 'Hit(s)' T3_Secondary Secondary & Orthogonal Assays T3_Dose->T3_Secondary T3_MoA Preliminary MoA Studies T3_Secondary->T3_MoA

Caption: Tiered screening cascade for this compound.

Tier 1: Foundational Cytotoxicity and ADME/Tox Profiling

The importance of assessing Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADME/Tox) early in the drug discovery process cannot be overstated.[9][10] Early identification of poor pharmacokinetic properties or toxicity can prevent the costly development of compounds that are destined to fail.[9][11]

General Cytotoxicity Screening

Cytotoxicity assays are fundamental to understanding a compound's effect on cell viability and are crucial in the initial stages of drug development to eliminate broadly toxic compounds.[12][13][14]

Experimental Protocol: MTT Assay for General Cytotoxicity

  • Cell Culture: Culture a panel of human cell lines (e.g., a non-cancerous line like HEK293 and a panel of cancer cell lines such as A549, MCF-7, and HCT116) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform a serial dilution to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Early ADME/Tox Profiling

A combination of in silico and in vitro methods can provide a preliminary assessment of the compound's drug-like properties.[15][16]

Table 1: Key In Vitro ADME/Tox Assays for Initial Screening

Parameter Assay Rationale
Solubility Kinetic Solubility AssayPoor solubility can impact bioavailability and assay performance.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Predicts passive intestinal absorption.
Metabolic Stability Liver Microsomal Stability AssayAssesses susceptibility to metabolism by cytochrome P450 enzymes.
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)High plasma protein binding can reduce the free drug concentration.
Cardiotoxicity hERG Binding AssayAssesses the risk of cardiac arrhythmias.

Tier 2: Broad-Spectrum Phenotypic and Target-Based Screening

With a foundational understanding of the compound's cytotoxicity and ADME/Tox profile, the next step is to explore its potential biological targets.

Kinase Inhibitory Activity

Given that many oxindole derivatives exhibit kinase inhibitory activity, screening against a panel of kinases is a logical starting point.[3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.[17]

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

  • Assay Principle: This assay measures the amount of ADP produced during the kinase reaction, which is then converted to ATP and detected via a luciferase-based reaction.[17]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO and create a serial dilution.

  • Kinase Reaction: In a 96-well plate, add the kinase, a suitable substrate peptide, and ATP in kinase assay buffer. Add the test compound at various concentrations.

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.[17]

G cluster_0 Kinase Reaction cluster_1 Products cluster_2 Detection Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Substrate Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP Inhibitor This compound Inhibitor->Kinase Inhibits Luciferase Luciferase/Luciferin ADP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Workflow for a luminescence-based kinase inhibition assay.

G-Protein Coupled Receptor (GPCR) Activity

GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of currently marketed drugs.[18][19] Screening for GPCR activity can uncover unexpected therapeutic opportunities.

Screening Strategy: A tiered approach within GPCR screening is also recommended.

  • Primary Screen (Binding Assay): Use a radioligand binding assay to determine if the compound binds to a panel of GPCRs. This is a high-throughput method to identify potential interactions.[18]

  • Secondary Screen (Functional Assay): For any identified "hits" from the binding assay, perform a functional assay (e.g., calcium mobilization or cAMP assay) to determine if the compound acts as an agonist or antagonist.[18][20]

Nuclear Receptor (NR) Activity

Nuclear receptors are ligand-activated transcription factors that regulate gene expression and are implicated in a variety of diseases.[21][22]

Experimental Protocol: Cell-Based Nuclear Receptor Transactivation Assay

  • Assay Principle: This assay utilizes engineered cells that express a specific nuclear receptor and a reporter gene (e.g., luciferase) under the control of a response element for that receptor.[23]

  • Cell Culture and Treatment: Plate the reporter cells and treat them with a range of concentrations of this compound. Include a known agonist and antagonist as controls.

  • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Data Acquisition: Lyse the cells and measure the luciferase activity.

  • Data Analysis: An increase in luciferase activity indicates agonistic activity, while a decrease in the presence of a known agonist suggests antagonistic activity.[23]

Tier 3: Hit Validation and Preliminary Mechanism of Action Studies

Positive results from Tier 2 screening should be followed up with more rigorous validation.

  • Dose-Response Curves: For any confirmed "hits," generate detailed dose-response curves to accurately determine IC50 or EC50 values.

  • Orthogonal Assays: Use a different assay methodology to confirm the initial finding. For example, if a kinase hit was identified in a luminescence-based assay, confirm it using a fluorescence resonance energy transfer (FRET) assay.[24]

  • Selectivity Profiling: If the compound shows activity against a specific target, screen it against a broader panel of related targets to assess its selectivity.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 2: Hypothetical Bioactivity Screening Summary for this compound

Assay Cell Line/Target Result (IC50/EC50 in µM) Notes
Cytotoxicity (MTT) HEK293> 100Non-toxic to non-cancerous cells at tested concentrations.
A549 (Lung Cancer)5.2Selective cytotoxicity towards A549 cells.
MCF-7 (Breast Cancer)25.8Moderate cytotoxicity.
Kinase Screen Kinase X0.75Potent inhibition.
Kinase Y15.3Moderate inhibition.
GPCR Screen GPCR Z (Binding)2.1 (Ki)Binds with moderate affinity.
GPCR Z (Functional)No activity up to 50 µMNeutral antagonist or allosteric modulator.
Nuclear Receptor Screen NR Alpha (Agonist)> 50No agonistic activity.
NR Alpha (Antagonist)8.9Moderate antagonistic activity.

Conclusion and Future Directions

This guide has outlined a systematic and technically sound approach for the initial bioactivity screening of a novel compound, this compound. The proposed tiered strategy, beginning with foundational cytotoxicity and ADME/Tox profiling, followed by broad-spectrum screening and hit validation, provides a robust framework for identifying and characterizing potential therapeutic leads. The oxindole scaffold continues to be a rich source of biologically active molecules, and a thorough initial investigation of new derivatives is essential for unlocking their full potential in drug discovery.[25][26][27]

References

Methodological & Application

Application Notes & Protocols: Methyl Oxindole-7-carboxylate as a Strategic Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxindole Scaffold and the Strategic Value of the C7-Carboxylate Moiety

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid bicyclic structure, featuring a lactam fused to a benzene ring, provides a three-dimensional framework that can be strategically decorated to interact with various biological targets, most notably protein kinases.[3] The C3 position, in particular, is a versatile handle for introducing diversity, allowing for the creation of spirocyclic systems and 3,3-disubstituted analogs with potent anticancer, antiviral, and anti-inflammatory properties.

This guide focuses on a specific, highly valuable derivative: methyl oxindole-7-carboxylate (also known as methyl 2-oxoindoline-7-carboxylate). The strategic placement of the methyl carboxylate group at the C7 position of the oxindole ring system offers distinct advantages for synthetic chemists. While the electron-withdrawing nature of the ester can modulate the electronic properties of the aromatic ring, its primary utility lies in its potential for subsequent transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond couplings, or it can serve as a directing group for ortho-functionalization. This unique combination of a reactive lactam core and a modifiable aromatic substituent makes this compound a powerful intermediate for building complex molecular architectures.

These application notes provide a detailed examination of the key synthetic transformations involving this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery efforts.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 380427-39-4[4]
Molecular Formula C₁₀H₉NO₃[4]
Molecular Weight 191.18 g/mol [4]
IUPAC Name methyl 2-oxo-1,3-dihydroindole-7-carboxylate[4]
Appearance Solid (Typical)N/A
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneral chemical knowledge

Core Synthetic Transformations & Protocols

This compound offers three primary sites for synthetic elaboration: the nitrogen atom (N1), the methylene group at C3, and the ester at C7. The following sections provide detailed protocols for the functionalization of these key positions.

Diagram: Key Functionalization Sites

The following diagram illustrates the principal reactive sites on the this compound scaffold.

G start N1 N1-H (Amide) N1->start C3 C3-H₂ (Methylene) C3->start C7 C7-Ester (Hydrolysis/Coupling) C7->start

Caption: Reactive sites on this compound.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

The amide N-H bond of the oxindole core can be functionalized through various methods, including N-arylation, which is crucial for modulating the molecule's properties and exploring structure-activity relationships (SAR). The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose.

Rationale: This protocol allows for the introduction of a wide range of (hetero)aryl groups at the N1 position. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands generally being the most effective. The base is required to deprotonate the oxindole nitrogen, forming the active nucleophile.

Experimental Protocol:

  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and a suitable phosphine ligand like Xantphos (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent and Base Addition: Add anhydrous dioxane or toluene (5 mL) via syringe, followed by the addition of a base such as Cs₂CO₃ (2.0 mmol).

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-arylated product.

Diagram: N-Arylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Combine Oxindole, Aryl Halide, Pd Catalyst, Ligand in Schlenk Tube inert Establish Inert Atmosphere (Argon) reagents->inert add Add Anhydrous Solvent and Base inert->add heat Heat at 100-110 °C (12-24h) add->heat workup Cool, Dilute, and Filter through Celite heat->workup purify Concentrate and Purify via Column Chromatography workup->purify product Isolated N-Arylated Product purify->product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Protocol 2: C3-Condensation for the Synthesis of 3-Alkenyl Oxindoles

The acidic methylene protons at the C3 position are readily deprotonated, allowing for condensation reactions with aldehydes and ketones. This transformation is a cornerstone in the synthesis of many kinase inhibitors, including analogs of Nintedanib, which feature a 3-alkenyl oxindole core.

Rationale: This Knoevenagel-type condensation is typically catalyzed by a weak base, such as piperidine or pyrrolidine, in a protic solvent like ethanol or methanol. The reaction proceeds via the formation of an enolate, which attacks the carbonyl of the aldehyde, followed by dehydration to yield the thermodynamically stable (Z)-isomer. The electron-withdrawing 7-carboxylate group may slightly increase the acidity of the C3 protons, potentially facilitating the reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.1 mmol) in absolute ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, 10 mol%).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 4-8 hours. The formation of a precipitate often indicates product formation.

  • Monitoring: Follow the disappearance of the starting materials by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes.

  • Purification: Collect the precipitated product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the pure 3-alkenyl oxindole derivative. Further purification by recrystallization or column chromatography may be performed if necessary.

Table: Representative Aldehydes for C3-Condensation

Aldehyde ComponentExpected Product FeaturePotential Application
BenzaldehydeUnsubstituted phenyl group at C3Core scaffold for further functionalization
4-MethoxybenzaldehydeElectron-donating group on the phenyl ringModulating electronic properties for kinase binding
4-NitrobenzaldehydeElectron-withdrawing group on the phenyl ringPrecursor for reduction to an amino group for further coupling
Indole-3-carboxaldehydeHeterocyclic substituentExploration of diverse chemical space for novel inhibitors

Protocol 3: Synthesis of Spirooxindoles via [3+2] Cycloaddition

The C3 position can also be functionalized to create highly complex and medicinally relevant spirocyclic systems.[5][6] A common strategy involves a [3+2] cycloaddition reaction between a 3-ylideneoxindole (generated in situ or pre-formed as in Protocol 2) and an azomethine ylide.

Rationale: This protocol constructs a spiro-pyrrolidinyl oxindole core, a motif found in numerous natural products and bioactive molecules. The reaction is often catalyzed by a metal salt (e.g., AgOAc) and a chiral ligand to control the stereochemistry of the newly formed chiral centers.[7] The reaction proceeds by generating an azomethine ylide from an imino ester, which then undergoes a concerted or stepwise cycloaddition with the electron-deficient alkene of the 3-ylideneoxindole.

Experimental Protocol:

  • Preparation of Dipolarophile: Synthesize the (Z)-3-benzylidene-2-oxoindoline-7-carboxylate from this compound and benzaldehyde using Protocol 2.

  • Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, stir AgOAc (0.05 mmol, 5 mol%) and a chiral phosphine ligand (e.g., (S)-TF-BiphamPhos, 0.055 mmol) in an anhydrous solvent like dichloromethane (DCM) for 30 minutes at room temperature.

  • Reaction Mixture: Add the 3-benzylideneoxindole (1.0 mmol) and the imino ester (e.g., derived from glycine methyl ester and an aldehyde, 1.2 mmol) to the catalyst mixture.

  • Base Addition: Add a mild base such as triethylamine (1.5 mmol).

  • Reaction: Stir the reaction at room temperature for 24-48 hours.

  • Monitoring and Work-up: Monitor by TLC. Once complete, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify by flash column chromatography to isolate the desired spirooxindole diastereomer.

Diagram: Spirooxindole Synthesis Pathway

G start Methyl Oxindole- 7-carboxylate step1 Protocol 2: Knoevenagel Condensation (with ArCHO) start->step1 intermediate 3-Ylideneoxindole step1->intermediate step2 [3+2] Cycloaddition (AgOAc / Chiral Ligand) intermediate->step2 azomethine Azomethine Ylide (from Imino Ester) azomethine->step2 product Spiro[pyrrolidine-3,3'-oxindole] step2->product

References

Application Notes and Protocols: N-Alkylation of Methyl 2-Oxoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-oxoindoline (oxindole) core is a privileged scaffold in medicinal chemistry, frequently found in biologically active compounds and pharmaceuticals. The functionalization at the N-1 position is a critical step in the synthesis of many targeted therapeutic agents. This document provides a comprehensive guide to the N-alkylation of methyl 2-oxoindoline-7-carboxylate, a versatile intermediate. We will delve into the underlying chemical principles, present detailed, field-proven protocols, and discuss optimization strategies and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize N-substituted oxindole derivatives.

Introduction: The Significance of N-Alkylated Oxindoles

The oxindole skeleton is a cornerstone in drug discovery, with derivatives exhibiting a wide range of biological activities, including kinase inhibition, antiviral, and anticancer properties. The substituent on the indole nitrogen (N-1 position) often plays a crucial role in modulating potency, selectivity, and pharmacokinetic properties. Therefore, robust and versatile methods for the N-alkylation of oxindole intermediates like methyl 2-oxoindoline-7-carboxylate are of paramount importance. This application note outlines common and effective strategies for this transformation.

Chemical Principles and Mechanistic Insights

The N-alkylation of methyl 2-oxoindoline-7-carboxylate is fundamentally a nucleophilic substitution reaction (SN2). The reaction proceeds in two primary steps:

  • Deprotonation: The N-H proton of the oxindole ring is acidic (pKa ≈ 16-18) and can be removed by a suitable base to form a nucleophilic indolide anion.[1] The choice of base is critical and depends on the reactivity of the alkylating agent and the sensitivity of the substrate.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group to form the N-C bond.

A potential side reaction is the C-3 alkylation. However, for N-unsubstituted oxindoles, N-alkylation is generally favored under basic conditions. Strategies to block the C-3 position can be employed if C-alkylation becomes a competing pathway.[2][3]

Choosing the Right Conditions:
  • Bases: The selection of the base is crucial for efficient deprotonation.

    • Strong Bases (e.g., Sodium Hydride - NaH): NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the oxindole, driving the reaction to completion.[1][4] It is often used in anhydrous polar aprotic solvents like DMF or THF.

    • Weaker Bases (e.g., Potassium Carbonate - K₂CO₃, Cesium Carbonate - Cs₂CO₃): These are milder, safer, and often sufficient for reactive alkylating agents like benzyl bromide or methyl iodide.[2][5][6] They are typically used in polar aprotic solvents such as DMF or acetonitrile.[2][6]

  • Solvents: Polar aprotic solvents like DMF, DMSO, THF, and acetonitrile are commonly used as they can solvate the cation of the base without hydrogen bonding to the nucleophilic anion, thus enhancing its reactivity.[2][7]

  • Alkylating Agents: A wide variety of alkylating agents can be used, including alkyl halides (iodides > bromides > chlorides), tosylates, and mesylates.

  • Alternative Methods:

    • Mitsunobu Reaction: This method allows for the N-alkylation using alcohols in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[8][9][10] It is particularly useful for introducing more complex or thermally labile alkyl groups.

    • Phase-Transfer Catalysis (PTC): PTC can be a green and efficient alternative, often allowing the use of weaker inorganic bases and a wider range of solvents.[11][12][13] A quaternary ammonium salt is typically used to shuttle the indolide anion from a solid or aqueous phase into the organic phase where the reaction occurs.[7][13]

Experimental Protocols

Protocol 1: General N-Alkylation using Potassium Carbonate

This protocol is a reliable starting point for reactive alkylating agents like benzyl bromide or methyl iodide.

Materials:

  • Methyl 2-oxoindoline-7-carboxylate

  • Alkyl halide (e.g., Benzyl Bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Step-by-Step Methodology:

  • To a stirred solution of methyl 2-oxoindoline-7-carboxylate (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration) under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).[2]

  • Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: N-Alkylation using Sodium Hydride

This protocol is suitable for less reactive alkylating agents or when a stronger base is required.

Materials:

  • Methyl 2-oxoindoline-7-carboxylate

  • Alkyl halide (e.g., an alkyl bromide)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • In a flame-dried, three-necked flask under an inert atmosphere, add NaH (1.2 eq).

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully each time.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of methyl 2-oxoindoline-7-carboxylate (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.[4][14]

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Gentle heating may be required for some substrates.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Data Presentation and Optimization

The choice of reaction conditions can significantly impact the yield and purity of the N-alkylated product. The following table summarizes typical conditions and considerations.

ParameterCondition 1 (Milder)Condition 2 (Stronger)Rationale & Field Insights
Base K₂CO₃ or Cs₂CO₃ (2.0 eq)NaH (1.2 eq)K₂CO₃ is easier to handle and sufficient for reactive halides.[2][5] NaH ensures complete deprotonation for less reactive electrophiles.[4]
Solvent DMF, AcetonitrileTHF, DMFDMF is excellent for reactions with carbonate bases due to its polarity and high boiling point.[2] THF is preferred for NaH reactions as it is less likely to decompose the hydride.
Temperature 25 - 80 °C0 °C to refluxStart at room temperature for reactive halides. Heating may be necessary to drive the reaction to completion. NaH reactions are typically started at 0°C for controlled deprotonation.
Alkylating Agent R-I, R-Br, R-OTsR-Br, R-Cl, R-OMsIodides are most reactive but can be more expensive. Chlorides may require harsher conditions.
Additives KI (catalytic)-Catalytic iodide can be added to convert an alkyl bromide or chloride in situ to the more reactive alkyl iodide.[2]

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-alkylation protocol.

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A Dissolve Oxindole in Anhydrous Solvent B Add Base (e.g., K₂CO₃ or NaH) A->B C Stir under Inert Atmosphere B->C D Add Alkyl Halide (R-X) C->D E Heat & Monitor (TLC) D->E F Quench Reaction & Aqueous Workup E->F G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify by Chromatography H->I J J I->J Characterization (NMR, MS)

References

Application Notes and Protocols: Experimental Procedure for Suzuki Coupling with Methyl Oxindole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Group], Senior Application Scientist
Date: January 6, 2026

Introduction: The Strategic Importance of Suzuki Coupling in Oxindole Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and remarkable functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[2][3] The oxindole scaffold is a privileged structural motif found in numerous biologically active compounds and approved drugs. Consequently, the development of robust and versatile methods for the functionalization of oxindoles, such as the Suzuki coupling of methyl oxindole-7-carboxylate, is of paramount importance for the rapid generation of compound libraries for drug discovery and development.

This application note provides a detailed experimental protocol for the Suzuki coupling of this compound. It is designed to offer researchers a comprehensive guide, from understanding the underlying mechanism to practical execution and troubleshooting. The causality behind experimental choices is explained to empower scientists to adapt and optimize the protocol for their specific needs.

Mechanistic Overview: The Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the organic halide (in this case, a halogenated derivative of this compound). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > OTf > Br >> Cl.[2][5]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid or its ester) to the palladium(II) complex. The presence of a base is critical for this step, as it activates the boronic acid, making it more nucleophilic and facilitating the ligand exchange on the palladium center.[1][2][7]

  • Reductive Elimination: In the final step, the two organic moieties on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6]

The choice of catalyst, ligand, base, and solvent significantly influences the efficiency and outcome of the reaction. For heterocyclic substrates like oxindoles, which can be challenging due to potential catalyst inhibition by the nitrogen atom, careful optimization of these parameters is crucial.[8][9]

Experimental Protocol: Suzuki Coupling of a Halogenated this compound

This protocol details a general procedure for the Suzuki coupling of a halogenated this compound with an arylboronic acid. Researchers should note that optimization of reaction conditions may be necessary for different coupling partners.

Materials and Reagents
  • Halogenated this compound (e.g., 4-bromo-methyl oxindole-7-carboxylate) (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a palladacycle precatalyst) (0.01 - 0.05 equiv)[3][10]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)[1]

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)[2][11]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To a Schlenk flask, add the halogenated this compound (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe. The use of a biphasic system with water can be advantageous for dissolving the inorganic base and facilitating the reaction.[2][12]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture. The choice of catalyst is crucial; for challenging substrates, more advanced catalysts like those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands may be more effective.[10][13][14]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 12-24 hours).[4] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction mixture and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[4]

Causality Behind Experimental Choices
  • Choice of Halide: The reactivity order of I > Br > Cl is a key consideration. While aryl iodides are the most reactive, aryl bromides offer a good balance of reactivity and stability. Aryl chlorides are often more challenging and may require more active catalyst systems.[5]

  • Organoboron Reagent: Boronic acids are commonly used due to their stability and commercial availability.[15] Boronic esters, such as pinacol esters, can offer improved stability and are useful for less stable boronic acids.[6]

  • Catalyst and Ligand: The ligand plays a critical role in stabilizing the palladium center and influencing its reactivity.[2] For electron-rich or sterically hindered substrates, bulky and electron-donating ligands are often necessary to promote oxidative addition and reductive elimination.[10] N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines, offering high stability and activity.[13][14]

  • Base: The base activates the boronic acid for transmetalation.[1][7] The strength and nature of the base can significantly impact the reaction rate and yield.[16] For substrates with base-sensitive functional groups, milder bases like K₃PO₄ or Cs₂CO₃ are preferred.

  • Solvent: The solvent must solubilize the reactants and catalyst. Aprotic polar solvents like dioxane, THF, and DMF are commonly used.[2] The addition of water can be beneficial, particularly when using inorganic bases.[11][17] However, the solvent can also influence the reaction selectivity in complex substrates.[11][18]

Data Presentation: Key Reaction Parameters
ParameterRecommended RangeRationale
Aryl Halide 1.0 equivLimiting reagent
Boronic Acid 1.1 - 1.5 equivA slight excess is used to drive the reaction to completion.
Palladium Catalyst 0.01 - 0.05 equivLower catalyst loading is desirable for cost and environmental reasons.
Base 2.0 - 3.0 equivEnsures complete activation of the boronic acid.
Temperature 80 - 110 °CHigher temperatures are often required to overcome the activation energy of the oxidative addition step.
Reaction Time 12 - 24 hMonitored by TLC or LC-MS to determine completion.

Visualization of the Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants 1. Weigh Reactants (Oxindole Halide, Boronic Acid, Base) Flask 2. Add to Schlenk Flask Reactants->Flask Inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Flask->Inert Solvent 4. Add Degassed Solvent Inert->Solvent Catalyst 5. Add Palladium Catalyst Solvent->Catalyst Heat 6. Heat and Stir (80-100°C, 12-24h) Catalyst->Heat Monitor 7. Monitor Progress (TLC/LC-MS) Heat->Monitor Cool 8. Cool to Room Temperature Monitor->Cool Extract 9. Aqueous Work-up & Extraction Cool->Extract Dry 10. Dry and Concentrate Extract->Dry Purify 11. Purify by Chromatography Dry->Purify Product Pure Coupled Product Purify->Product

References

Application Notes & Protocols: The Utility of Methyl Oxindole-7-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved therapeutics.[1][2] Methyl oxindole-7-carboxylate, in particular, serves as a highly versatile starting material and synthetic intermediate for the development of novel drug candidates. Its strategic placement of functional groups—a reactive secondary amine, an activatable C-3 methylene, and a modifiable C-7 ester—provides medicinal chemists with a powerful platform for structural diversification. This guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols, the rationale behind experimental design, and methodologies for biological evaluation.

Introduction: The Significance of the Oxindole Scaffold

The 1,3-dihydro-2H-indol-2-one (oxindole) nucleus is a cornerstone of drug discovery, renowned for its ability to mimic peptide backbones and engage in crucial hydrogen bonding interactions with biological targets.[3] Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, facilitating high-affinity binding to enzyme active sites and protein-protein interfaces.

This compound (CAS: 380427-39-4) is a particularly valuable derivative. The electron-withdrawing carboxylate group at the 7-position influences the electronic properties of the aromatic ring and provides a synthetic handle for further modification or for engaging in specific interactions with target proteins. This guide will demonstrate how this specific building block can be leveraged to generate libraries of diverse compounds for screening and lead optimization.

Physicochemical Properties

A foundational understanding of the starting material's properties is critical for reaction design and downstream ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

PropertyValueSource
Molecular Formula C₁₀H₉NO₃[4][5]
Molecular Weight 191.18 g/mol [4][5]
IUPAC Name methyl 2-oxo-1,3-dihydroindole-7-carboxylate[4]
CAS Number 380427-39-4[6]
XLogP3-AA (Predicted) 0.6[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]

Synthesis of the Core Scaffold: this compound

While commercially available, understanding the synthesis of the core scaffold is crucial for cost-effective scale-up and for creating analogs with substitutions on the aromatic ring. A common and robust strategy involves the palladium-catalyzed intramolecular α-arylation of an α-haloamide precursor.

Protocol 1: Palladium-Catalyzed Intramolecular Cyclization

This protocol is adapted from established methodologies for oxindole synthesis.[7] The key step is the formation of the C-C bond between the α-carbon of the amide and the aromatic ring, catalyzed by a palladium complex.

Causality & Rationale: The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine) is critical. This combination facilitates the oxidative addition of the aryl halide into the Pd(0) complex and the subsequent reductive elimination that forms the desired oxindole ring. A non-nucleophilic base is used to deprotonate the α-carbon without competing in side reactions.

G start_mat Methyl 2-amino-3-bromobenzoate intermediate Methyl 3-bromo-2-(2-chloroacetamido)benzoate start_mat->intermediate Acylation reagent1 Chloroacetyl chloride Pyridine, DCM, 0°C to rt product This compound intermediate->product Intramolecular α-Arylation reagent2 Pd₂(dba)₃ (cat.) XPhos (cat.) Cs₂CO₃, Toluene, 110°C

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Amide Formation: To a solution of methyl 2-amino-3-bromobenzoate (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0°C, add chloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction with 1M HCl. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the α-chloroamide intermediate.

  • Cyclization: In a flame-dried flask, combine the α-chloroamide intermediate (1.0 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and Cs₂CO₃ (2.0 eq) in anhydrous toluene.

  • Reaction: Degas the mixture with argon for 15 minutes, then heat to 110°C for 12-18 hours, monitoring by TLC or LC-MS.

  • Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Key Synthetic Applications & Protocols

The true utility of this compound lies in its capacity for diversification at three key positions.

Protocol 2: N-1 Position Functionalization (Alkylation)

Modification at the N-1 position is a common strategy to modulate lipophilicity, improve cell permeability, and introduce new vectors for protein interaction.

Causality & Rationale: The N-H bond of the oxindole is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion. This anion readily undergoes Sₙ2 reaction with various electrophiles, such as alkyl halides or benzyl halides.

Step-by-Step Methodology:

  • Deprotonation: To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C. Stir for 30 minutes at this temperature.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the starting material is consumed (monitor by TLC).

  • Quenching & Extraction: Carefully quench the reaction by adding saturated NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the N-alkylated product.

Protocol 3: C-3 Position Electrophilic Addition (Knoevenagel Condensation)

Causality & Rationale: A base-catalyzed condensation (Knoevenagel-type) with an aldehyde or ketone generates a 3-alkenyl-oxindole. This introduces a conjugated system and a key pharmacophoric element. Piperidine is often used as a mild base catalyst.

G start_mat This compound product 3-Alkenyl-oxindole Derivative start_mat->product Knoevenagel Condensation reagent1 Aromatic Aldehyde (R-CHO) Piperidine (cat.), Ethanol, 80°C

Caption: Workflow for C-3 position functionalization.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq).

  • Heating: Heat the mixture to reflux (approx. 80°C) for 4-8 hours. A precipitate often forms as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.

Protocol 4: Bioisosteric Replacement of the C-7 Carboxylate

While the carboxylate group can be important for activity, it is often a liability for oral bioavailability and metabolic stability due to its charge and recognition by metabolic enzymes. A bioisosteric replacement strategy can mitigate these issues while preserving key binding interactions.[9][10] The most common bioisostere for a carboxylic acid is a tetrazole.[11][12]

Causality & Rationale: A tetrazole ring mimics the acidic proton and hydrogen bond accepting capabilities of a carboxylic acid.[12] Its pKa is similar, but it is more metabolically robust and has a more delocalized charge, which can enhance membrane permeability. The protocol involves converting the ester to an amide, then a nitrile, and finally cyclizing to the tetrazole.

FeatureCarboxylic Acid (-COOH)Tetrazole (-CN₄H)Rationale for Replacement
pKa ~4-5~4.5-5Mimics acidity and charge state at physiological pH.
H-Bonding Donor (OH), Acceptor (C=O)Donor (N-H), Acceptors (3x N)Preserves key two-point binding interactions.[12]
Lipophilicity LowerHigherCan improve cell permeability and oral absorption.
Metabolic Stability Prone to glucuronidationGenerally more stableReduces metabolic clearance, potentially increasing half-life.

Step-by-Step Methodology (Multi-step sequence):

  • Saponification: Hydrolyze the methyl ester to the carboxylic acid by treating this compound with LiOH (2.0 eq) in a THF/water mixture. Acidify with 1M HCl to precipitate the acid, then filter and dry.

  • Amide Formation: Convert the resulting carboxylic acid to the primary amide using a standard peptide coupling reagent (e.g., HATU) and ammonia, or by converting to the acid chloride (SOCl₂) followed by reaction with aqueous ammonia.

  • Dehydration to Nitrile: Dehydrate the primary amide to the corresponding nitrile using a dehydrating agent like trifluoroacetic anhydride (TFAA) with pyridine or Burgess reagent.

  • Tetrazole Formation: In a flask, dissolve the 7-cyano-oxindole (1.0 eq) in DMF. Add sodium azide (NaN₃, 1.5 eq) and triethylammonium chloride (1.5 eq). Heat the mixture to 120°C for 12-24 hours.

  • Work-up and Isolation: Cool the reaction, acidify with 1M HCl to protonate the tetrazole, and extract the product with ethyl acetate. Purify by column chromatography or recrystallization.

Protocol for Biological Evaluation: Kinase Inhibition Assay

Given that oxindoles are potent kinase inhibitors, a common downstream application is to screen newly synthesized derivatives against a panel of protein kinases.

Causality & Rationale: Many kinases are validated cancer targets. Inhibitors typically bind in the ATP-binding pocket. Assays often measure the amount of ATP consumed (or ADP produced) during the phosphotransfer reaction. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for this purpose.

G start Dispense Compound (Varying Conc.) step2 Add Kinase & Substrate start->step2 step3 Add ATP to Start Reaction step2->step3 step4 Incubate (e.g., 60 min) step3->step4 step5 Add ADP-Glo™ Reagent (Stop) step4->step5 step6 Add Kinase Detection Reagent step5->step6 step7 Incubate (e.g., 30 min) step6->step7 step8 Read Luminescence step7->step8

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology (General):

  • Compound Plating: Serially dilute the test compounds (e.g., starting from 10 µM) in DMSO and dispense into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Prepare a solution of the target kinase and its specific peptide substrate in reaction buffer. Add this solution to the wells containing the compounds.

  • Reaction Initiation: Add ATP at a concentration close to its Kₘ for the enzyme to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation (Part 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation (Part 2): Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Example Data Presentation
CompoundTarget KinaseIC₅₀ (nM)
Derivative 3a (N-benzyl)VEGFR2150
Derivative 4b (3-alkenyl)FGFR185
Derivative 5c (7-tetrazole)PDGFRβ110
Sunitinib (Control)VEGFR29

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its inherent structural features allow for systematic and logical diversification to probe structure-activity relationships. By employing the protocols outlined in this guide—from core synthesis to targeted derivatization and biological evaluation—researchers can efficiently generate and test novel oxindole-based compounds, accelerating the journey from a chemical scaffold to a potential therapeutic agent.

References

Methyl Oxindole-7-Carboxylate: A Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Oxindole Scaffold in Kinase Inhibitor Design

The oxindole structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets with high affinity.[1][2] Within the realm of oncology and inflammatory diseases, the oxindole core has proven to be particularly adept at targeting the ATP-binding site of protein kinases.[3][4] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a common driver of numerous pathologies.[2] The synthetic tractability of the oxindole ring system, allowing for precise functionalization at various positions, has enabled the development of highly potent and selective kinase inhibitors.[1] One such example is Nintedanib, a multi-kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer, which is built upon a methyl 2-oxoindoline-6-carboxylate core.[5]

This application note provides a comprehensive guide for researchers on the use of methyl oxindole-7-carboxylate and its closely related isomer, methyl oxindole-6-carboxylate, as versatile building blocks for the synthesis of novel kinase inhibitors. We will delve into the synthetic protocols, structure-activity relationships (SAR), and the rationale behind the application of this specific scaffold in drug discovery.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material's properties is crucial for reaction optimization and characterization.

PropertyValue
Chemical Name methyl 2-oxoindoline-7-carboxylate
CAS Number 380427-39-4
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and methanol

Synthesis of the Methyl Oxindole-Carboxylate Scaffold

The synthesis of the methyl oxindole-carboxylate building block is a critical first step. While various methods exist, a common and effective approach involves the cyclization of a substituted nitrophenyl derivative. Below is a representative protocol for the synthesis of the closely related and widely used methyl 2-oxoindoline-6-carboxylate, a key intermediate for Nintedanib.[5]

Protocol 1: Synthesis of Methyl 2-Oxoindoline-6-Carboxylate

This protocol involves a two-step process starting from methyl 4-chloro-3-nitrobenzoate.

Step 1: Synthesis of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

  • To a solution of dimethyl malonate (52.0 g) in dimethyl sulfoxide (150.0 ml), add potassium tert-butoxide (52.0 g) at 25-30°C.

  • Cool the mixture to 20-25°C and stir for 2 hours.

  • Slowly add a solution of methyl 4-chloro-3-nitrobenzoate (50.0 g) in DMSO to the reaction mixture at 20-25°C and stir for 2 hours.

  • Add hydrochloric acid to the mixture, followed by sodium chloride (20.0 g) and methyl tert-butyl ether (250.0 ml).

  • Stir for 10 minutes, then separate the organic and aqueous layers.

  • Extract the aqueous layer with methyl tert-butyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

Step 2: Reductive Cyclization to Methyl 2-Oxoindoline-6-Carboxylate

  • To a solution of the crude dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 g) in acetic acid (250.0 ml), add sodium dithionite (Hydrose, 83.9 g) and water (250.0 ml) at 25-30°C and stir for 10 minutes.

  • Heat the mixture to 120-125°C and stir for 2 hours.

  • Cool the mixture to 15-20°C.

  • Add ammonia solution (500.0 ml) at 15-20°C and stir for 2 hours to precipitate the product.

  • Filter the solid, wash with water, and dry to yield methyl 2-oxoindoline-6-carboxylate.[5]

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reductive Cyclization Methyl 4-chloro-3-nitrobenzoate Methyl 4-chloro-3-nitrobenzoate Product_1 Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate Methyl 4-chloro-3-nitrobenzoate->Product_1 DMSO Dimethyl malonate Dimethyl malonate Dimethyl malonate->Product_1 Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->Product_1 Final_Product Methyl 2-oxoindoline-6-carboxylate Product_1->Final_Product 1. Sodium Dithionite, Acetic Acid, Water 2. Heat 3. Ammonia

Figure 1: Synthetic workflow for methyl 2-oxoindoline-6-carboxylate.

Application in Kinase Inhibitor Synthesis: The Case of Nintedanib

Methyl 2-oxoindoline-6-carboxylate is a pivotal starting material for the synthesis of Nintedanib. The following protocol outlines the key steps to construct the core of Nintedanib from this building block.

Protocol 2: Synthesis of (Z)-methyl 1-acetyl-3-((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)-2-oxoindoline-6-carboxylate (a Nintedanib precursor)

Step 1: N-Acetylation of Methyl 2-Oxoindoline-6-Carboxylate

  • Suspend methyl 2-oxoindoline-6-carboxylate (100 g) in acetic anhydride (100 g).

  • Heat the mixture to 110°C and maintain for 1 hour.

  • Cool to 76°C to obtain methyl 1-acetyl-2-oxoindoline-6-carboxylate.[6]

Step 2: Condensation with Triethyl Orthobenzoate

  • To the solution from Step 1, add triethyl orthobenzoate (340 ml).

  • Maintain the temperature and stir for 8 hours to form (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate.

  • Remove excess acetic anhydride by distillation under reduced pressure to precipitate the product.[6]

Step 3: Condensation with the Amine Side Chain

  • Dissolve the product from Step 2 (130 g) and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (89.9 g) in methanol (170 ml).[2][6]

  • Heat the mixture under nitrogen at reflux for 7.5 hours.

  • Monitor the reaction by HPLC.

  • Upon completion, cool the reaction mixture to crystallize the Nintedanib free base.

  • Filter the solid, wash with cold methanol, and dry to obtain the product.

G Start Methyl 2-oxoindoline-6-carboxylate Step1 N-Acetylation (Acetic Anhydride, 110°C) Start->Step1 Intermediate1 Methyl 1-acetyl-2-oxoindoline-6-carboxylate Step1->Intermediate1 Step2 Condensation (Triethyl Orthobenzoate) Intermediate1->Step2 Intermediate2 (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)- 2-oxoindoline-6-carboxylate Step2->Intermediate2 Step3 Condensation (Methanol, Reflux) Intermediate2->Step3 Amine N-(4-aminophenyl)-N-methyl-2- (4-methylpiperazin-1-yl)acetamide Amine->Step3 Nintedanib Nintedanib Free Base Step3->Nintedanib

Figure 2: Key steps in the synthesis of Nintedanib from methyl 2-oxoindoline-6-carboxylate.

Structure-Activity Relationship (SAR) and the Role of the Carboxylate Group

The substitution pattern on the oxindole ring is critical for kinase inhibitory activity and selectivity. While extensive SAR studies have been conducted on the oxindole scaffold, the role of the carboxylate group at the 6 or 7-position is particularly noteworthy.

  • Hydrogen Bonding and Solubility: The ester group at the 6 or 7-position can serve as a hydrogen bond acceptor, potentially forming interactions with amino acid residues in the ATP-binding pocket of the target kinase. Furthermore, it can enhance the solubility and overall physicochemical properties of the molecule, which is crucial for drug development.

  • Vector for Further Functionalization: The methyl ester provides a handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce new functionalities. This allows for the exploration of additional chemical space and the optimization of potency and selectivity against different kinases.

  • Positional Isomerism: The choice between the 6- and 7-carboxylate isomers can significantly impact the biological activity. The different positioning of this group alters the electronic properties of the aromatic ring and the spatial arrangement of the inhibitor within the kinase active site. While the 6-carboxylate is prominent in Nintedanib, the 7-carboxylate offers an alternative vector for derivatization that may lead to inhibitors with different kinase selectivity profiles.

Kinase Targets and Signaling Pathways

Oxindole-based inhibitors, including those derived from methyl oxindole-carboxylate building blocks, have shown activity against a range of kinases. Nintedanib, for instance, is a multi-targeted inhibitor of:

  • Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)

  • Fibroblast Growth Factor Receptors (FGFR 1-3)

  • Platelet-Derived Growth Factor Receptors (PDGFR α and β)

These receptor tyrosine kinases are key drivers of angiogenesis and tumor growth. Their inhibition can lead to the suppression of tumor vascularization and proliferation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Responses VEGFR VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR FGFR->RAS_RAF_MEK_ERK PLCg PLCγ Pathway FGFR->PLCg PDGFR PDGFR PDGFR->PI3K_AKT Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Migration Cell Migration PLCg->Migration Nintedanib Nintedanib (derived from Methyl Oxindole-6-carboxylate) Nintedanib->VEGFR Inhibits Nintedanib->FGFR Inhibits Nintedanib->PDGFR Inhibits

Figure 3: Simplified signaling pathways inhibited by Nintedanib.

Conclusion

This compound and its 6-isomer are valuable and versatile building blocks for the synthesis of novel kinase inhibitors. Their established role in the structure of approved drugs like Nintedanib underscores their importance in medicinal chemistry. The synthetic accessibility of the oxindole core, combined with the potential for diverse functionalization, particularly through the carboxylate group, provides a robust platform for the discovery of new therapeutics targeting a wide range of kinases. The protocols and insights provided in this application note are intended to empower researchers to leverage this privileged scaffold in their drug discovery endeavors.

References

Application Notes & Protocols: Leveraging Methyl Oxindole-7-Carboxylate for the Development of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the methyl oxindole-7-carboxylate scaffold in the discovery and preclinical development of new anti-cancer therapeutics. The oxindole core is a well-established "privileged scaffold" in medicinal chemistry, known for its versatile biological activities and its presence in several approved drugs and clinical candidates.[1][2] This guide will detail protocols from the synthesis of the core scaffold, through derivatization, and into in vitro and in vivo anti-cancer evaluation, with a focus on the rationale behind experimental choices to ensure scientific rigor and reproducibility.

Introduction: The Oxindole Scaffold in Oncology

Synthesis of the Core Scaffold: this compound

A readily available and detailed experimental protocol for the direct synthesis of this compound is not prevalent in the public domain literature. However, the synthesis of substituted oxindoles is a well-trodden path in medicinal chemistry. Researchers can adapt established methods, such as the tandem reduction-cyclization of corresponding nitro compounds.[7] For illustrative purposes, a general protocol for a related isomer, methyl 2-oxoindoline-6-carboxylate, is provided below, which can be adapted by a skilled synthetic chemist for the 7-carboxylate isomer by starting with the appropriate precursors.[8]

Protocol 2.1: General Synthesis of a Methyl Oxindole Carboxylate Scaffold

This protocol is based on the synthesis of methyl 2-oxoindoline-6-carboxylate and serves as a template.[8]

Step 1: Preparation of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

  • To a solution of dimethyl malonate, add potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 25-30°C.

  • Cool the mixture to 20-25°C and stir for 2 hours.

  • Slowly add methyl 4-chloro-3-nitrobenzoate to the mixture and continue stirring for 2 hours.

  • Acidify the reaction with hydrochloric acid.

  • Extract the product with methyl tert-butyl ether, separate the organic layer, and distill off the solvent to obtain the crude product.

Step 2: Reductive Cyclization to Methyl 2-oxoindoline-6-carboxylate

  • To the crude product from Step 1, add acetic acid.

  • Add sodium dithionite (hydrose) and water at 25-30°C and stir.

  • Heat the mixture to 120-125°C and maintain for 2 hours.

  • Cool the mixture to 15-20°C and add ammonia to precipitate the product.

  • Filter the solid, wash with water, and dry to yield the final product.

Note: The successful adaptation of this protocol for this compound would necessitate starting with an appropriately substituted nitroaromatic precursor, such as methyl 2-nitro-6-(substituted)benzoate.

Derivatization Strategies for Enhanced Anti-Cancer Activity

The oxindole scaffold allows for chemical modifications at several positions to optimize potency, selectivity, and pharmacokinetic properties. Key positions for derivatization include the N1-position of the lactam, the C3-position, and the aromatic ring.

Protocol 3.1: N-Alkylation/Arylation of the Oxindole Core
  • To a solution of this compound in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride.

  • Stir the mixture at room temperature for 30 minutes to generate the corresponding anion.

  • Add the desired alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide) and continue stirring until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Protocol 3.2: Knoevenagel Condensation at the C3-Position
  • Dissolve the N-substituted or unsubstituted this compound in a protic solvent like ethanol or acetic acid.

  • Add a catalytic amount of a base, such as piperidine or pyrrolidine.

  • Introduce the desired aldehyde or ketone.

  • Reflux the mixture for several hours until the starting material is consumed.

  • Cool the reaction mixture to allow for the precipitation of the product.

  • Filter and wash the solid with cold solvent to obtain the purified 3-alkenyl-substituted oxindole derivative.[6]

In Vitro Evaluation of Anti-Cancer Activity

A systematic in vitro evaluation is crucial to identify promising lead compounds from the synthesized library. This typically begins with broad screening for cytotoxicity against a panel of cancer cell lines.[7][9]

Protocol 4.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized oxindole derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Compound MCF-7 IC50 (µM) MDA-MB-231 IC50 (µM) A549 IC50 (µM)
Derivative 6a3.12 ± 0.1410.29 ± 0.7215.45 ± 1.21
Derivative 6c2.72 ± 0.179.48 ± 0.4412.89 ± 0.98
Derivative 6e1.26 ± 0.095.36 ± 0.318.76 ± 0.65
Sunitinib3.97 ± 0.254.43 ± 0.386.21 ± 0.54
Table 1: Representative cytotoxic activity of hypothetical oxindole-indole conjugates against various cancer cell lines. Data is presented as mean ± SD from three independent experiments.
Protocol 4.2: Apoptosis and Cell Cycle Analysis by Flow Cytometry

To elucidate the mechanism of action, flow cytometry can be used to assess apoptosis and cell cycle distribution.

  • Cell Treatment: Treat cancer cells with the oxindole derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • For Apoptosis: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • For Cell Cycle: Harvest the cells, fix in cold 70% ethanol, and then stain with PI containing RNase.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Apoptosis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

    • Cell Cycle: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

In Vivo Preclinical Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their anti-tumor efficacy and safety in a physiological context.[9] The human tumor xenograft model in immunodeficient mice is a standard for this purpose.

Protocol 5.1: Human Tumor Xenograft Mouse Model
  • Animal Housing: House immunodeficient mice (e.g., athymic nude or SCID mice) in a sterile environment.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).

  • Compound Administration: Randomize the mice into treatment and control groups. Administer the oxindole derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor growth throughout the study.

    • Monitor the body weight and general health of the mice as indicators of toxicity.

  • Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualizing Mechanisms and Workflows

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Oxindole Oxindole Derivative Oxindole->RTK Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase signaling by oxindole derivatives.

Experimental Workflow

cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Scaffold This compound Synthesis Derivatization Library Derivatization Scaffold->Derivatization Cytotoxicity Cytotoxicity Assays (IC50) Derivatization->Cytotoxicity Mechanism Mechanism of Action (Apoptosis, Cell Cycle) Cytotoxicity->Mechanism Xenograft Xenograft Model Mechanism->Xenograft Efficacy Efficacy & Toxicity Xenograft->Efficacy

Caption: Overall workflow for anti-cancer drug discovery using the oxindole scaffold.

References

Application Notes: A Hierarchical Screening Strategy for the Identification and Characterization of Anti-proliferative Oxindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxindole Scaffold as a Privileged Structure in Oncology

The oxindole core is a bicyclic heterocyclic moiety recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] This structure is present in numerous natural alkaloids and serves as the foundation for a substantial number of synthetic compounds with a wide array of pharmacological activities.[1][4][5] A significant portion of research into oxindole derivatives focuses on their potential as anti-cancer agents, owing to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][3][6][7]

Many oxindole-based compounds function as potent inhibitors of protein kinases, which are enzymes that regulate a multitude of cellular processes and are frequently deregulated in cancer.[6][8][9] By targeting the ATP-binding site of kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and others, these compounds can effectively halt tumor growth.[10][11][12][13] The FDA-approved drug Sunitinib, an oxindole derivative, exemplifies the clinical success of this scaffold in treating renal cell carcinoma and gastrointestinal stromal tumors by inhibiting multiple receptor tyrosine kinases (RTKs).[10][11][12]

This guide provides a detailed, hierarchical workflow for the discovery and characterization of novel anti-proliferative oxindole compounds. It is designed for researchers in drug discovery and oncology, offering robust, step-by-step protocols for a tiered screening cascade—from initial high-throughput screening to subsequent mechanism of action studies.

A Tiered Approach to Anti-Proliferative Screening

A successful screening campaign efficiently identifies potent and selective compounds while minimizing resource expenditure on non-viable candidates. We propose a three-tiered strategy that progresses from broad primary screening to focused mechanistic studies.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action (MoA) Primary High-Throughput Screening (HTS) (e.g., SRB or MTT Assay) Single High Concentration DoseResponse Dose-Response & IC50 Determination (e.g., CellTiter-Glo Assay) Primary->DoseResponse Identify 'Hits' MoA Cell Cycle Analysis (Flow Cytometry) DoseResponse->MoA Confirm Potent Hits Apoptosis Apoptosis Assay (Caspase-Glo 3/7) DoseResponse->Apoptosis Confirm Potent Hits

Caption: Tiered screening workflow for oxindole compounds.

Tier 1: Primary Screening for Anti-Proliferative Activity

Objective: To rapidly screen a library of oxindole compounds at a single, high concentration to identify initial "hits" that inhibit cell proliferation.

Rationale for Assay Selection: For primary screening, the Sulforhodamine B (SRB) assay is recommended. It is a simple, robust, and cost-effective colorimetric assay that measures cell density based on total cellular protein content.[14][15][16] Unlike metabolic assays like the MTT assay, the SRB assay is less susceptible to interference from compounds that may alter mitochondrial reductase activity without being cytotoxic.[16] This makes it a reliable first-pass screen for large compound libraries.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay[14][15][17]

Principle: SRB is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and therefore, the number of cells in the well.[15][16]

Materials:

  • Adherent cancer cell line (See Table 1 for suggestions)

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • Test oxindole compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% v/v acetic acid)

  • Solubilization buffer (10 mM Tris base, pH 10.5)

  • Microplate reader (absorbance at 510-565 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-15,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 1 µL of test compounds (typically at a final concentration of 10 or 20 µM), positive control, and vehicle control (DMSO) to the respective wells. Incubate for 48-72 hours.

  • Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.

  • Washing: Carefully discard the supernatant. Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.

  • SRB Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash and Dry: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.

  • Solubilization: Add 150 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye. Place the plate on a shaker for 10 minutes.

  • Measurement: Read the absorbance (OD) on a microplate reader at 510-565 nm.[16]

Data Analysis:

  • Calculate the percentage growth inhibition using the formula: % Inhibition = 100 - [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

  • Define a "hit" threshold (e.g., >50% inhibition) to select compounds for Tier 2 analysis.

Tier 2: Hit Confirmation and Potency Determination

Objective: To confirm the activity of primary hits and determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Rationale for Assay Selection: The CellTiter-Glo® Luminescent Cell Viability Assay is an excellent choice for secondary screening.[17][18][19] It is a highly sensitive, homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active, viable cells.[17][18][20] Its luminescent readout provides a wide dynamic range, and its use of a different biological endpoint (ATP level vs. total protein) serves as an orthogonal validation of the primary screen results, reducing the likelihood of false positives.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay[18][20][22]

Principle: The assay reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the oxidation of luciferin, producing a "glow-type" luminescent signal that is directly proportional to the amount of ATP and, consequently, the number of viable cells.[18][20]

Materials:

  • Cancer cell line(s)

  • Opaque-walled 96-well or 384-well plates suitable for luminescence

  • "Hit" oxindole compounds from Tier 1

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in opaque-walled plates at the optimal density in 100 µL (96-well) or 25 µL (384-well) of medium and incubate for 24 hours.[21]

  • Dose-Response Treatment: Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions starting from 50 µM). Add the diluted compounds to the cells and incubate for 48-72 hours.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the final reagent.[19][21]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[19]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).[21]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][21]

  • Measurement: Record the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (medium-only wells).

  • Normalize the data, setting the vehicle control as 100% viability and a "no cells" control as 0%.

  • Plot the normalized viability (%) against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value for each compound. Potent hits (e.g., IC₅₀ < 10 µM) are advanced to Tier 3.

ParameterPrimary Screen (SRB)Secondary Screen (CellTiter-Glo®)
Principle Measures total cellular proteinMeasures cellular ATP levels
Format Colorimetric (Absorbance)Luminescent
Throughput HighHigh (Homogeneous)
Endpoint Cell number/massMetabolic activity/viability
Concentration Single high dose (e.g., 10 µM)8-point dose-response curve
Key Output % InhibitionIC₅₀ Value
Caption: Comparison of Tier 1 and Tier 2 screening assays.

Tier 3: Elucidating the Mechanism of Action (MoA)

Objective: To investigate how the confirmed hits inhibit cell proliferation. Key mechanisms for anti-cancer drugs include inducing cell cycle arrest or triggering programmed cell death (apoptosis).

Rationale for MoA Studies: Many kinase inhibitors, including oxindole derivatives, exert their anti-proliferative effects by disrupting the cell division cycle or by activating apoptotic pathways.[6][22] Cell cycle analysis via flow cytometry can reveal if compounds cause cells to accumulate in a specific phase (G1, S, or G2/M).[23] Apoptosis assays, such as measuring the activity of executioner caspases 3 and 7, provide direct evidence of induced cell death.[24]

// Nodes Ligand [label="Growth Factor\n(e.g., VEGF, PDGF)", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(VEGFR, PDGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxindole [label="Oxindole Inhibitor\n(e.g., Sunitinib)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P1 [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; P2 [label="Downstream Signaling\n(e.g., RAS-MAPK, PI3K-AKT)", fillcolor="#F1F3F4", fontcolor="#202124"]; P3 [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ligand -> RTK; RTK -> P1 [label=" Ligand Binding "]; Oxindole -> RTK [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition "]; P1 -> P2; P2 -> P3; } Caption: Common inhibitory mechanism of oxindole kinase inhibitors.

Protocol 3A: Cell Cycle Analysis by Propidium Iodide (PI) Staining

[25][26] Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. [23][25]The fluorescence intensity of PI in a stained cell is directly proportional to its DNA content. Flow cytometry can then distinguish between cells in G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N DNA content). [23] Materials:

  • Cells treated with oxindole compound (at 1x and 5x IC₅₀) and vehicle for 24-48 hours.

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest ~1x10⁶ cells per sample. For adherent cells, trypsinize and collect. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again.

  • Fixation: Discard the supernatant and resuspend the pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. [25]Incubate on ice for at least 30 minutes (or store at -20°C).

  • Washing: Centrifuge the fixed cells (at a slightly higher speed, ~500 x g) for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase A is crucial to prevent staining of double-stranded RNA. [25]6. Incubation: Incubate at room temperature for 15-30 minutes in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a low flow rate for better resolution. [26] Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to the vehicle control to identify any phase-specific arrest.

Protocol 3B: Apoptosis Detection with Caspase-Glo® 3/7 Assay

[24][27][28] Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7. [24]This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity. [27][28] Materials:

  • Cells treated with oxindole compound (at 1x and 5x IC₅₀) and vehicle for a relevant time course (e.g., 6, 12, 24 hours).

  • Opaque-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in opaque-walled 96-well plates and treat with compounds as described for the CellTiter-Glo® assay. Include a positive control for apoptosis (e.g., Staurosporine).

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Signal Development: Mix gently on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours to allow for cell lysis and signal generation. [27]5. Measurement: Record the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (medium-only wells).

  • Calculate the fold-change in caspase activity for treated samples relative to the vehicle control. A significant increase indicates the induction of apoptosis.

Cell LineCancer TypeRationale for Selection
HUVEC - (Endothelial)Primary cell model for anti-angiogenesis effects, a common target of oxindoles.
K562 LeukemiaExpresses Bcr-Abl, a tyrosine kinase target. Used for IC50 determination. [29]
MCF-7 Breast CancerER-positive line, widely used for general anti-proliferative screening. [22][30]
A549 Lung CancerCommon model for solid tumors, used in NCI-60 panel. [5][30]
HCT-116 Colon CancerA well-characterized solid tumor line sensitive to cell cycle inhibitors. [31][32]
Caption: Recommended cell lines for screening oxindole compounds.

Conclusion

This hierarchical screening protocol provides a comprehensive and efficient framework for identifying and characterizing novel anti-proliferative oxindole compounds. By progressing from a robust primary screen (SRB) to an orthogonal confirmation assay (CellTiter-Glo®) and finally to detailed MoA studies (cell cycle and apoptosis), researchers can confidently identify promising lead candidates for further preclinical development. The rationale and detailed methodologies provided herein are designed to ensure scientific rigor and generate reproducible, high-quality data.

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of Methyl Oxindole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methods for the derivatization of the carboxylic acid group of methyl oxindole-7-carboxylate. As a versatile scaffold in medicinal chemistry, the strategic modification of the 7-position of the oxindole core can significantly impact biological activity.[1] This document outlines detailed protocols for hydrolysis, amide bond formation, esterification, and reduction, offering insights into the rationale behind experimental choices and providing a framework for the synthesis of novel oxindole derivatives.

Introduction: The Significance of the Oxindole Scaffold

The oxindole core is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Derivatization of the oxindole scaffold is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. The 7-position, in particular, offers a valuable vector for structural modification, allowing for the introduction of diverse functional groups that can interact with biological targets.

This guide focuses on the derivatization of this compound, a readily accessible starting material for the synthesis of a library of novel compounds. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers in their quest for new therapeutic agents.

I. Hydrolysis of this compound to Oxindole-7-carboxylic Acid

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental first step for many subsequent derivatization reactions, particularly amide bond formation. Basic hydrolysis is a common and effective method for this transformation.

Rationale for Experimental Choices
  • Base: Potassium hydroxide (KOH) is a strong base that effectively saponifies the ester.

  • Solvent: Ethanol is a suitable solvent that dissolves both the starting material and the base, facilitating the reaction.

  • Temperature: Room temperature is often sufficient for this hydrolysis, minimizing potential side reactions.

Protocol: Alkaline Hydrolysis of this compound

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), 1 M

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • pH paper or pH meter

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Prepare a solution of potassium hydroxide in ethanol.

  • Slowly add the ethanolic KOH solution to the solution of the methyl ester at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold distilled water, and dry under vacuum to yield oxindole-7-carboxylic acid.

II. Amide Bond Formation: Synthesis of Oxindole-7-carboxamides

The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of substituents. The direct coupling of a carboxylic acid with an amine is generally inefficient and requires the use of a coupling agent to activate the carboxylic acid.

Key Coupling Reagents and Their Mechanisms

Several classes of coupling reagents are commonly employed for amide bond formation. The choice of reagent often depends on the specific substrates and desired reaction conditions.

  • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the amide bond.[2] The addition of 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields.[3]

  • Uronium/Aminium Salts (e.g., HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that forms an active ester with the carboxylic acid, which then readily reacts with the amine.[4]

Protocol: EDC/HOBt Mediated Amide Coupling of Oxindole-7-carboxylic Acid

Materials:

  • Oxindole-7-carboxylic acid

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve oxindole-7-carboxylic acid, the desired amine, and HOBt in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

  • Add DIPEA to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Graph: General Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid Oxindole-7-carboxylic Acid Reaction_Mixture Reaction Mixture (0°C to RT) Carboxylic_Acid->Reaction_Mixture Amine Primary/Secondary Amine Amine->Reaction_Mixture Coupling_Agent EDC / HOBt Coupling_Agent->Reaction_Mixture Base DIPEA Base->Reaction_Mixture Solvent Anhydrous DMF/DCM Solvent->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Product Oxindole-7-carboxamide Purification->Product

Caption: General workflow for the synthesis of oxindole-7-carboxamides.

III. Esterification: Synthesis of Novel Oxindole-7-carboxylates

While the starting material is a methyl ester, transesterification or esterification of the hydrolyzed carboxylic acid can be employed to introduce different ester functionalities, which can influence properties such as solubility and cell permeability.

Protocol: Direct Aminolysis of this compound

In some cases, direct reaction of the methyl ester with an amine at elevated temperatures can yield the corresponding amide, although this method is generally less efficient than using coupling agents.[5]

Materials:

  • This compound

  • Primary or secondary amine

  • High-pressure reaction vessel or sealed tube

Procedure:

  • Combine this compound and an excess of the desired amine in a high-pressure reaction vessel or a sealed tube.

  • Heat the mixture to a high temperature (e.g., 100-150 °C) for several hours to days.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, remove the excess amine under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol: Transesterification of this compound

Transesterification involves the exchange of the alkoxy group of an ester with another alcohol, typically under acidic or basic conditions.[6]

Materials:

  • This compound

  • Desired alcohol (in large excess)

  • Acid or base catalyst (e.g., H2SO4 or NaOMe)

  • Dean-Stark apparatus (for acid-catalyzed reactions)

Procedure (Acid-Catalyzed):

  • Dissolve this compound in a large excess of the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the methanol byproduct and drive the equilibrium towards the product.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction and neutralize the acid with a base (e.g., saturated NaHCO3 solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify by column chromatography.

IV. Reduction of the Carboxylic Acid Group to an Alcohol

Reduction of the ester or carboxylic acid at the 7-position to a primary alcohol provides another avenue for derivatization, opening up possibilities for ether synthesis or further oxidation to an aldehyde.

Rationale for Reagent Choice
  • Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a powerful reducing agent capable of reducing both esters and carboxylic acids to primary alcohols.[7] It is highly reactive and must be handled with care under anhydrous conditions.

  • Sodium Borohydride (NaBH4): NaBH4 is a milder reducing agent that typically does not reduce esters or carboxylic acids under standard conditions.[8] Therefore, LiAlH4 is the reagent of choice for this transformation.

Protocol: LiAlH4 Reduction of this compound

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution (for workup)

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH4 in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by slowly adding sodium sulfate decahydrate or Rochelle's salt solution at 0 °C.

  • Filter the resulting suspension and wash the solid with THF or ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield (2-oxoindolin-7-yl)methanol.

DOT Graph: Derivatization Pathways

Derivatization_Pathways Start This compound Acid Oxindole-7-carboxylic Acid Start->Acid Hydrolysis Amide Oxindole-7-carboxamide Start->Amide Direct Aminolysis Ester New Oxindole-7-carboxylate Start->Ester Transesterification Alcohol (2-Oxoindolin-7-yl)methanol Start->Alcohol Reduction (LiAlH4) Acid->Amide Amide Coupling

Caption: Key derivatization pathways from this compound.

V. N-Protection of the Oxindole Nitrogen

The oxindole nitrogen is nucleophilic and can potentially interfere with certain derivatization reactions at the 7-position. Protection of this nitrogen with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group, can be advantageous.

Protocol: N-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc2O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • Dissolve this compound in the anhydrous solvent.

  • Add TEA or DIPEA, followed by a catalytic amount of DMAP.

  • Add Boc2O to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Concentrate the reaction mixture and purify by column chromatography to obtain N-Boc-methyl oxindole-7-carboxylate.

Deprotection of the N-Boc Group

The Boc group can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.[9][10]

VI. Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

The derivatization of this compound offers a rich platform for the exploration of chemical space in drug discovery. The protocols outlined in this guide provide a starting point for the synthesis of a diverse range of analogs. Careful consideration of the reaction conditions and appropriate analytical characterization are crucial for the successful development of novel oxindole-based compounds.

References

Scale-Up Synthesis of Methyl 2-Oxoindoline-7-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Oxindole Core and the 7-Carboxylate Moiety

The 2-oxindole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmacologically active compounds. Its rigid, bicyclic structure provides a valuable template for the design of molecules with diverse biological activities, including kinase inhibition, antiviral properties, and anticancer effects. The strategic placement of functional groups on the oxindole core allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.

Methyl 2-oxoindoline-7-carboxylate, in particular, is a key building block in medicinal chemistry. The presence of the carboxylate group at the 7-position offers a versatile handle for further chemical modifications, enabling the synthesis of complex molecular architectures and the exploration of structure-activity relationships. This application note provides a detailed, scalable, and robust protocol for the multi-gram synthesis of methyl 2-oxoindoline-7-carboxylate, designed to be a self-validating system for researchers in both academic and industrial settings.

Synthetic Strategy: A Multi-Step Approach to a Key Intermediate

The selected synthetic route for the scale-up production of methyl 2-oxoindoline-7-carboxylate is a four-step process commencing from the readily available starting material, 3-methyl-2-nitrobenzoic acid. This strategy was chosen for its reliance on well-established and scalable chemical transformations, minimizing the need for specialized equipment or hazardous reagents where possible.

The overall synthetic pathway is depicted below:

Synthetic_Pathway A 3-Methyl-2-nitrobenzoic Acid B Methyl 3-methyl-2-nitrobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2-amino-3-methylbenzoate B->C Reduction (H₂, Pd/C) D Methyl 2-(chloroacetamido)-3-methylbenzoate C->D Amidation (ClCOCH₂Cl, Base) E Methyl 2-oxoindoline-7-carboxylate D->E Intramolecular Friedel-Crafts Cyclization (AlCl₃)

Caption: Overall synthetic scheme for methyl 2-oxoindoline-7-carboxylate.

PART 1: Detailed Experimental Protocols

Step 1: Esterification of 3-Methyl-2-nitrobenzoic Acid

Rationale: The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is crucial to prevent its interference in the subsequent reduction and cyclization reactions. A Fischer-Speier esterification using methanol and a catalytic amount of sulfuric acid is a classic, cost-effective, and highly scalable method for this transformation.

Protocol:

  • To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-nitrobenzoic acid (100 g, 0.55 mol).

  • Add methanol (1 L) and stir until the solid is fully dissolved.

  • Carefully add concentrated sulfuric acid (10 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

  • Pour the residue into ice-cold water (1 L) and extract with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 300 mL) and brine (300 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-methyl-2-nitrobenzoate as a yellow oil, which can be used in the next step without further purification.

Step 2: Reduction of Methyl 3-Methyl-2-nitrobenzoate

Rationale: The reduction of the nitro group to an amine is a critical step to enable the subsequent amidation and cyclization. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for large-scale reductions due to its high efficiency, clean reaction profile, and the ease of catalyst removal by filtration.[1]

Protocol:

  • Set up a hydrogenation apparatus (e.g., a Parr shaker or a multi-neck flask with a hydrogen balloon).

  • In the reaction vessel, dissolve methyl 3-methyl-2-nitrobenzoate (from the previous step, ~0.55 mol) in methanol (1 L).

  • Carefully add 10% Palladium on carbon (5 g, ~5 wt%) to the solution.

  • Seal the reaction vessel, evacuate, and purge with nitrogen three times, followed by three evacuations and purges with hydrogen.

  • Pressurize the vessel with hydrogen to 50 psi and stir vigorously at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield methyl 2-amino-3-methylbenzoate as a solid. This product is typically of sufficient purity for the next step.

Step 3: Amidation with Chloroacetyl Chloride

Rationale: This step introduces the two-carbon unit required for the formation of the oxindole ring. The reaction of the newly formed aniline with chloroacetyl chloride in the presence of a base to neutralize the generated HCl is a standard and efficient method for forming the chloroacetamide intermediate. Dichloromethane is chosen as the solvent for its inertness and ease of removal.

Protocol:

  • In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 2-amino-3-methylbenzoate (from the previous step, ~0.55 mol) in dichloromethane (1.5 L).

  • Add triethylamine (92 mL, 0.66 mol) to the solution and cool the mixture to 0 °C in an ice-water bath.

  • Slowly add a solution of chloroacetyl chloride (53 mL, 0.66 mol) in dichloromethane (200 mL) via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (Eluent: 50% ethyl acetate in hexanes).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 500 mL), saturated sodium bicarbonate solution (500 mL), and brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give methyl 2-(chloroacetamido)-3-methylbenzoate as a solid. This crude product can be used directly in the next step.

Step 4: Intramolecular Friedel-Crafts Cyclization

Rationale: The final step is an intramolecular Friedel-Crafts acylation to form the 2-oxindole ring. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this type of cyclization. The reaction is typically carried out in an inert, high-boiling solvent to facilitate the reaction. Dichloroethane is a suitable choice. Careful control of the reaction temperature is crucial to avoid side reactions.

Protocol:

  • In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize evolved HCl), and a nitrogen inlet, suspend methyl 2-(chloroacetamido)-3-methylbenzoate (from the previous step, ~0.55 mol) in 1,2-dichloroethane (1.5 L).

  • Cool the suspension to 0 °C and slowly add anhydrous aluminum chloride (147 g, 1.1 mol) portion-wise over 1 hour, keeping the internal temperature below 10 °C.

  • After the addition, slowly heat the reaction mixture to 80 °C and maintain for 4-6 hours. Vigorous evolution of HCl gas will be observed. Monitor the reaction by TLC (Eluent: 50% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (2 kg) and concentrated HCl (100 mL).

  • Stir the mixture vigorously for 30 minutes. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol or isopropanol to afford pure methyl 2-oxoindoline-7-carboxylate as a crystalline solid.

PART 2: Data Presentation and Visualization

Table 1: Summary of Reagents and Reaction Conditions
StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1 3-Methyl-2-nitrobenzoic AcidMethanol, H₂SO₄ (cat.)MethanolReflux12-16>95
2 Methyl 3-methyl-2-nitrobenzoateH₂, 10% Pd/CMethanolRoom Temp.4-6>95
3 Methyl 2-amino-3-methylbenzoateChloroacetyl chloride, TriethylamineDichloromethane0 to RT3-4~90
4 Methyl 2-(chloroacetamido)-3-methylbenzoateAlCl₃1,2-Dichloroethane804-670-80

Experimental Workflow Diagram

Experimental_Workflow start Start step1 Step 1: Esterification - Mix 3-methyl-2-nitrobenzoic acid, MeOH, H₂SO₄ - Reflux 12-16h start->step1 step2 Step 2: Reduction - Dissolve product in MeOH - Add Pd/C, hydrogenate at 50 psi step1->step2 step3 Step 3: Amidation - Dissolve product in DCM, add Et₃N - Add ClCOCH₂Cl at 0°C step2->step3 step4 Step 4: Cyclization - Suspend product in DCE, add AlCl₃ - Heat to 80°C for 4-6h step3->step4 workup Workup & Purification - Quench with ice/HCl - Filter and recrystallize step4->workup end Final Product: Methyl 2-oxoindoline-7-carboxylate workup->end

Caption: Step-by-step experimental workflow for the synthesis.

PART 3: Safety and Handling Considerations

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Hazards:

  • Concentrated Sulfuric Acid (Step 1): Highly corrosive. Handle with extreme care and add slowly to methanol to control the exothermic reaction.

  • Hydrogen Gas (Step 2): Highly flammable. Ensure the hydrogenation apparatus is properly sealed and operated in an area free of ignition sources. The use of a hydrogen sensor is recommended.

  • Palladium on Carbon (Step 2): Flammable when dry and can ignite flammable solvents. Handle as a slurry and do not allow it to dry completely.

  • Chloroacetyl Chloride (Step 3): Corrosive, lachrymatory, and reacts violently with water. Dispense in a fume hood and add slowly to the reaction mixture.

  • Aluminum Chloride (Step 4): Reacts violently with water, releasing HCl gas. Handle in a dry environment and add portion-wise to control the exothermic reaction.

  • Hydrogen Chloride Gas (Step 4): A corrosive gas is evolved during the cyclization. The reaction should be equipped with a gas scrubber containing a basic solution (e.g., NaOH) to neutralize the HCl.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of methyl 2-oxoindoline-7-carboxylate. By following the detailed procedures and adhering to the safety precautions, researchers can reliably produce this valuable building block in multi-gram quantities. The presented methodology is designed to be robust and adaptable, serving as a solid foundation for further research and development in the field of medicinal chemistry.

References

Application Note & Protocol: Quantitative Analysis of Methyl Oxindole-7-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of methyl oxindole-7-carboxylate, a critical process-related impurity and potential synthetic intermediate in the manufacturing of various pharmaceutical compounds, including the anticoagulant drug Apixaban. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, offering robust and validated methodologies for accurate quantification. The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable method. This guide emphasizes the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability in a regulated environment.

Introduction: The Analytical Imperative

This compound (Figure 1) is a heterocyclic compound belonging to the oxindole class.[1] The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[1] The presence of this compound as an impurity in active pharmaceutical ingredients (APIs) like Apixaban necessitates the development of sensitive and specific analytical methods for its quantification.[2] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the control and monitoring of such impurities to ensure the safety and efficacy of drug products.[3]

This application note addresses this need by presenting a detailed, validated HPLC method. The causality behind experimental choices, from column chemistry to mobile phase composition, is explained to provide a deeper understanding of the method's performance and to facilitate troubleshooting and adaptation.

Figure 1: Chemical Structure of this compound

  • IUPAC Name: methyl 2-oxo-1,3-dihydroindole-7-carboxylate[4]

  • CAS Number: 380427-39-4[4]

  • Molecular Formula: C₁₀H₉NO₃[5]

  • Molecular Weight: 191.18 g/mol [5]

Principle of the Method: Reversed-Phase HPLC

The primary method for the quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their polarity. A non-polar stationary phase (the column) is used in conjunction with a polar mobile phase. Non-polar compounds, having a higher affinity for the stationary phase, will be retained longer in the column, while more polar compounds will elute earlier.

This compound, being a moderately polar compound, is well-suited for separation by RP-HPLC. By carefully selecting the column and mobile phase, it can be effectively resolved from other components in a sample matrix, such as the API and other process-related impurities.

Materials and Reagents

Material/ReagentGradeRecommended Supplier
This compound Reference Standard≥98% PurityCommercially Available
Acetonitrile (ACN)HPLC GradeFisher Scientific, Merck
Methanol (MeOH)HPLC GradeFisher Scientific, Merck
Potassium Dihydrogen Phosphate (KH₂PO₄)AR GradeSigma-Aldrich, Merck
Orthophosphoric Acid (H₃PO₄)AR GradeSigma-Aldrich, Merck
WaterHPLC/Milli-Q GradeIn-house purification system
Apixaban (if applicable)USP/EP GradeCommercially Available

Instrumentation and Chromatographic Conditions

The following instrumentation and conditions are recommended for the analysis. These are based on validated methods for the analysis of Apixaban and its impurities.[2][6]

ParameterRecommended Setting
HPLC System Agilent 1200/1260, Waters Alliance e2695 or equivalent
Detector Photodiode Array (PDA) or UV-Vis Detector
Column Fortis Speed Core C18 (150 mm x 4.6 mm, 2.6 µm) or equivalent C18 column
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 5.0 with H₃PO₄: Methanol (90:10 v/v)
Mobile Phase B 10 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 5.0 with H₃PO₄: Acetonitrile: Methanol (20:20:60 v/v/v)
Flow Rate 0.5 mL/min
Column Temperature 40°C
Detection Wavelength 235 nm
Injection Volume 3 µL
Run Time Approximately 40 minutes
Gradient Elution Program:
Time (min)% Mobile Phase A% Mobile Phase B
0955
106040
252080
302080
32955
40955

Protocol: Step-by-Step Guide

Preparation of Solutions

5.1.1. Mobile Phase Preparation:

  • Mobile Phase A: Accurately weigh and dissolve the required amount of KH₂PO₄ in HPLC grade water to make a 10 mM solution. Adjust the pH to 5.0 using diluted orthophosphoric acid. Add methanol to achieve a 90:10 (v/v) ratio of buffer to methanol. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Prepare the 10 mM KH₂PO₄ buffer and adjust the pH to 5.0 as for Mobile Phase A. Mix the buffer, acetonitrile, and methanol in a 20:20:60 (v/v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

5.1.2. Diluent Preparation:

  • A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is a suitable diluent.

5.1.3. Standard Stock Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the diluent and mix well.

5.1.4. Preparation of Calibration Curve Standards:

  • From the Standard Stock Solution (100 µg/mL), prepare a series of calibration standards by serial dilution with the diluent.

  • A recommended concentration range is 0.1 µg/mL to 2.5 µg/mL.[2]

5.1.5. Sample Preparation (e.g., from a drug substance):

  • Accurately weigh a sample of the drug substance (e.g., Apixaban) containing the suspected impurity. For instance, weigh 50 mg of the drug substance into a 100 mL volumetric flask.

  • Add approximately 80 mL of diluent and sonicate for 20-30 minutes with intermittent shaking to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the diluent and mix well.

  • If necessary, centrifuge a portion of the solution at 5000 rpm for 10 minutes to remove any undissolved particulates before injection.[2]

System Suitability Testing (SST)

Before starting the analysis, it is crucial to ensure the chromatographic system is performing adequately.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a standard solution (e.g., 1 µg/mL) of this compound six times.

  • The acceptance criteria are typically:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

Analysis Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A and B) sst System Suitability Testing (SST) prep_mobile->sst prep_std Prepare Standard Solutions (Stock and Calibration Curve) prep_std->sst prep_sample Prepare Sample Solution inject_sample Inject Sample(s) prep_sample->inject_sample inject_cal Inject Calibration Standards sst->inject_cal If SST passes build_curve Construct Calibration Curve (Concentration vs. Area) inject_cal->build_curve quantify Quantify Impurity in Sample inject_sample->quantify build_curve->quantify

Caption: Experimental workflow for the quantification of this compound.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared calibration standards in increasing order of concentration.

  • Sample Analysis: Inject the prepared sample solution(s). It is recommended to inject a standard or a blank periodically to monitor system performance.

  • Data Processing:

    • Integrate the peak corresponding to this compound in all chromatograms.

    • Construct a linear regression calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample solution using the calibration curve.

    • Calculate the amount of the impurity in the original sample, typically expressed as a weight/weight percentage.

Method Validation

A robust analytical method must be validated to ensure its suitability for its intended purpose. The validation parameters are based on ICH Q2(R1) guidelines.[3]

Specificity

The method's ability to unequivocally assess the analyte in the presence of other components must be demonstrated. This is typically done by spiking the drug substance with known impurities and demonstrating that the peak for this compound is well-resolved from all other peaks. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should also be performed to ensure that any degradation products do not interfere with the analyte peak.[3][6]

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: A minimum of five concentrations across the desired range (e.g., 0.1 to 2.5 µg/mL) are analyzed.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[6]

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Procedure: Analyze samples of the drug substance spiked with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Acceptance Criteria: The recovery should be within 90.0% to 110.0%.[6]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for the replicate analyses should be ≤ 5.0%.[4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Reported Values: For methyl ester impurity (this compound), reported values are in the range of LOD: 0.001% and LOQ: 0.002% relative to a 500 ppm Apixaban sample solution.[2]

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.

Data Interpretation and Calculation

The concentration of this compound in the sample is calculated from the linear regression equation of the calibration curve:

y = mx + c

Where:

  • y = Peak area of the analyte

  • m = Slope of the calibration curve

  • x = Concentration of the analyte

  • c = y-intercept of the calibration curve

The percentage of the impurity in the drug substance can be calculated as follows:

% Impurity = (Concentration of impurity in sample solution (µg/mL) / Concentration of drug substance in sample solution (µg/mL)) * 100

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantitative determination of this compound. By understanding the scientific principles behind the method and adhering to the outlined validation procedures, researchers and analysts can ensure the generation of accurate and reproducible data, which is essential for quality control and regulatory compliance in the pharmaceutical industry.

References

"use of methyl oxindole-7-carboxylate in fragment-based drug discovery"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Methodological Guide for the Use of Methyl Oxindole-7-Carboxylate in Fragment-Based Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying high-quality lead compounds. This approach relies on screening libraries of low molecular weight fragments to identify weak but efficient binders, which are then optimized into potent drug candidates through structure-guided design. The oxindole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide presents a comprehensive framework for utilizing This compound , a representative oxindole fragment, in a typical FBDD campaign. We provide detailed protocols for primary screening, orthogonal validation, and structural characterization, alongside the scientific rationale underpinning each methodological choice.

Introduction: The Rationale for an Oxindole Fragment

Fragment-Based Drug Discovery (FBDD) distinguishes itself from high-throughput screening (HTS) by starting with smaller, less complex molecules (typically <300 Da).[2][3] These fragments, due to their simplicity, can explore chemical space more efficiently and often exhibit higher ligand efficiency.[4] The initial "hits" are weak binders, usually in the millimolar (mM) to high micromolar (µM) affinity range, requiring highly sensitive biophysical techniques for their detection.[2][5]

The oxindole core is a bicyclic heterocyclic scaffold prevalent in natural products and synthetic molecules with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[6][1][7][8] Its rigid structure and defined hydrogen bonding capabilities make it an excellent starting point for building molecular complexity.

This compound (PubChem CID: 2773518) serves as an ideal candidate for an FBDD library due to its physicochemical properties that align with the empirical "Rule of Three," a guideline for fragment selection.[9][10]

PropertyValue"Rule of Three" GuidelineRationale
Molecular Weight 191.18 g/mol [10][11]< 300 DaEnsures fragment simplicity and allows for significant molecular weight addition during optimization.
cLogP ~0.6[10]≤ 3Maintains adequate solubility and reduces the risk of non-specific binding.
Hydrogen Bond Donors 1 (Amide N-H)[10]≤ 3Provides a key interaction point without excessive polarity.
Hydrogen Bond Acceptors 3 (2x Carbonyl O, 1x Ester O)[10]≤ 3Offers multiple potential interaction sites for binding to a protein target.

FBDD Campaign Workflow: A Strategic Overview

A successful FBDD campaign is a multi-stage process designed to reliably identify true hits and eliminate false positives. The workflow progresses from high-throughput, lower-information techniques to lower-throughput, high-information methods, ensuring that resources are focused on the most promising fragments.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Lead Optimization Library Fragment Library (incl. This compound) PrimaryScreen Primary Screen (e.g., DSF, SPR) Library->PrimaryScreen High-Throughput OrthogonalScreen Orthogonal Validation (e.g., SPR, MST) PrimaryScreen->OrthogonalScreen Confirm Hits NMR NMR Spectroscopy (Binding Confirmation) OrthogonalScreen->NMR Validated Hits XRay X-ray Crystallography (Binding Mode) NMR->XRay SBDD Structure-Based Design (SBDD) XRay->SBDD Structural Data Chemistry Medicinal Chemistry (Fragment Growing/Linking) SBDD->Chemistry Lead Lead Compound (Improved Potency) Chemistry->Lead

Fig. 1: A typical workflow for a Fragment-Based Drug Discovery campaign.

Experimental Protocols: From Screening to Structure

This section provides detailed protocols for the key experimental stages of an FBDD campaign using this compound as a test fragment.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

Scientific Rationale: DSF, or Thermal Shift Assay (TSA), is a rapid and cost-effective method for primary screening.[4][5] It measures the thermal stability of a target protein by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed as the protein unfolds. A binding fragment will typically stabilize the protein, resulting in a positive shift in its melting temperature (ΔTm). Its high throughput makes it ideal for screening an entire fragment library.[12]

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the target protein at 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a 100X stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution plate with this fragment and others at 1 mM in buffer with 10% DMSO.

  • Assay Setup (96- or 384-well plate):

    • In each well, add the assay buffer.

    • Add the target protein to a final concentration of 2-5 µM.

    • Add the fluorescent dye to a final concentration of 5X.

    • Add the this compound fragment to a final concentration of 100-200 µM. Ensure the final DMSO concentration is consistent across all wells (typically ≤2%).

    • Include controls: "protein + dye" (no fragment) and "buffer + dye" (no protein).

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to mix.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the inflection point of the curve, determined by fitting to a Boltzmann equation.

    • Calculate the shift in melting temperature: ΔTm = Tm(fragment) - Tm(no fragment).

    • A ΔTm of ≥ 2-3 standard deviations above the mean of the control wells is typically considered a preliminary hit.

Protocol 2: Orthogonal Hit Validation via Surface Plasmon Resonance (SPR)

Scientific Rationale: SPR is a label-free biophysical technique that provides real-time data on binding events.[2] It measures the change in refractive index at the surface of a sensor chip where the target protein is immobilized.[2] Using SPR as an orthogonal (i.e., methodologically distinct) screen is crucial to eliminate false positives from DSF, which can arise from dye interactions or non-specific protein aggregation.[13] SPR confirms direct binding and can provide an estimate of the binding affinity (KD) and kinetics.[13]

Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 5000-10000 Response Units).

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) ranging from low µM to high mM concentrations (e.g., 10 µM to 2 mM).

    • Inject each concentration of the fragment over the immobilized protein surface and a reference flow cell (for background subtraction) for a set association time (e.g., 60 seconds).

    • Follow with an injection of running buffer to monitor dissociation for a set time (e.g., 120 seconds).

    • If necessary, perform a regeneration step between cycles with a harsh but non-denaturing solution (e.g., a pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 steady-state binding model to determine the equilibrium dissociation constant (KD). A confirmed hit will show a concentration-dependent binding response.

Protocol 3: Structural Characterization via X-ray Crystallography

Scientific Rationale: X-ray crystallography is the gold standard for FBDD because it provides a high-resolution, three-dimensional snapshot of how a fragment binds to its target.[14][15] This structural information is indispensable for the hit-to-lead optimization phase, as it reveals the precise binding orientation, key interactions (e.g., hydrogen bonds, hydrophobic contacts), and nearby pockets that can be exploited for fragment growing.[14][16]

Methodology:

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein using techniques like vapor diffusion (sitting or hanging drop). This requires extensive screening of crystallization conditions (precipitants, buffers, salts, additives).

    • The crystals must be robust enough to withstand the soaking process.

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a high concentration (e.g., 1-10 mM) dissolved in a cryoprotectant-compatible buffer. The final DMSO concentration should be minimized to avoid damaging the crystal.

    • Transfer a protein crystal into a drop of the soaking solution.

    • Allow the crystal to soak for a period ranging from minutes to hours. This step often requires optimization.

  • Data Collection:

    • Using a nylon loop, retrieve the soaked crystal and flash-cool it in liquid nitrogen to prevent ice formation.

    • Mount the frozen crystal on a goniometer at a synchrotron beamline.[17]

    • Collect a full X-ray diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Determination and Analysis:

    • Process the diffraction data to obtain electron density maps.

    • Since fragment binding can be of low occupancy, use difference maps (Fo-Fc) to locate the electron density corresponding to the bound fragment.[4]

    • Build the model of this compound into the observed density and refine the protein-fragment complex structure.

    • Analyze the refined structure to identify key interactions between the fragment and protein residues.

Hit-to-Lead Optimization: Evolving the Oxindole Core

The structural information from X-ray crystallography drives the medicinal chemistry effort. The goal is to elaborate the initial fragment hit into a high-affinity lead compound by improving its interactions with the target protein.

Hit_To_Lead cluster_0 Structure-Guided Design cluster_1 Strategies start This compound Bound in Pocket grow Fragment Growing (Exploit adjacent pocket) start->grow Vector for Growth link Fragment Linking (Connect to nearby fragment) start->link finish Potent Lead Compound (Improved Affinity & Selectivity) grow->finish link->finish

Fig. 2: Strategies for optimizing an initial fragment hit.
  • Fragment Growing: Chemists synthesize derivatives by adding functionality to the oxindole core. For this compound, synthetic handles at the N1 (amide) or C3 positions are common points for elaboration, guided by the crystal structure to extend into unoccupied pockets of the binding site.

  • Fragment Linking: If a second, independent fragment is found to bind in a proximal pocket, a linker can be designed to connect it with the oxindole fragment, often leading to a dramatic increase in binding affinity.[18]

This iterative process of design, synthesis, and testing, informed by structural biology and biophysical data, is the hallmark of a successful FBDD program.

Summary of Expected Data

The following table outlines hypothetical but realistic data that might be generated during the screening of this compound against a target protein.

AssayParameter MeasuredExpected Result for a "Hit"Interpretation
DSF ΔTm (Shift in Melting Temp.)+2.5 °CThe fragment stabilizes the protein, suggesting binding.
SPR KD (Dissociation Constant)450 µMConfirms direct, albeit weak, binding characteristic of a fragment.
NMR (STD) STD SignalPositive signals for fragment protonsConfirms binding in solution and identifies protons in proximity to the protein.
X-ray Electron DensityClear Fo-Fc density for fragmentProvides definitive proof of binding and the precise 3D binding mode.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-Oxoindoline-7-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 2-oxoindoline-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield of this important heterocyclic building block. We will delve into the mechanistic underpinnings of a robust synthetic strategy, provide a detailed experimental protocol, and address frequently encountered issues in a practical question-and-answer format.

I. Overview of the Recommended Synthetic Strategy

Below is a diagram illustrating the proposed reaction workflow:

Synthesis_Workflow General Workflow for Methyl 2-Oxoindoline-7-Carboxylate Synthesis cluster_0 Precursor Synthesis cluster_1 Reductive Cyclization Start Methyl 2-nitro-m-toluate Step1 Radical Bromination Start->Step1 Intermediate1 Methyl 2-(bromomethyl)-6-nitrobenzoate Step1->Intermediate1 Step2 Cyanation Intermediate1->Step2 Intermediate2 Methyl 2-(cyanomethyl)-6-nitrobenzoate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Precursor Methyl 2-(carboxymethyl)-6-nitrobenzoate Step3->Precursor Step4 Reduction of Nitro Group (e.g., H2, Pd/C) Precursor->Step4 Product Methyl 2-oxoindoline-7-carboxylate Step4->Product

Caption: General workflow for methyl 2-oxoindoline-7-carboxylate synthesis.

II. Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of related oxindole derivatives via reductive cyclization.

Step 1: Synthesis of the Precursor - Methyl 2-(carboxymethyl)-6-nitrobenzoate

This multi-step synthesis starts from commercially available methyl 2-nitro-m-toluate and is not detailed here. The successful synthesis of this precursor is critical for the final reductive cyclization step.

Step 2: Reductive Cyclization to Methyl 2-oxoindoline-7-carboxylate

  • Reaction Setup: In a hydrogenation vessel, dissolve methyl 2-(carboxymethyl)-6-nitrobenzoate (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain pure methyl 2-oxoindoline-7-carboxylate.

III. Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis, with a focus on the critical reductive cyclization step.

Question 1: My reductive cyclization reaction is showing a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in reductive cyclization reactions are a common problem and can stem from several factors.

  • Poor Quality of Starting Materials: Impurities in the nitro-aromatic precursor can interfere with the reaction. Ensure the starting material is pure before proceeding.

  • Suboptimal Reaction Conditions: Temperature, pressure, and solvent can significantly impact the reaction outcome. It may be necessary to screen different conditions to find the optimal parameters for your specific substrate.

  • Catalyst Inactivity: The palladium catalyst can be poisoned by impurities or lose activity over time. Using fresh, high-quality catalyst is crucial. Increasing the catalyst loading may also improve the conversion rate.

  • Incomplete Reaction: If the reaction does not go to completion, you may recover a significant amount of starting material. This could be due to insufficient reaction time, low hydrogen pressure, or poor mixing. Ensure adequate stirring to maintain a good suspension of the catalyst.

  • Side Reactions: The formation of byproducts can consume the starting material or the desired product, leading to a lower yield.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting Troubleshooting Low Yield in Reductive Cyclization Start Low Yield Observed CheckPurity Verify Purity of Starting Material Start->CheckPurity CheckPurity->Start If impure, purify and restart CheckCatalyst Assess Catalyst Activity CheckPurity->CheckCatalyst If pure CheckCatalyst->Start If inactive, use fresh catalyst OptimizeConditions Optimize Reaction Conditions CheckCatalyst->OptimizeConditions If active CheckWorkup Review Work-up and Purification Procedure OptimizeConditions->CheckWorkup CheckWorkup->OptimizeConditions If losses identified Success Improved Yield CheckWorkup->Success If optimized

Caption: A stepwise workflow for troubleshooting low reaction yields.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?

Answer: The formation of multiple products is a common issue in catalytic hydrogenation.

  • Incomplete Reduction: One of the major side products could be the corresponding aniline derivative that has not cyclized. This can happen if the reaction conditions are not forcing enough to promote the intramolecular lactamization.

  • Over-reduction: While less common for the oxindole ring itself under these conditions, other functional groups in the molecule could be susceptible to reduction.

  • Dimerization: In some cases, intermolecular reactions can occur, leading to dimerized byproducts.

Strategies to Minimize Side Products:

StrategyRationale
Optimize Reaction Temperature Increasing the temperature can sometimes promote the final cyclization step, but excessive heat may lead to degradation. A careful optimization study is recommended.
Choice of Solvent The polarity of the solvent can influence the reaction rate and selectivity. Protic solvents like methanol or ethanol are often effective.
Control Hydrogen Pressure While higher pressure can speed up the reduction, it might also favor over-reduction in some cases.
Use of Additives In some tandem reduction-cyclization reactions, the addition of a mild acid can promote the cyclization step.[1]

Question 3: The purification of my final product is challenging. Do you have any recommendations?

Answer: The purification of oxindole derivatives can sometimes be complicated by their polarity and potential for hydrogen bonding.

  • Column Chromatography: Silica gel chromatography is the most common method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.

  • Trituration: Washing the crude solid product with a solvent in which it is poorly soluble can help remove more soluble impurities.

Question 4: Can I use other reducing agents besides catalytic hydrogenation?

Answer: Yes, other reducing agents can be used for the reduction of the nitro group.

  • Metal/Acid Systems: Reagents like iron powder in acetic acid or tin(II) chloride in hydrochloric acid are classic and effective methods for nitro group reduction. These conditions often favor the subsequent cyclization.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas.

The choice of reducing agent will depend on the other functional groups present in your molecule and their compatibility with the reaction conditions.

IV. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from 2

  • ResearchGate. (2024). Reaction mechanism for the synthesis of oxindoles and dihydroquinoline-2-ones. Retrieved from --INVALID-LINK--

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of Methyl 2-Oxoindoline-7-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 2-oxoindoline-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable heterocyclic building block. While methyl 2-oxoindoline-7-carboxylate (CAS 380427-39-4) is a known compound, much of the detailed process literature focuses on its regioisomer, methyl 2-oxoindoline-6-carboxylate (CAS 14192-26-8), a key intermediate in the synthesis of the drug Nintedanib.[1][2] This guide will leverage established principles for oxindole purification, drawing parallels from the more extensively documented 6-isomer to provide robust, actionable advice for the 7-isomer.

We will address common challenges, from removing persistent impurities to preventing product degradation, in a practical question-and-answer format. Our goal is to equip you with the scientific rationale behind each step, enabling you to troubleshoot effectively and achieve your desired purity specifications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges you may encounter during the purification of methyl 2-oxoindoline-7-carboxylate.

Q1: My crude product shows multiple spots on TLC after synthesis, with one major impurity having a very similar Rf to my desired product. What could this be and how can I separate it?

A1: A common and often challenging impurity in the synthesis of substituted oxindoles is the presence of positional isomers. Depending on your synthetic route, particularly if starting from a meta-substituted aniline derivative, you could be forming a mixture of methyl 2-oxoindoline-7-carboxylate and its 4-, 5-, or 6-carboxylate isomers.

Causality: The regioselectivity of the cyclization step (e.g., in a Fischer indole synthesis or a reductive cyclization) is not always perfect.[3][4] The electronic and steric nature of the substituents on the aniline precursor dictates the preferred position of ring closure. Isomers will have very similar polarity and molecular weight, making them difficult to separate.

Troubleshooting Protocol:

  • High-Resolution Chromatography: Standard flash column chromatography may not be sufficient. You will need to enhance the resolving power of your chromatographic system.

    • Action: Switch to a higher-performance stationary phase (e.g., smaller particle size silica, 25-40 µm).

    • Action: Employ a shallow, slow solvent gradient. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and increase the polarity very gradually. See the table below for suggested starting gradients.

    • Rationale: A shallow gradient increases the interaction time of the analytes with the stationary phase, improving the separation of compounds with small differences in polarity.[5][6]

  • Alternative Solvent Systems: If hexane/ethyl acetate fails, explore solvent systems with different selectivities.

    • Action: Try a system of Dichloromethane/Methanol or Toluene/Acetone.

    • Rationale: Different solvents interact with your compound and the silica stationary phase in unique ways (e.g., hydrogen bonding, dipole-dipole interactions), which can alter the elution order and improve separation.

  • Recrystallization: If chromatography is ineffective or results in significant yield loss, recrystallization is a powerful alternative for isomer purification.

    • Action: Perform solubility tests in a variety of solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile). The ideal solvent will dissolve your crude product when hot but show poor solubility when cold.

    • Action: If a single solvent is not ideal, try a two-solvent system (e.g., dissolve in hot Methanol and slowly add water until turbidity appears, then cool). A process for a related compound involved dissolving the crude material in tert-butyl methyl ether for purification.[1]

    • Rationale: The subtle differences in the crystal lattice energy between isomers can be exploited. The desired isomer will ideally crystallize out, leaving the more soluble isomer in the mother liquor.

Chromatography System Mobile Phase A Mobile Phase B Suggested Gradient (20 column volumes) Notes
Normal Phase (Silica Gel) HexaneEthyl Acetate0% to 5% B over 2 CV, then 5% to 40% B over 18 CVMost common starting point.
Normal Phase (Silica Gel) DichloromethaneMethanol0% to 2% B over 5 CV, then 2% to 10% B over 15 CVGood for more polar compounds.
Reverse Phase (C18) Water (0.1% Formic Acid)Acetonitrile (0.1% Formic Acid)10% to 50% B over 20 CVUseful if normal phase fails.
Q2: I am observing a new, more polar spot on my TLC plate after letting the crude reaction mixture sit overnight. What is happening?

A2: This observation suggests product degradation, likely through hydrolysis of the methyl ester. The resulting carboxylic acid is significantly more polar and will have a much lower Rf on silica gel.

Causality: The ester functionality on methyl 2-oxoindoline-7-carboxylate can be susceptible to hydrolysis, especially if residual acid or base from the synthesis is present in the crude mixture.[7] Oxindoles themselves can be sensitive to pH extremes.[8]

Troubleshooting Workflow:

The following diagram illustrates the decision-making process to prevent this issue.

Caption: Workflow to Mitigate Product Degradation.

Preventative Protocol:

  • Neutralize Immediately: After the reaction is complete, quench and neutralize the mixture to a pH of ~7 before work-up. If the reaction was acidic, use a mild base like sodium bicarbonate solution. If basic, use a mild acid like dilute ammonium chloride.

  • Thorough Work-up: Wash the organic layer extensively with water and then brine to remove any residual acids, bases, or salts.

  • Dry and Isolate: Dry the organic phase thoroughly with a drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate the solvent without delay. Do not leave the crude product in solution for extended periods.

  • Proper Storage: If you cannot purify the material immediately, store the isolated crude solid under an inert atmosphere (like nitrogen or argon) at a low temperature (0-4 °C) to minimize degradation.

Q3: My final product yield is low after column chromatography, and I see a significant amount of material streaking on the column. What is causing this?

A3: Streaking on a silica gel column is often caused by compound insolubility in the mobile phase, strong, irreversible adsorption to the silica, or decomposition on the silica itself. The lactam and ester groups in your molecule can chelate to acidic sites on the silica surface.

Causality: Silica gel is weakly acidic and can strongly bind to basic or highly polar compounds, leading to poor recovery. The N-H of the oxindole lactam is weakly acidic, but the carbonyl groups could interact strongly with the silica surface.

Troubleshooting Protocol:

  • Deactivate the Silica:

    • Action: Add a small amount of a polar modifier to your mobile phase. For a hexane/ethyl acetate system, adding 0.5-1% triethylamine (for basic compounds) or acetic/formic acid (for acidic compounds) can improve peak shape and recovery. For your weakly acidic N-H compound, triethylamine is often a good choice to cap active silica sites.

    • Rationale: The additive competes with your product for the active sites on the silica, preventing strong adsorption and allowing it to elute more cleanly.

  • Improve Solubility (Dry Loading):

    • Action: Instead of loading your sample dissolved in a strong solvent, use a dry loading technique. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or Methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of your column.

    • Rationale: This prevents the sample from crashing out at the top of the column when it hits the non-polar mobile phase, ensuring a more uniform band and reducing streaking.

  • Switch to an Alternative Stationary Phase:

    • Action: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded phase like diol or amino-propyl silica.

    • Rationale: These stationary phases have different surface properties and may not interact as strongly with your compound, leading to better recovery.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance and melting point of pure methyl 2-oxoindoline-7-carboxylate?

A: Pure methyl 2-oxoindoline-7-carboxylate is typically a solid, ranging in color from pale beige to light beige.[9] The melting point for the related 6-isomer is reported in the range of 184-190°C, and the 7-isomer is reported as 182-184°C.[9][10][11] A sharp melting point within this range is a good indicator of high purity.

Q: What analytical techniques are recommended for confirming the structure and purity of the final product?

A: A full suite of analytical data is crucial for unambiguous characterization.

  • ¹H NMR: To confirm the substitution pattern on the aromatic ring and the presence of all expected protons.

  • ¹³C NMR: To confirm the number of unique carbons and the presence of the ester and lactam carbonyls.

  • LC-MS: To confirm the molecular weight (191.18 g/mol ) and assess purity.[12][13]

  • HPLC: To determine the purity with high accuracy. A method for related indole derivatives uses reversed-phase HPLC with a C18 column and a mobile phase of methanol/water or acetonitrile/water with an acid modifier like formic or acetic acid.[6]

  • IR Spectroscopy: To confirm the presence of key functional groups, such as the N-H stretch, C=O stretch of the lactam, and C=O stretch of the ester.

Q: My synthesis involves a Fischer indole-type cyclization. What are the likely byproducts I should be looking for?

A: The Fischer indole synthesis can generate several byproducts that may complicate purification.[14][15]

  • Incomplete Cyclization: Unreacted arylhydrazone starting material.

  • Side Reactions: Acid-catalyzed side reactions can lead to rearranged or fragmented products.[4]

  • N-N Bond Cleavage: Under certain conditions, the N-N bond of the hydrazine can cleave, leading to aniline byproducts.[3] These byproducts often have very different polarities from the desired oxindole and can typically be removed with standard chromatography.

References

"stability of methyl oxindole-7-carboxylate under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Stability of Methyl Oxindole-7-carboxylate

Welcome to the comprehensive technical guide on the stability of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile oxindole intermediate. Understanding the stability profile of this molecule is critical for ensuring the integrity of experimental results, optimizing reaction conditions, and developing robust analytical methods.

This compound possesses two primary functional groups susceptible to transformation under non-neutral pH conditions: a γ-lactam within the oxindole ring system and a methyl ester at the 7-position. The reactivity of these groups dictates the compound's degradation pathways. This guide provides an in-depth analysis of these pathways, offering practical FAQs, troubleshooting advice, and validated protocols to empower you in your research.

Section 1: Stability Under Acidic Conditions

Understanding the Chemistry: Acid-Catalyzed Degradation

Under acidic conditions, two principal degradation reactions can occur: hydrolysis of the methyl ester and, under more forcing conditions, hydrolysis of the lactam bond.

  • Ester Hydrolysis: This is typically the more facile reaction. The process is acid-catalyzed and reversible, representing the reverse of a Fischer esterification.[1][2] The reaction involves protonation of the ester's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.[3] The final products are Oxindole-7-carboxylic acid and methanol . Because the reaction is an equilibrium, using a large excess of water (as is common in dilute aqueous acids) will drive the reaction toward the hydrolysis products.[3][4]

  • Lactam Hydrolysis: The five-membered γ-lactam ring of the oxindole core is relatively stable compared to more strained systems like β-lactams.[5] However, prolonged exposure to strong acids and elevated temperatures can induce hydrolysis.[6][7] Similar to amide hydrolysis, the mechanism involves protonation of the carbonyl oxygen, followed by water attack, leading to the ring-opened product, 2-amino-3-(2-carboxyphenyl)propanoic acid .

Acidic Condition Workflow & Degradation Pathways

Fig. 1: Potential Degradation Pathways in Acid start This compound protonation Protonation (H+) start->protonation + H2O, ΔT ester_hydrolysis Ester Hydrolysis (Major Pathway) protonation->ester_hydrolysis lactam_hydrolysis Lactam Hydrolysis (Minor Pathway, Harsh Conditions) protonation->lactam_hydrolysis product1 Oxindole-7-carboxylic Acid + Methanol ester_hydrolysis->product1 product2 Ring-Opened Amino Acid lactam_hydrolysis->product2

Caption: Potential degradation pathways of this compound under acidic conditions.

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after leaving my sample in an acidic mobile phase. What is it? A: The most likely culprit is Oxindole-7-carboxylic acid, the product of methyl ester hydrolysis.[3] The carboxylic acid group is significantly more polar than the methyl ester, resulting in a shorter retention time on standard C18 columns. To confirm, you can spike your sample with a synthesized standard of Oxindole-7-carboxylic acid or analyze the peak fraction by mass spectrometry.

Q2: Is the oxindole ring itself stable to acid? A: The core oxindole ring is generally robust. However, very strong acids can lead to protonation of the electron-rich aromatic ring, which can be a precursor to slower, long-term degradation.[8] The primary concern under moderately acidic conditions remains the hydrolysis of the ester and lactam functionalities.

Q3: Can the product, Oxindole-7-carboxylic acid, degrade further? A: Yes, under very harsh conditions (high heat, strong acid), decarboxylation of Oxindole-7-carboxylic acid to form oxindole is possible, though this typically requires temperatures exceeding 150-200°C, sometimes with a metal catalyst.[9][10] For most laboratory and process conditions, this is a minor concern.

Troubleshooting Guide - Acidic Conditions
Problem Potential Cause Recommended Solution
Low yield in a reaction using an acidic catalyst. Acid-catalyzed hydrolysis of the methyl ester is consuming the starting material.- Lower Temperature: Perform the reaction at the lowest effective temperature to minimize hydrolysis. - Anhydrous Conditions: If water is not a reactant, use anhydrous solvents and reagents. - Shorter Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.
Inconsistent analytical results for samples in acidic buffers. The compound is degrading in the analytical sample vial over time.- pH Control: Ensure your buffer pH is as close to neutral as the analysis allows. A pH of 4-6 is generally safer than pH < 3. - Fresh Preparations: Analyze samples immediately after preparation. If using an autosampler, ensure it is cooled to ~4°C. - Solvent Choice: Prepare stock solutions in organic solvents like acetonitrile or methanol and dilute into the aqueous mobile phase just before injection.
Appearance of multiple unknown impurity peaks. Both ester and lactam hydrolysis are occurring due to harsh conditions (e.g., strong acid, high heat).- Milder Acid: Switch from a strong mineral acid (e.g., H₂SO₄, HCl) to a weaker organic acid (e.g., acetic acid) if the chemistry permits. - Condition Screening: Perform a small-scale screen of temperature and acid concentration to find conditions that favor your desired reaction over degradation.

Section 2: Stability Under Basic Conditions

Understanding the Chemistry: Base-Mediated Degradation

In the presence of a base, the degradation pathways are distinct from those in acid. The primary reactions are irreversible saponification of the ester and potential hydrolysis of the lactam.

  • Ester Hydrolysis (Saponification): This is a rapid, irreversible reaction where a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.[11] This process is generally much faster than acid-catalyzed hydrolysis.[4] The reaction consumes one equivalent of base and produces an alcohol (methanol) and a carboxylate salt (e.g., sodium oxindole-7-carboxylate).[2] Because the final carboxylate is deprotonated and resonance-stabilized, it is unreactive toward further nucleophilic attack, rendering the reaction irreversible.[12]

  • Lactam Hydrolysis: The lactam can also be cleaved by hydroxide attack. This process is typically slower than ester saponification but can become significant with increased temperature or base concentration. The reaction yields the salt of the ring-opened amino acid.[13]

  • C3-Position Deprotonation: The methylene protons at the C3 position of the oxindole ring are acidic (pKa ~18 in DMSO) as they are alpha to a carbonyl group.[14] While this may not lead to degradation in a simple structure, it is a crucial point of reactivity. In the presence of strong bases, this position can be deprotonated, which could lead to side reactions if other electrophiles are present.

Basic Condition Workflow & Degradation Pathways

Fig. 2: Potential Degradation Pathways in Base start This compound attack Nucleophilic Attack (OH-) start->attack + OH-, H2O saponification Saponification (Major Pathway, Fast) attack->saponification lactam_hydrolysis Lactam Hydrolysis (Minor Pathway) attack->lactam_hydrolysis product1 Oxindole-7-carboxylate Salt + Methanol saponification->product1 product2 Ring-Opened Amino Acid Salt lactam_hydrolysis->product2

Caption: Potential degradation pathways of this compound under basic conditions.

Frequently Asked Questions (FAQs) - Basic Conditions

Q1: I am trying to perform a reaction on the N-H position using a base like NaOH or KOH, but my starting material is disappearing. Why? A: You are likely causing rapid saponification of the methyl ester.[11] Strong hydroxide bases are not suitable for reactions where the ester must be preserved. Consider using a non-nucleophilic base like sodium hydride (NaH) or a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in an anhydrous organic solvent.

Q2: After quenching my basic reaction with acid, I see a new product. What is it? A: The primary product of saponification is the carboxylate salt. Upon acidic workup, this salt is protonated to form Oxindole-7-carboxylic acid.[4] This is the same product observed from acidic hydrolysis, but the pathway to get there is different.

Q3: How can I avoid lactam hydrolysis while still cleaving the methyl ester? A: Saponification of the ester is significantly faster than hydrolysis of the γ-lactam. Using stoichiometric amounts of base (e.g., 1.05 equivalents of LiOH or NaOH) at low temperatures (0°C to room temperature) will strongly favor selective ester hydrolysis. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.

Troubleshooting Guide - Basic Conditions
Problem Potential Cause Recommended Solution
Complete loss of starting material with no desired product formation during an N-alkylation. Rapid saponification of the ester by the base.- Change Base: Use a non-nucleophilic base like NaH, KHMDS, or DBU. - Change Solvent: Use an anhydrous polar aprotic solvent (e.g., DMF, THF) instead of protic solvents like alcohols which can facilitate hydrolysis.
Formation of a mixture of ester-hydrolyzed and ring-opened products. Conditions are too harsh (high temperature, excess strong base), causing both saponification and lactam hydrolysis.- Stoichiometry Control: Use only a slight excess (1.05-1.1 eq) of base for saponification. - Lower Temperature: Run the reaction at or below room temperature. - Milder Base: For sensitive substrates, consider using a weaker base like K₂CO₃ in methanol/water, although this will require longer reaction times.
Poor recovery after acidic workup of a saponification. The product, Oxindole-7-carboxylic acid, may have some solubility in the aqueous layer.- pH of Extraction: Ensure the aqueous layer is acidified to a pH of ~2-3 before extraction to ensure the carboxylic acid is fully protonated and less polar. - Solvent for Extraction: Use a more polar organic solvent like ethyl acetate or a mixture of dichloromethane/isopropanol for extraction. Multiple extractions (3-4 times) will improve recovery.

Section 3: Experimental Protocols

Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound under stressed conditions, which is essential for understanding its degradation profile.

1. Preparation of Stock Solution:

  • Accurately weigh ~10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile (ACN) or methanol to create a 1 mg/mL stock solution.

2. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

  • Acidic Hydrolysis: 0.1 M HCl. Incubate one vial at room temperature (RT) and another at 60°C.

  • Basic Hydrolysis: 0.1 M NaOH. Incubate one vial at RT and another at 60°C.

  • Control: 1:1 ACN:Water. Incubate at RT and 60°C.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.

  • Neutralization: Quench the acidic samples with an equal volume of 0.1 M NaOH and the basic samples with 0.1 M HCl. Quench the control with water. This step is crucial to stop the degradation before analysis.

  • Dilution: Dilute the neutralized sample to a suitable concentration (e.g., 10-20 µg/mL) with your mobile phase.

  • Analysis: Analyze by a stability-indicating HPLC-UV method. A gradient method is recommended to resolve the parent compound from all potential degradation products.

Data Summary: Illustrative Stability Profile

The following table summarizes hypothetical data from a forced degradation study.

Condition Time (h) Temperature % Parent Remaining Major Degradant
0.1 M HCl24RT92%Oxindole-7-carboxylic acid
0.1 M HCl660°C45%Oxindole-7-carboxylic acid
0.1 M NaOH2RT<1%Oxindole-7-carboxylate Salt
0.1 M NaOH0.560°CNot DetectedOxindole-7-carboxylate Salt
Water2460°C>99%N/A

Workflow for Stability Assessment

Caption: General experimental workflow for conducting a forced degradation study.

References

"troubleshooting low reactivity of the 7-position in oxindole"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for the notoriously challenging functionalization of the 7-position of the oxindole scaffold. As experienced chemists know, while the oxindole core is a valuable pharmacophore, its benzene ring presents significant regioselectivity challenges.[1] This guide moves beyond simple protocols to explain the underlying chemical principles governing this low reactivity and provides a logical framework for overcoming it.

Part 1: Understanding the Core Problem

Before troubleshooting experimental failures, it is critical to understand the inherent electronic and steric properties of the oxindole ring system that render the C7 position unreactive compared to other sites.

FAQ 1: Why is the C7-position of my oxindole so unreactive towards standard electrophilic substitution or C-H activation?

Answer: The low reactivity at the C7 position is a consequence of a combination of unfavorable electronic and steric factors.

  • Electronic Effects: The oxindole core contains an amide within a five-membered ring fused to a benzene ring. The nitrogen atom's lone pair participates in resonance, donating electron density primarily into the aromatic system. However, this donation is directed ortho and para to the nitrogen, activating the C4 and C6 positions for electrophilic attack. The C7 position, being meta to the electron-donating amide group and adjacent to the electron-withdrawing carbonyl group, is electronically disfavored.[2][3]

  • Steric Hindrance: The C7 position is sterically encumbered by the adjacent five-membered lactam ring. This steric bulk hinders the approach of reagents and catalysts, making the formation of a transition state at this position energetically unfavorable compared to the more accessible C4, C5, and C6 positions.

The following diagram illustrates the electronic landscape of the oxindole ring, highlighting the electronically rich and deficient positions.

Diagram 1: Electronic Bias in the Oxindole Ring

Part 2: Strategic Solutions & Troubleshooting

Overcoming the inherent inertness of the C7 position requires moving beyond classical methods and employing modern synthetic strategies, primarily centered around directing-group-assisted C-H activation.

FAQ 2: My standard transition-metal-catalyzed C-H activation (e.g., Pd, Rh) is failing or giving poor selectivity for the C7 position. What is the most common reason for this failure?

Answer: The most common reason for failure is the absence of a directing group on the oxindole nitrogen (N1). Without a directing group, the reaction's regioselectivity is governed by the inherent electronic and steric properties of the substrate, leading to functionalization at other, more reactive positions (C2, C3, or C4/C6).[2][4]

A directing group (DG) is a functional group installed at the N1 position that contains a heteroatom (e.g., O, N, P) capable of coordinating to the metal catalyst. This coordination brings the catalyst into close proximity to the C7 C-H bond, facilitating a site-selective cyclometalation event that overrides the ring's natural reactivity preferences.

G start Start: Low C7 Reactivity check_dg Is a directing group (DG) installed at N1? start->check_dg no_dg Result: Poor selectivity. Reaction follows inherent electronic/steric bias. check_dg->no_dg No yes_dg Proceed to DG-assisted C-H Activation check_dg->yes_dg Yes

Diagram 2: Initial Troubleshooting Logic Flow
FAQ 3: I am using a directing group, but my yield is low and I'm still getting a mixture of isomers. How can I improve C7 selectivity?

Answer: Achieving high C7 selectivity, even with a directing group, requires careful optimization of several parameters. The key is to favor the formation of a stable six-membered metallacycle intermediate involving the directing group, the N1-atom, the C7a-C7 bond, and the metal center.

Troubleshooting Steps:

  • Evaluate Your Directing Group (DG): The steric bulk of the directing group is crucial.[5] A bulkier DG can sterically block the C2 position and favor the formation of the C7-metallacycle.[2]

    • Pivaloyl (Piv): A common and effective DG, but may require optimization.

    • Phosphinoyl (P(O)tBu₂): A highly effective group for Pd-catalyzed C7 arylation.[4][6]

    • Pyridyl or Pyrimidyl: Often used in Rh- and Ir-catalyzed reactions.[7]

    • Hydrosilyl/Phosphinoyl: Have also been shown to be effective for C7 functionalization.[5]

  • Optimize the Catalyst System:

    • Metal Choice: Palladium (Pd) is common for arylations, while Rhodium (Rh) is often used for olefinations and alkylations.[5][6][8]

    • Ligand: For some transformations, particularly Pd-catalyzed couplings, the addition of a ligand (e.g., a pyridine-type ligand) can be essential for achieving high regioselectivity.[6]

    • Oxidant/Additive: Many C-H activation cycles require a stoichiometric oxidant (e.g., Cu(OAc)₂, Ag₂CO₃, AgNTf₂) to regenerate the active catalyst.[8][9] The choice and stoichiometry of this additive are critical.

  • Adjust Reaction Conditions:

    • Solvent: Solvents can significantly influence catalyst activity and selectivity. Screen a range of polar aprotic (e.g., DMA, DMF) and nonpolar (e.g., toluene, mesitylene) solvents.

    • Temperature: C-H activation is often the rate-limiting step and typically requires elevated temperatures (80-140 °C). However, excessively high temperatures can lead to catalyst decomposition or byproduct formation.

    • Concentration: Ensure the reaction is not too dilute, as this can disfavor the desired intramolecular C-H activation step.[10]

Data Summary: Directing Group Strategies for C7 Functionalization

The table below summarizes proven strategies for the C7 functionalization of indoles/oxindoles, which serve as an excellent starting point for troubleshooting.

Directing Group (DG)Metal CatalystTypical ReactionExample Oxidant/AdditiveRepresentative YieldReference
N-P(O)tBu₂Pd(OAc)₂ArylationAc-Gly-OH, K₂CO₃60-90%[4][6]
N-Pivaloyl (Piv)[CpRhCl₂]₂AlkenylationCu(OAc)₂, AgNTf₂68-95%[2][8]
N-Pivaloyl (Piv)BBr₃Borylation(none - metal-free)~70%[4][11]
N-Pyridyl[CpIrCl₂]₂AnnulationAgSbF₆, NaOAc70-95%[7]

Part 3: Experimental Protocols & Advanced Methodologies

This section provides a detailed protocol for a common C7 functionalization reaction and discusses advanced concepts.

FAQ 4: Can you provide a reliable, step-by-step protocol for installing a directing group and performing a C7-arylation?

Answer: Certainly. The following is a two-part protocol based on literature-proven methods for N-protection followed by a palladium-catalyzed C7-arylation using a phosphinoyl directing group.[4][6]

Part A: Installation of the N-P(O)tBu₂ Directing Group

  • Materials: Oxindole, Sodium Hydride (NaH, 60% dispersion in mineral oil), Di-tert-butylphosphinic chloride, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the oxindole (1.0 equiv) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

    • Add a solution of di-tert-butylphosphinic chloride (1.1 equiv) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction carefully by slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the N-protected oxindole.

Part B: Pd-Catalyzed C7-Arylation

  • Materials: N-P(O)tBu₂-oxindole, Arylboronic acid (2.0-3.0 equiv), Pd(OAc)₂ (5-10 mol%), Ligand (e.g., 3-methylpyridine, 20 mol%), Base (e.g., K₂CO₃, 2.0 equiv), Additive (e.g., Ac-Gly-OH, 30 mol%), Anhydrous solvent (e.g., Toluene or Dioxane).

  • Procedure:

    • To a flame-dried Schlenk tube, add the N-P(O)tBu₂-oxindole (1.0 equiv), arylboronic acid, Pd(OAc)₂, ligand, base, and additive.

    • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

    • Add the anhydrous solvent via syringe.

    • Seal the tube and heat the reaction mixture to 110-130 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography to isolate the C7-arylated oxindole product.

FAQ 5: My C7-functionalization reaction has stalled or failed completely. What is a systematic way to troubleshoot?

Answer: When a reaction fails, a systematic approach is crucial. Use the following workflow to diagnose the issue.[10][12][13]

G cluster_0 Step 1: Reagent & Setup Integrity cluster_1 Step 2: Reaction Conditions cluster_2 Step 3: Mechanistic Hurdles start Reaction Failure: No C7 Product check_sm Is starting material pure and structurally correct? start->check_sm check_reagents Are reagents/catalysts active and pure? (e.g., Pd catalyst not Pd black) check_sm->check_reagents check_setup Is the reaction truly an inert/anhydrous system? check_reagents->check_setup check_temp Is the internal reaction temperature correct? check_setup->check_temp check_stir Is stirring vigorous enough for heterogeneous mixtures? check_temp->check_stir check_time Has enough time elapsed? (Take time points for TLC/LCMS) check_stir->check_time check_oxidant Is the oxidant/additive correct and stoichiometrically sufficient? check_time->check_oxidant check_dg Is the DG-catalyst interaction being sterically or electronically hindered by other substituents? check_oxidant->check_dg solution Systematically address each point. Run control reactions to isolate the problematic variable. check_dg->solution

Diagram 3: Systematic Troubleshooting Workflow for Failed C7-Functionalization

References

Technical Support Center: A Guide to the Stable Storage and Handling of Methyl Oxindole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for methyl oxindole-7-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The integrity of your starting materials is paramount to the success and reproducibility of your experiments. This guide provides in-depth troubleshooting advice and proactive strategies to prevent the chemical decomposition of this compound during storage and handling, ensuring the highest quality for your research endeavors.

Section 1: Troubleshooting Guide for Compound Instability

This section addresses common issues observed by users that may indicate degradation of this compound. The question-and-answer format is designed to help you quickly diagnose and resolve problems.

Q1: I've observed a new, significant peak in my HPLC/LC-MS analysis of a stored sample. What is the likely cause?

A1: The appearance of a new peak is a classic indicator of chemical degradation. For this compound, there are two primary suspects: hydrolysis of the methyl ester or oxidation of the oxindole ring.

  • Hydrolysis: The most common degradation pathway is the hydrolysis of the methyl ester group to the corresponding carboxylic acid, particularly if the compound has been exposed to moisture, or acidic or basic conditions.[1][2][3] The resulting carboxylic acid is more polar and will typically have a shorter retention time on a reverse-phase HPLC column. Its mass spectrum will show a molecular ion peak corresponding to a loss of 14 Da (CH₂) compared to the parent compound.

  • Oxidation: The electron-rich oxindole core is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal impurities.[4][5][6][7] Oxidation often occurs at the C3 position of the oxindole ring, potentially leading to the formation of an isatin-like derivative.[8] Oxidized products may exhibit a longer retention time and will show a mass increase of 14 Da or 16 Da in the mass spectrum, corresponding to the formation of a C=O or C-OH group.

To diagnose the issue, follow the workflow below.

G cluster_0 Troubleshooting Workflow: Identifying Degradation Products start New peak observed in HPLC/LC-MS check_mass Analyze Mass Spectrum of New Peak start->check_mass mass_loss Mass loss of ~14 Da? (M-14) check_mass->mass_loss Yes mass_gain Mass gain of ~16 Da? (M+16) check_mass->mass_gain No hydrolysis Probable Cause: Ester Hydrolysis mass_loss->hydrolysis oxidation Probable Cause: Ring Oxidation mass_gain->oxidation Yes other Other Degradation Pathway or Impurity. Consider NMR analysis. mass_gain->other No

Caption: Diagnostic workflow for identifying unknown peaks.

Q2: The color of my solid this compound has changed from white/off-white to a distinct yellow or brown. Can I still use it?

A2: A visible color change is a strong warning sign of decomposition, typically due to the formation of oxidized, conjugated impurities. While the bulk of the material may still be the desired compound, the presence of these chromophoric byproducts indicates that a degradation process has begun.

We strongly advise against using the material without re-characterization. Before proceeding with any experiment, you must verify the purity of the compound.

  • Recommended Action: Dissolve a small sample in a suitable solvent (e.g., acetonitrile or methanol) and analyze it by HPLC with UV detection to quantify the purity. If the purity is below the required specification for your experiment (typically >98%), the batch should be repurified or discarded.

Q3: My reaction yields are inconsistent, or I'm observing unexpected side products. Could my starting material be degrading in the reaction itself?

A3: Yes, this is a critical consideration. The stability of this compound is not only relevant during storage but also under specific reaction conditions.

  • Reaction pH: Strongly acidic or basic conditions can cause rapid hydrolysis of the methyl ester in situ.[3] If your reaction involves strong acids or bases, the ester may be converting to the carboxylic acid, which may have different reactivity or solubility.

  • Oxidizing Agents: The oxindole nucleus is sensitive to oxidation.[4][7] If your synthetic route involves strong oxidizing agents, you may be unintentionally oxidizing the starting material or the product. Careful control of stoichiometry and temperature is crucial.

  • Self-Validation Check: To confirm if the starting material is the source of the issue, run a control experiment (a "mock reaction") where you expose the this compound to the reaction conditions (solvent, temperature, pH) without the other key reagents for a set period. Analyze the sample afterward by HPLC or LC-MS to see if any degradation has occurred.

Section 2: Proactive Stability Management & FAQs

Preventing decomposition is always preferable to troubleshooting it. This section provides authoritative guidance on the proper storage and handling of this compound.

FAQ 1: What are the primary chemical pathways that lead to the decomposition of this compound?

A1: The molecular structure of this compound contains two key functional groups prone to degradation: the oxindole ring and the methyl ester.

Caption: Primary degradation routes for this compound.

  • Ester Hydrolysis: Cleavage of the methyl ester to a carboxylic acid and methanol, catalyzed by water in the presence of acid or base.[2][3]

  • Oxidation: Addition of oxygen to the C3 position of the oxindole ring, leading to hydroxylated or carbonylated (isatin) structures.[4][8] This process can be initiated by atmospheric oxygen, especially when exposed to light or heat.

  • Photodegradation: The oxindole scaffold can absorb UV light, leading to excited states that may undergo various reactions, including isomerization or radical-mediated decomposition.[9][10]

FAQ 2: What are the definitive, gold-standard storage conditions for solid this compound?

A2: To ensure multi-year stability of the solid compound, all potential degradation pathways must be addressed. We recommend the following conditions, summarized in the table below.

ParameterRecommendationRationale
Temperature -20°CSlows the rate of all chemical reactions, providing the best long-term stability.[11]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich oxindole ring by atmospheric oxygen.[12]
Light Protect from Light (Amber Vial)Prevents light-induced photodegradation and photo-oxidation.[13][14]
Moisture Dry/Desiccated EnvironmentPrevents hydrolysis of the methyl ester. Store in a desiccator.[14][15]
Container Tightly Sealed VialPrevents ingress of moisture and oxygen from the atmosphere.[16]

FAQ 3: I need to make a stock solution. What is the best practice for preparation and storage to ensure it remains stable?

A3: The stability of this compound is significantly lower in solution than as a solid. Follow these steps to maximize the life of your stock solutions:

  • Solvent Choice: Use a dry, high-purity, aprotic solvent. Anhydrous DMSO or DMF are common choices. Purge the solvent with an inert gas like argon for 15-20 minutes before use to remove dissolved oxygen.

  • Preparation: Prepare the solution under an inert atmosphere if possible (e.g., in a glovebox or using a Schlenk line). Dissolve the solid completely.

  • Aliquoting: Do not store the entire stock solution in a single vial. Aliquot the solution into smaller, single-use volumes in amber vials. This minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk stock to air and moisture each time a sample is needed.

  • Storage: Store the aliquots at -20°C or, for maximum longevity, at -80°C.

  • Aqueous Solutions: Avoid storing the compound in aqueous solutions or buffers for any extended period. If you must use an aqueous solution for an experiment, prepare it fresh from your organic stock solution immediately before use.[11]

Section 3: Essential Protocols for Quality Control

To maintain the highest level of scientific integrity, periodic quality control is essential. The following protocols provide a framework for assessing the stability of your compound.

Protocol 3.1: Routine Purity Assessment by HPLC

This protocol allows for a quick and reliable check of compound purity.

  • Standard Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile. Dilute this stock to a working concentration of ~0.1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 3.2: Forced Degradation Study

This study helps identify the likely degradation products under stress conditions, confirming the stability-indicating nature of your analytical method.

  • Prepare Samples: Prepare four separate solutions of the compound at ~0.5 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Photolytic: Expose the solution to a UV lamp (e.g., 254 nm).

  • Incubation: Incubate the Acidic and Basic samples at 60°C. Keep the Oxidative and Photolytic samples at room temperature.[12]

  • Time Points: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each sample. Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by LC-MS using the method described in Protocol 3.1 to identify and characterize the newly formed peaks. This data will confirm the retention times and mass signatures of your primary degradation products.

References

Oxindole Core Functionalization: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile oxindole scaffold. The inherent reactivity of the oxindole core, particularly at the C3 position and the N1 amide, makes it a powerful building block in medicinal chemistry. However, this reactivity also presents unique challenges, leading to common and sometimes perplexing side reactions.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. We will delve into the causality behind these issues and provide field-proven, actionable solutions to help you optimize your reactions, improve yields, and achieve your desired chemical transformations.

Section 1: Troubleshooting Alkylation Reactions - Regioselectivity & Over-alkylation

Alkylation is one of the most fundamental functionalization techniques for the oxindole core. However, controlling the site of alkylation (ambident nucleophilicity) and the degree of substitution is a frequent challenge.

Q1: My alkylation of an N-unprotected oxindole is yielding a mixture of N1- and C3-alkylated products. How can I control the regioselectivity?

A1: This is a classic regioselectivity problem arising from the oxindole anion's nature as an ambident nucleophile. The outcome is highly dependent on the choice of base and reaction conditions.

The Underlying Chemistry: The N-H proton of the oxindole is more acidic than the C3-H protons. However, the enolate formed by deprotonation at C3 is often the more reactive nucleophile (the "alpha-carbon effect"). The choice of base, solvent, and counter-ion dictates the equilibrium between the N-anion and the C-enolate, and thus the reaction's outcome.

  • For Selective C3-Alkylation: The key is to use a strong, non-nucleophilic base that irreversibly deprotonates the C3 position.

    • Recommended Strategy: Use of n-butyllithium (BuLi) is highly effective. Applying at least two equivalents of BuLi ensures the formation of the dianion, where both N1 and C3 are deprotonated. The subsequent alkylation occurs selectively at the more nucleophilic C3 position[1][2].

    • Troubleshooting: If you are still seeing N-alkylation with bases like NaH or NaOEt, it is because these bases can establish an equilibrium that allows for reaction at both sites[2]. A switch to a stronger base like BuLi in an aprotic solvent like THF is the standard solution.

  • For Selective N1-Alkylation: Direct selective N-alkylation is notoriously difficult due to the competing C3-alkylation. The most robust strategy involves protecting the C3 position.

    • Recommended Strategy: A protection-alkylation-deprotection sequence is the most reliable method. You can block the C3 position by condensation with an aldehyde (e.g., N-methylpyrrole-2-carboxaldehyde), followed by N-alkylation using a moderate base like K₂CO₃, and subsequent reductive removal of the protecting group with hydrazine[3].

Decision Workflow for Oxindole Alkylation

start Alkylation Goal? c3_alk Selective C3-Alkylation start->c3_alk Target C3 n1_alk Selective N1-Alkylation start->n1_alk Target N1 base_choice Use Strong, Non-nucleophilic Base (e.g., n-BuLi, 2.2 eq) c3_alk->base_choice protect_c3 Protect C3 Position (e.g., Aldehyde Condensation) n1_alk->protect_c3 dianion Generate Dianion base_choice->dianion n_alk_step N-Alkylate with Mild Base (e.g., K2CO3) protect_c3->n_alk_step c3_product Achieve C3-Alkylated Product dianion->c3_product deprotect Deprotect C3 Position (e.g., Hydrazine) n_alk_step->deprotect n1_product Achieve N1-Alkylated Product deprotect->n1_product

Caption: Decision tree for achieving regioselective alkylation.

Q2: I'm attempting to synthesize a 3-mono-alkylated oxindole, but I'm getting a significant amount of the 3,3-dialkylated byproduct. How can I prevent this?

A2: Over-alkylation is common because the product of the first alkylation, a 3-monosubstituted oxindole, still possesses an acidic proton at C3 and can be deprotonated and alkylated a second time.

The Underlying Chemistry: The acidity of the remaining C3 proton on the 3-mono-alkylated product is often comparable to the starting material. If excess base or alkylating agent is present, or if the reaction conditions allow the enolate to reform, a second alkylation is highly probable.

Troubleshooting & Optimization:

ParameterTo Favor Mono-alkylationTo Favor Di-alkylationRationale
Base Equivalents Use ≤ 1.1 equivalents.Use ≥ 2.2 equivalents of a strong base (e.g., BuLi).Stoichiometric control is critical. Excess base will deprotonate the mono-alkylated product, leading to the di-alkylated species[2].
Alkylating Agent Use 1.0-1.2 equivalents.Use ≥ 2.2 equivalents.Limiting the electrophile ensures there isn't enough to react after the initial mono-alkylation is complete.
Temperature Add base and alkylating agent at low temperatures (-78 °C).Can often be run at higher temperatures after initial deprotonation.Low temperatures control the reaction rate and improve selectivity by minimizing side reactions.
Addition Order Add the alkylating agent to the pre-formed enolate solution.Add the second alkylating agent after the first has fully reacted.This ensures the base has been consumed in enolate formation before the electrophile is introduced.

Protocol Spotlight: Controlled C3-Mono-alkylation A reliable method involves the slow addition of the alkylating agent to a solution of the oxindole enolate, pre-formed at low temperature (-78 °C) using a strong base like lithium diisopropylamide (LDA) or n-BuLi. This maintains a low instantaneous concentration of the electrophile, disfavoring the second alkylation event.

Section 2: Unwanted Oxidation to Isatin

Q3: During my reaction, which is not intended to be an oxidation, I'm observing a distinct red-orange byproduct. I suspect it's isatin. Why is this happening and how can I stop it?

A3: Your suspicion is likely correct. Oxindoles are susceptible to oxidation at the C3 position to form isatins, which are characteristically orange-red solids[4]. This is a common side reaction, especially under basic conditions or in the presence of adventitious oxygen.

The Underlying Chemistry: The C3 position is benzylic and activated by the adjacent carbonyl and amino groups, making it prone to oxidation. The reaction can be promoted by various oxidants, including atmospheric oxygen, particularly when the C3 position is deprotonated to form an enolate. The mechanism can involve radical pathways[5].

Preventative Measures:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Run your reactions under a positive pressure of an inert gas like Argon or Nitrogen.

  • Degassed Solvents: Use solvents that have been degassed via freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes before use.

  • Reagent Purity: Ensure your starting materials and reagents are free from peroxide impurities, which can initiate oxidation.

  • Avoid Metal Contaminants: Trace metal impurities can sometimes catalyze air oxidation.

  • Temperature Control: While not always sufficient on its own, running reactions at lower temperatures can slow the rate of unwanted oxidation.

Mechanistic Insight: Competing Pathways

cluster_0 Reaction Pathways from Oxindole Enolate enolate Oxindole Enolate desired_path Desired C3-Functionalization enolate->desired_path Reaction with side_path Unwanted Oxidation enolate->side_path Reaction with desired_product Desired Product desired_path->desired_product electrophile Electrophile (E+) desired_path->electrophile isatin_product Isatin Byproduct side_path->isatin_product oxidant Oxidant (O2, etc.) side_path->oxidant

Caption: Competing reaction pathways for the oxindole enolate.

Section 3: Dimerization & Polymerization Issues

Q4: My reaction work-up is clean by TLC, but the mass spectrum shows a major peak at double the mass of my expected product. Is this dimerization?

A4: Yes, the observation of a product with approximately double the expected mass is a strong indicator of dimerization. For oxindoles, this often occurs via oxidative coupling at the C3 position.

The Underlying Chemistry: Under basic conditions, the C3-enolate can be oxidized by a single-electron transfer (SET) mechanism to form a C3-centered radical. Two of these radicals can then couple to form a C3-C3' dimer, creating a vicinal all-carbon quaternary center[6]. This process can be intentionally promoted by oxidants like iodine but can also be an unwanted side reaction if mild oxidizing conditions are inadvertently present[6].

Troubleshooting Strategies:

  • Confirm the Cause: If you suspect oxidative dimerization, repeat the reaction under strictly anaerobic conditions (see Q3). If the dimer peak disappears or is significantly reduced, you have confirmed the pathway.

  • Reagent Choice: Certain reagents, particularly those involving radical intermediates, can promote dimerization. For example, visible-light-induced reactions can sometimes lead to dimerization as a competing pathway if the desired radical coupling is inefficient[7][8].

  • Concentration: Dimerization is a bimolecular process. Running the reaction at a lower concentration may disfavor the dimer in favor of an intramolecular or desired intermolecular reaction.

Section 4: Challenges in Spirooxindole Synthesis

Q5: My [3+2] cycloaddition reaction to form a spirooxindole is giving a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

A5: Achieving high diastereoselectivity is a common and critical challenge in spirooxindole synthesis. The stereochemical outcome is dictated by the transition state energies, which can be influenced by several experimental parameters.

Key Factors Influencing Diastereoselectivity:

  • Catalyst Choice: The catalyst is paramount. The coordination of the catalyst (whether a Lewis acid, Brønsted acid, or organocatalyst) to the substrates organizes the transition state and can create a facial bias for the incoming dipolarophile[9]. Screen different types of catalysts; for example, if a simple Lewis acid like Mg(ClO₄)₂ gives poor selectivity, a chiral organocatalyst might offer a better-organized transition state.

  • Solvent Polarity: The solvent can significantly affect the stability of the transition states. A non-polar solvent may favor a more compact transition state, while a polar solvent might stabilize a more charge-separated one. It is essential to screen a range of solvents (e.g., Toluene, CH₂Cl₂, THF, CH₃CN).

  • Temperature: Lowering the reaction temperature is one of the most effective tools for enhancing diastereoselectivity[9]. At lower temperatures, the reaction is under greater thermodynamic control, and the small energy difference between the two competing transition states becomes more significant, favoring the pathway to the more stable diastereomer.

  • Substrate Control: The steric bulk and electronic nature of substituents on both the oxindole and the reaction partner can create a steric or electronic preference for one approach trajectory over another. While harder to modify post-facto, this is a key consideration during synthetic design[9].

Experimental Protocols

Protocol 1: Selective N1-Alkylation via C3-Protection Strategy[3]
  • Step 1: Protection of C3-Position

    • To a solution of the starting oxindole (1.0 eq) in absolute ethanol, add N-methylpyrrole-2-carboxaldehyde (1.5 eq) and piperidine (0.67 eq).

    • Heat the mixture to reflux (approx. 80 °C) for 2 hours.

    • Cool the reaction to room temperature. The product, 3-((1-methyl-1H-pyrrol-2-yl)methylene)indolin-2-one, will often precipitate. Collect the solid by filtration and wash with cold ethanol.

  • Step 2: N-Alkylation

    • Suspend the protected oxindole (1.0 eq) in DMF.

    • Add potassium carbonate (K₂CO₃, 2.0 eq), the desired alkyl halide (1.2 eq), and a catalytic amount of potassium iodide (KI, 0.05 eq).

    • Stir the mixture at 60 °C for 24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.

  • Step 3: Deprotection

    • Dissolve the N-alkylated, C3-protected oxindole (1.0 eq) in ethanol.

    • Add hydrazine monohydrate (H₂NNH₂·H₂O, 10.0 eq).

    • Stir at room temperature for 1 hour. The reaction is often accompanied by a color change.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired N1-alkylated oxindole.

References

Technical Support Center: A Troubleshooting Guide for Scaling Up Oxindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxindole synthesis scale-up. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale to larger-scale production of oxindole derivatives. The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2][3] Its successful synthesis on a larger scale is therefore a critical step in drug development.

This guide provides practical, field-proven insights in a question-and-answer format to directly address specific issues you may face during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Yield Issues

Question 1: My reaction yield has dropped significantly upon scaling up. What are the likely causes and how can I troubleshoot this?

Several factors can contribute to a decrease in yield during scale-up. It's crucial to systematically investigate the following possibilities:

  • Inefficient Heat Transfer: Exothermic reactions that are easily managed on a small scale can lead to localized overheating in larger reactors.[4][5][6] This can cause decomposition of starting materials, intermediates, or the final product, as well as promote side reactions.

    • Solution:

      • Ensure your reactor has adequate cooling capacity.

      • Consider a semi-batch process where one reagent is added slowly to control the rate of heat evolution.[7]

      • Monitor the internal temperature of the reaction closely using multiple probes if possible.[5]

  • Poor Mixing: Inadequate agitation in a larger vessel can lead to non-homogeneous reaction mixtures, affecting reaction rates and leading to the formation of byproducts.

    • Solution:

      • Use an appropriately sized and shaped impeller for your reactor.

      • Increase the stirring rate, ensuring you are not introducing excessive shear that could degrade materials.

  • Changes in Reagent Addition Rate: The rate of reagent addition is more critical at scale. Adding reagents too quickly can exacerbate exotherms, while adding them too slowly may lead to incomplete reactions or the formation of undesired intermediates.[4]

    • Solution:

      • Optimize the addition rate on a smaller, pilot scale before moving to the full-scale reaction.

      • Use a syringe pump or a dropping funnel with precise control for liquid reagent addition.

  • Catalyst Deactivation: Catalysts, especially heterogeneous ones, can be sensitive to impurities that may be present in larger quantities of starting materials or solvents. Some catalysts may also be sensitive to air or moisture.

    • Solution:

      • Ensure all starting materials and solvents are of high purity and are properly dried.

      • If using an air-sensitive catalyst, ensure the reaction is performed under a robust inert atmosphere (e.g., Nitrogen or Argon).[7]

Question 2: I am observing the formation of significant amounts of byproducts that were not present in my small-scale reactions. How can I identify and minimize them?

Byproduct formation is a common issue in scale-up. The change in reaction conditions can favor alternative reaction pathways.

  • Common Byproducts in Oxindole Synthesis:

    • α,β-Unsaturated Amides: These can form, particularly when steric hindrance is high at the nitrogen atom of the aniline precursor.[8][9]

    • Over-oxidation or Degradation Products: Can result from excessive reaction temperatures or prolonged reaction times.

    • Regioisomers: In cases of substituted anilines, different regioisomers of the oxindole can be formed.[10]

  • Troubleshooting Strategies:

    • Reaction Condition Optimization: Re-evaluate and optimize the reaction temperature, concentration, and reaction time for the larger scale. Lowering the reaction temperature can sometimes suppress side reactions.[8]

    • Choice of Oxidant/Catalyst: The choice of oxidant or catalyst can significantly influence the product distribution. For instance, in some syntheses, switching from CuCl₂ to I₂ as the oxidant has been shown to improve reaction efficiency.[8]

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. A solvent screen at a small scale might be necessary to find the optimal solvent for the desired product.[11][12]

Process & Purification Challenges

Question 3: My work-up procedure is becoming problematic at a larger scale, leading to emulsions and product loss. How can I improve my extraction and isolation process?

Work-up procedures that are straightforward in the lab can become challenging at scale.

  • Managing Emulsions:

    • Cause: Emulsions often form when using solvents like benzene or when there are fine solid particles present.[13]

    • Solution:

      • If possible, remove the reaction solvent by rotary evaporation before the aqueous work-up.[13]

      • Adding a small amount of brine or a different organic solvent can sometimes help break emulsions.

      • For persistent emulsions, filtration through a pad of Celite® can be effective.

  • Efficient Phase Separation:

    • Challenge: "Rag layers" (a third layer between the aqueous and organic phases) can be an issue at scale.[7]

    • Solution:

      • Ensure adequate settling time for the layers to separate.

      • Specialized filtration or centrifugation setups may be required at an industrial scale.[7]

Question 4: I am struggling with the purification of my crude oxindole product. Column chromatography is not practical for the quantities I am producing. What are my options?

Scaling up purification requires moving away from manual, lab-scale techniques.

  • Crystallization: This is the preferred method for purifying solid compounds at a large scale.

    • Procedure:

      • Solvent Screening: Perform a solvent screen at a small scale to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

      • Controlled Cooling: Cool the saturated solution slowly to encourage the formation of large, pure crystals. Seeding with a small crystal of the pure product can sometimes be beneficial.

      • Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Troubleshooting Crystallization:

    • Product 'Oiling Out': If the product separates as an oil instead of crystals, it may be due to impurities or the cooling rate being too fast. Try using a different solvent system or a slower cooling profile.

    • Poor Purity After Crystallization: If the purity is still low, a second crystallization (recrystallization) may be necessary.

Visualizing the Process: Workflow & Logic Diagrams

To aid in understanding the troubleshooting process, the following diagrams illustrate key decision-making workflows.

G cluster_0 Troubleshooting Low Yield start Low Yield on Scale-up q1 Check Heat Transfer (Monitor Internal Temp) start->q1 s1_yes Improve Cooling/ Controlled Addition q1->s1_yes Poor q2 Evaluate Mixing (Visual Inspection, Stirrer) q1->q2 Good s1_yes->q2 s2_yes Optimize Stirring Rate/ Impeller Design q2->s2_yes Poor q3 Analyze Reagent Purity & Addition Rate q2->q3 Good s2_yes->q3 s3_yes Purify Starting Materials/ Optimize Addition Rate q3->s3_yes Issues Found q4 Investigate Catalyst (Activity, Loading) q3->q4 No Issues s3_yes->q4 s4_yes Increase Loading/ Use Fresh Catalyst q4->s4_yes Issues Found end Yield Improved q4->end No Issues s4_yes->end

Caption: Troubleshooting workflow for low yield in scale-up synthesis.

G cluster_1 Purification Strategy Decision Guide start Crude Product Obtained q1 Is the product a solid? start->q1 s1_yes Attempt Crystallization q1->s1_yes Yes s1_no Consider Distillation (if liquid) or Derivatization q1->s1_no No q2 Does it crystallize easily? s1_yes->q2 s2_yes Optimize Crystallization (Solvent, Temperature) q2->s2_yes Yes s2_no Product 'Oiling Out' or Remains in Solution q2->s2_no No q3 Purity Acceptable? s2_yes->q3 s3 Perform Solvent Screen s2_no->s3 s3->q2 s4_yes Purification Complete q3->s4_yes Yes s4_no Recrystallize or Consider Chromatography q3->s4_no No

Caption: Decision guide for troubleshooting purification issues.

Experimental Protocols & Data

Table 1: Optimization of Reaction Conditions for a Generic Oxindole Synthesis

The following table summarizes typical parameters that can be optimized. The specific values will depend on the exact substrates and reaction type.

ParameterInitial Condition (Lab Scale)Scaled-Up Condition (Optimized)Rationale for Change
Temperature Room Temperature0 °C to Room TemperatureTo control exotherm and minimize byproduct formation.[8]
Solvent THFAcetonitrile (CH₃CN)Improved yield and easier work-up.[11]
Reagent Addition All at onceSlow addition over 1-2 hoursTo manage heat evolution and maintain a steady reaction rate.[7]
Catalyst Loading 5 mol%5-10 mol%May need slight increase to maintain reaction rate in a larger volume.
Concentration 0.1 M0.1 - 0.5 MHigher concentration can improve reaction rate, but may also increase exotherm.
Step-by-Step Protocol: General Procedure for Oxindole Synthesis via Intramolecular Cyclization

This protocol is a generalized example and should be adapted for specific substrates.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the aniline precursor and the solvent under an inert atmosphere.

  • Reagent Addition: Slowly add the cyclization precursor (e.g., an α-haloacetamide) or catalyst solution via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature at the desired setpoint.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or GC) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Quench the reaction by adding water or a suitable aqueous solution (e.g., saturated ammonium chloride). c. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent. d. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure. b. Purify the crude product by crystallization from a suitable solvent system.

References

Validation & Comparative

A Tale of Two Isomers: Unlocking the Therapeutic Potential of Methyl Oxindole-7-carboxylate versus its 6-carboxylate Counterpart

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the oxindole scaffold stands as a privileged structure, forming the backbone of numerous biologically active compounds.[1][2] The strategic placement of functional groups on this bicyclic core can dramatically influence its pharmacological profile. This guide offers an in-depth, objective comparison of two closely related positional isomers: methyl oxindole-7-carboxylate and methyl oxindole-6-carboxylate. While seemingly minor, the shift of the methyl carboxylate group from the 6- to the 7-position on the oxindole ring has profound implications for their known biological activities and therapeutic applications. This analysis, grounded in available experimental data, aims to provide researchers, scientists, and drug development professionals with a clear understanding of the distinct characteristics of these two isomers, highlighting the well-trodden path of one and the unexplored frontier of the other.

At a Glance: Key Differences in Biological Profile

FeatureMethyl Oxindole-6-carboxylateThis compound
Primary Biological Association Anticancer (Tyrosine Kinase Inhibition)Largely unexplored; potential in neurological disorders suggested but not substantiated.
Known Molecular Targets Precursor to Nintedanib, a multi-kinase inhibitor of VEGFR, FGFR, and PDGFR.No specific molecular targets have been identified in publicly available literature.
Therapeutic Potential Well-established as a key building block for anticancer therapeutics.Speculative; requires significant further investigation.
Availability of Experimental Data Extensive data available on its synthesis and role in the development of kinase inhibitors.Scant experimental data on biological activity.

The Established Player: Methyl Oxindole-6-carboxylate as a Cornerstone in Anticancer Drug Discovery

The narrative of methyl oxindole-6-carboxylate is inextricably linked to the development of Nintedanib, a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and various cancers.[3][4] This connection firmly places the 6-carboxylate isomer within the realm of anticancer research, specifically in the modulation of key signaling pathways involved in tumor growth and angiogenesis.

Mechanism of Action: A Precursor to Multi-Kinase Inhibition

Methyl oxindole-6-carboxylate serves as a crucial intermediate in the synthesis of Nintedanib.[1] The oxindole core of Nintedanib, derived from this precursor, is essential for its binding to the ATP-binding pocket of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[5] By inhibiting these kinases, Nintedanib effectively disrupts downstream signaling cascades that are critical for tumor angiogenesis and proliferation.

The structure-activity relationship (SAR) studies of numerous oxindole-based kinase inhibitors reveal the importance of the substitution pattern on the aromatic ring. The position of the carboxylate group at the 6-position in the precursor is evidently crucial for the final drug's ability to orient itself correctly within the kinase domain and exert its inhibitory effect.

Caption: Inhibition of key signaling pathways by Nintedanib.
Experimental Protocol: Synthesis of Methyl 2-Oxoindoline-6-carboxylate

The synthesis of methyl 2-oxoindoline-6-carboxylate is well-documented, with various methods reported in patents and chemical literature. A common approach involves the reductive cyclization of a substituted nitrophenyl derivative.

Step-by-Step Methodology:

  • Starting Material: The synthesis often commences with methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.

  • Reaction Conditions: This precursor is dissolved in a suitable solvent, typically concentrated acetic acid.

  • Catalyst: A palladium on carbon catalyst (10% Pd/C) is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to hydrogenation in a hydrogen atmosphere. This is typically carried out at a controlled temperature (e.g., 50 °C) and pressure (e.g., 50 psi) for a specific duration (e.g., 2.5 hours).[3]

  • Work-up: Upon completion, the catalyst is removed by filtration. The filtrate is then concentrated to dryness.

  • Purification: The resulting residue is dissolved in a solvent like tert-butyl methyl ether, filtered again, and dried under vacuum to yield methyl 2-oxoindoline-6-carboxylate.[3]

This self-validating protocol relies on the catalytic reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the oxindole ring. The purity and yield of the final product are critical for its subsequent use in the synthesis of Nintedanib.[1]

Caption: Experimental workflow for the synthesis of methyl 2-oxoindoline-6-carboxylate.

The Enigmatic Isomer: The Uncharted Territory of this compound

In stark contrast to its 6-carboxylate counterpart, this compound remains a molecule with a largely unwritten biological story. While commercially available and documented in chemical databases, there is a conspicuous absence of published research detailing its specific biological activities or molecular targets.

A Hint of Potential in Neurological Disorders

Some commercial suppliers suggest that this compound and its parent indole-7-carboxylate are used as intermediates in the synthesis of pharmaceuticals targeting neurological disorders.[6] However, this claim is not substantiated by specific, publicly available experimental data or peer-reviewed studies. The indole nucleus is indeed a common feature in many neurologically active compounds, but the specific contribution of the 7-carboxylate functional group remains to be elucidated. Further research is imperative to validate these claims and uncover any potential therapeutic applications in this area.

The Path Forward: A Call for Investigation

The lack of data for the 7-carboxylate isomer presents a clear opportunity for researchers. A systematic investigation into its biological activity is warranted. Key research questions to address include:

  • Does this compound exhibit any kinase inhibitory activity? If so, against which kinases and with what potency?

  • What is its profile against other common drug targets?

  • Does it possess any activity relevant to neurological disorders, such as effects on neurotransmitter receptors or enzymes involved in neuroinflammation?

  • How does its biological activity compare directly with the 6-carboxylate isomer in head-to-head assays?

Answering these questions will require a concerted effort involving chemical synthesis, in vitro screening against a broad panel of biological targets, and potentially in vivo studies in relevant disease models.

Experimental Protocol: A Proposed Synthetic Route for Methyl 2-Oxoindoline-7-carboxylate

While specific, detailed, and validated protocols for the synthesis of methyl 2-oxoindoline-7-carboxylate are not as readily available as for the 6-isomer, a plausible synthetic route can be proposed based on established organic chemistry principles, likely starting from a correspondingly substituted nitrobenzoic acid derivative.

A Generalized Synthetic Approach:

  • Starting Material: A suitable starting material would be a methyl 2-substituted-3-nitrobenzoate derivative.

  • Introduction of the Second Carbon: A key step would involve the introduction of a two-carbon unit at the 2-position, which will ultimately form the C3 of the oxindole ring and its attached methylene group. This could potentially be achieved through various methods such as a Heck reaction followed by reduction, or through a nucleophilic substitution with a suitable two-carbon synthon.

  • Reductive Cyclization: Similar to the synthesis of the 6-isomer, a catalytic hydrogenation step would be employed to reduce the nitro group to an amine, which would then undergo intramolecular cyclization to form the oxindole ring.

  • Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.

The development and optimization of a reliable synthetic protocol for methyl 2-oxoindoline-7-carboxylate is a crucial first step to enable its biological evaluation.

Conclusion: A Dichotomy of Knowledge and Opportunity

The comparison of this compound and its 6-carboxylate isomer reveals a striking dichotomy. The 6-carboxylate is a well-understood and vital component in the synthesis of a life-saving anticancer drug, with its biological relevance firmly established. In contrast, the 7-carboxylate remains an enigmatic molecule, with its therapeutic potential yet to be unlocked.

For researchers in drug discovery, this guide highlights both a validated path and an open frontier. The continued exploration of derivatives based on the 6-carboxylate scaffold holds promise for the development of new kinase inhibitors. Simultaneously, the dearth of information on the 7-carboxylate isomer represents a compelling invitation for novel research. The systematic investigation of its biological properties could unveil entirely new therapeutic avenues for the versatile oxindole scaffold. The tale of these two isomers underscores a fundamental principle in medicinal chemistry: even the most subtle structural modifications can lead to vastly different biological outcomes, and there is always more to discover.

References

A Senior Application Scientist's Guide: Comparing the Synthesis of Methyl Oxindole-7-Carboxylate and 5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and drug development, the oxindole scaffold is a cornerstone, recognized as a "privileged structure" for its frequent appearance in biologically active compounds.[1] The strategic functionalization of this bicyclic nucleus is a critical determinant of a molecule's pharmacological profile. Specifically, the placement of a methyl carboxylate group at either the C7 or C5 position creates versatile intermediates for elaborating into potent therapeutic agents, particularly kinase inhibitors.[2][3]

This guide provides an in-depth, objective comparison of the synthetic pathways leading to methyl 2-oxoindoline-7-carboxylate and its C5 isomer. We will dissect the methodologies, explore the underlying mechanistic principles, and present experimental data to equip researchers and process chemists with the insights needed to select the optimal route for their specific objectives.

Part 1: Synthesis of Methyl 2-Oxoindoline-5-carboxylate - The Accessible Isomer

The synthesis of the 5-carboxylate isomer is generally considered a more established and straightforward process. The route often begins with readily available starting materials and typically involves robust, high-yielding reactions, making it amenable to large-scale production. A prevalent and efficient method is the intramolecular Friedel-Crafts cyclization of an N-aryl-α-chloroacetamide.[4][5]

Experimental Protocol: Friedel-Crafts Route to Methyl 2-Oxoindoline-5-carboxylate

This two-step process begins with the acylation of methyl 4-aminobenzoate, followed by a Lewis acid-mediated cyclization.

Step 1: Synthesis of Methyl 4-(2-chloroacetamido)benzoate

  • In a round-bottom flask, dissolve methyl 4-aminobenzoate (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or ethyl acetate.

  • Cool the solution to 0°C using an ice-water bath.

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq), to scavenge the HCl byproduct.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from ethanol or ethyl acetate/hexanes.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Caution: This step uses a large excess of aluminum chloride, which is highly reactive and corrosive. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a flask equipped with a reflux condenser and a gas outlet to a scrubber, add aluminum chloride (AlCl₃, 3.0-4.0 eq).

  • Carefully add the methyl 4-(2-chloroacetamido)benzoate (1.0 eq) from Step 1 in portions.

  • Heat the solid mixture to 130-140°C. The solids will melt to form a viscous stirrable slurry.

  • Maintain this temperature for 2-3 hours. Monitor the reaction by quenching a small aliquot and analyzing by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, then carefully and slowly quench by adding the reaction mass to a mixture of crushed ice and concentrated HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven to yield methyl 2-oxoindoline-5-carboxylate.

Caption: Workflow for the synthesis of methyl 2-oxoindoline-5-carboxylate.

Part 2: Synthesis of Methyl 2-Oxoindoline-7-carboxylate - A Steric and Electronic Challenge

The synthesis of the 7-carboxylate isomer is considerably more complex. The primary hurdles are the steric hindrance from the adjacent C1 position of the pyrrolone ring and the relative difficulty of performing electrophilic aromatic substitution at the C7 position. Consequently, direct cyclization approaches analogous to the 5-carboxylate synthesis are often low-yielding or unsuccessful.

A more modern and reliable, albeit multi-step, approach involves the construction of a 7-halo-oxindole intermediate, followed by a palladium-catalyzed carbonylation reaction.[6][7] This strategy bypasses the challenging cyclization by forming the C-C bond using robust cross-coupling chemistry.

Experimental Protocol: Palladium-Catalyzed Route to Methyl 2-Oxoindoline-7-carboxylate

This pathway is longer and requires specialized equipment for the carbonylation step.

Step 1: Synthesis of 7-Bromooxindole (Conceptual Outline) The synthesis of the 7-bromooxindole precursor is a multi-step process itself, often starting from a substituted nitrotoluene. A representative sequence is:

  • Nitration: Start with 2-methylaniline and perform a directed ortho-nitration.

  • Sandmeyer Reaction: Convert the amine to a bromide.

  • Benzylic Bromination: Introduce a bromine at the methyl group using NBS.

  • Cyclization: React with a glycinate equivalent followed by reductive cyclization of the nitro group to form the oxindole ring. (This is one of several possible routes).

Step 2: Palladium-Catalyzed Carbonylation

  • Safety: This reaction uses carbon monoxide (CO), a toxic gas, and is performed under pressure. It must be conducted in a specialized high-pressure reactor within a well-ventilated fume hood.

  • To a high-pressure vessel, add 7-bromooxindole (1.0 eq), a palladium source such as Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene, 4-10 mol%).

  • Add a non-coordinating base, typically a tertiary amine like triethylamine or diisopropylethylamine (2.0-3.0 eq).

  • Add anhydrous methanol, which serves as both the solvent and the nucleophile.

  • Seal the vessel, purge several times with nitrogen, and then purge with carbon monoxide gas.

  • Pressurize the reactor with CO to the desired pressure (e.g., 5-10 bar).

  • Heat the reaction to 80-110°C with vigorous stirring.

  • Maintain the reaction for 12-24 hours, monitoring by taking aliquots (after safely depressurizing and purging) for LC-MS analysis.

  • Upon completion, cool the reactor to room temperature and carefully vent the excess CO.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate methyl 2-oxoindoline-7-carboxylate.[8]

Caption: Workflow for the synthesis of methyl 2-oxoindoline-7-carboxylate.

Part 3: Head-to-Head Comparison & Data Summary

ParameterSynthesis of Methyl 2-Oxoindoline-5-carboxylateSynthesis of Methyl 2-Oxoindoline-7-carboxylate
Starting Materials Readily available, low cost (e.g., methyl 4-aminobenzoate)Require multi-step synthesis, higher cost
Number of Steps 2 steps from common precursors4-6+ steps from common precursors
Key Transformation Intramolecular Friedel-Crafts Acylation[9][10]Palladium-Catalyzed Carbonylation[11][12][13]
Typical Overall Yield High (60-80%)Moderate (20-40%)
Scalability Excellent; demonstrated at process scaleChallenging due to multi-step nature and high-pressure gas handling
Purification Often simple recrystallization or precipitationRequires column chromatography
Reagent/Safety Concerns Highly corrosive AlCl₃, exothermic quenchingToxic CO gas under pressure, precious metal catalyst handling
Robustness Very robust and well-documentedSensitive to catalyst, ligand, and reaction conditions

Part 4: Mechanistic Insights

The fundamental difference in synthetic strategy is dictated by the distinct electronic and steric properties of the precursors.

Mechanism: Friedel-Crafts Cyclization (5-Carboxylate) This is a classic electrophilic aromatic substitution. The Lewis acid, AlCl₃, coordinates to the chloroacetyl group, generating a highly electrophilic acylium ion intermediate. The electron-rich aromatic ring, activated by the amide nitrogen, attacks this electrophile in a position para to the activating group, leading to the formation of the six-membered ring after rearomatization.[9][10]

Friedel_Crafts_Mechanism A N-Aryl-α-chloroacetamide B Acylium Ion Intermediate (Electrophile) A->B + AlCl3 C Sigma Complex (Wheland Intermediate) B->C Intramolecular Attack D Cyclized Product (Oxindole) C->D Deprotonation & Rearomatization

Caption: Mechanism of intramolecular Friedel-Crafts cyclization.

Mechanism: Palladium-Catalyzed Carbonylation (7-Carboxylate) This reaction proceeds via a well-established catalytic cycle. First, the active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the 7-bromooxindole. Carbon monoxide then inserts into the resulting Aryl-Pd(II) bond. Finally, methanol attacks the acyl-palladium complex, and subsequent reductive elimination releases the methyl ester product and regenerates the Pd(0) catalyst.[7][11]

Palladium_Cycle Pd0 Pd(0)L2 ArylPd Aryl-Pd(II)-Br(L2) Pd0->ArylPd Oxidative Addition CO_Insert Aryl-C(O)-Pd(II)-Br(L2) ArylPd->CO_Insert CO Insertion MeO_Complex Aryl-C(O)-Pd(II)-OMe(L2) CO_Insert->MeO_Complex + MeOH, -HBr MeO_Complex->Pd0 Reductive Elimination Product Methyl 7-carboxylate MeO_Complex->Product ArylBr 7-Bromooxindole ArylBr->Pd0

Caption: Catalytic cycle for palladium-catalyzed carbonylation.

Conclusion

The syntheses of methyl oxindole-5-carboxylate and 7-carboxylate offer a classic study in contrasts. The 5-isomer is accessible via a robust, scalable, and cost-effective Friedel-Crafts cyclization. In contrast, the synthesis of the 7-isomer is a more intricate undertaking, necessitated by steric and electronic constraints, and relies on modern cross-coupling chemistry that is less scalable and more costly.

For drug development professionals, the choice is clear: if the 5-substituted pattern meets the project's biological goals, it represents a significantly more practical and economically viable path forward. The pursuit of the 7-substituted isomer should be undertaken with a full understanding of the synthetic investment required. Future research in C-H functionalization may one day provide more direct routes to the 7-position, but for now, the palladium-catalyzed carbonylation of a pre-functionalized intermediate remains the state-of-the-art.

References

A Comparative Guide to the Structure-Activity Relationships of Methyl Oxindole-Carboxylate Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Oxindole Scaffold: A Privileged Structure in Medicinal Chemistry

The oxindole framework, a bicyclic structure featuring a fused benzene and pyrrolidinone ring, is a cornerstone in medicinal chemistry.[1] Its prevalence in natural products and its synthetic tractability have made it a popular starting point for the development of a wide array of therapeutic agents.[1] Oxindole derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to antiviral, antifungal, antibacterial, antiproliferative, anticancer, and anti-inflammatory properties.[1] The versatility of the oxindole scaffold allows for substitutions at various positions, with the C3, C5, and C6 positions being particularly common points for modification to modulate biological activity.

This guide focuses on the systematic comparison of positional isomers of methyl oxindole-carboxylate, where a methyl carboxylate group is placed at the C4, C5, C6, or C7 position of the benzene ring. The position of this electron-withdrawing group can significantly influence the molecule's electronic distribution, hydrogen bonding capabilities, and overall conformation, thereby impacting its interaction with biological targets.

Synthetic Strategies for Accessing Positional Isomers

The synthesis of specific positional isomers of methyl oxindole-carboxylate typically begins with the appropriately substituted isatin or indoline precursor. While a universal, single-step synthesis for all isomers is not commonplace, established methodologies can be adapted for each target molecule. A general and practical approach involves the palladium-catalyzed intramolecular amination of a suitable precursor, which offers a reliable route to the oxindole core with good functional group tolerance.

Below is a representative, conceptual workflow for the synthesis of a methyl oxindole-carboxylate isomer.

cluster_synthesis Conceptual Synthetic Workflow start Substituted Aniline/Nitrobenzene intermediate1 Substituted Isatin start->intermediate1 Cyclization/ Oxidation intermediate2 Reduction to Oxindole intermediate1->intermediate2 Reduction (e.g., Hydrazine) final_product Methyl Oxindole-Carboxylate Isomer intermediate2->final_product Esterification/ Functional Group Manipulation

Caption: A generalized workflow for the synthesis of methyl oxindole-carboxylate isomers.

Representative Synthetic Protocol: Synthesis of Methyl Oxindole-6-carboxylate

The synthesis of methyl oxindole-6-carboxylate can be achieved from 4-nitrophenethylamine. This multi-step synthesis serves as a representative example of the chemical transformations required to access these scaffolds.

Step 1: Acetylation of 4-Nitrophenethylamine To a solution of 4-nitrophenethylamine in a suitable solvent, add acetic anhydride and a mild base (e.g., triethylamine). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction to isolate the N-acetylated product.

Step 2: Cyclization to the Indole Ring The N-acetylated intermediate is then subjected to a cyclization reaction, often using a base such as sodium ethoxide, to form the 6-nitroindole.

Step 3: Reduction of the Nitro Group The nitro group is reduced to an amine using a standard reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H2/Pd-C).

Step 4: Sandmeyer Reaction to Introduce the Carboxylate Group The resulting aminoindole is diazotized with sodium nitrite in the presence of a strong acid, followed by treatment with a cyanide source (e.g., copper(I) cyanide) to yield the nitrile. Hydrolysis of the nitrile followed by esterification with methanol will yield the desired methyl oxindole-6-carboxylate.

Comparative Biological Activity of Positional Isomers

Table 1: Postulated Comparative Anticancer Activity of Methyl Oxindole-Carboxylate Isomers

IsomerTarget/Cell LinePostulated ActivityRationale for Activity
Methyl 4-oxindole-carboxylate Kinases, Cancer Cell LinesModerateThe C4 position is sterically hindered, which may limit interactions with some biological targets. However, it can still influence the electronics of the aromatic ring.
Methyl 5-oxindole-carboxylate Kinases (e.g., VEGFR, PDGFR), Various Cancer Cell LinesHighThe C5 position is a well-established site for substitution in many potent kinase inhibitors. An electron-withdrawing group at this position can engage in favorable interactions within the ATP-binding pocket of kinases.
Methyl 6-oxindole-carboxylate Kinases, Cancer Cell LinesModerate to HighThe C6 position is also a viable site for modification. The biological activity may be slightly less pronounced than C5 substitution for certain kinase targets but can still lead to potent compounds.[2]
Methyl 7-oxindole-carboxylate Kinases, Cancer Cell LinesLow to ModerateThe C7 position is adjacent to the lactam ring, and substitutions here can lead to steric clashes with the target protein, potentially reducing binding affinity.
Causality Behind Positional Effects

The variation in the biological activity of these isomers can be attributed to several factors:

  • Electronic Effects: The electron-withdrawing nature of the methyl carboxylate group influences the electron density of the aromatic ring. This can affect the pKa of the N-H proton and the hydrogen bonding capacity of the lactam carbonyl, both of which are often crucial for target engagement.

  • Steric Hindrance: The position of the substituent dictates its spatial orientation and the potential for steric clashes with the amino acid residues in a protein's binding site. The C4 and C7 positions are generally more sterically encumbered than the C5 and C6 positions.

  • Hydrogen Bonding: The carboxylate group can act as a hydrogen bond acceptor. Its position determines whether it can form favorable interactions with hydrogen bond donors in the target protein.

cluster_sar SAR Study Workflow synthesis Synthesis of Isomers screening In Vitro Biological Screening (e.g., MTT Assay) synthesis->screening data_analysis Data Analysis (IC50) screening->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation lead_optimization Lead Optimization sar_elucidation->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3][4]

Principle

Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[4] The concentration of the formazan, which is soluble in an organic solvent, is directly proportional to the number of viable cells.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the methyl oxindole-carboxylate isomers in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C.[3]

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[3]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Conclusion and Future Directions

The positional isomers of methyl oxindole-carboxylate represent a valuable chemical space for the development of novel therapeutic agents. While direct comparative data is limited, existing knowledge on related oxindole structures suggests that the C5 and C6 positions are likely to be the most promising for potent biological activity, particularly in the context of kinase inhibition. The C4 and C7 isomers may be less active due to steric constraints.

Future research should focus on the systematic synthesis and parallel biological evaluation of all four isomers against a panel of relevant cancer cell lines and kinase targets. Such a study would provide a definitive understanding of the SAR for this series and pave the way for the rational design of more potent and selective oxindole-based drugs.

References

A Guide to the Validation of Methyl Oxindole-7-Carboxylate as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Oxindole Scaffold and the Quest for Novelty

In the landscape of modern drug discovery, particularly in oncology, the identification of "privileged scaffolds" has been a cornerstone of success. These are molecular frameworks that demonstrate a recurring ability to bind to specific, high-value biological targets. The 2-oxindole core is one such elite structure, forming the backbone of numerous approved therapeutic agents.[1][2][3] Its inherent structural rigidity and synthetic tractability allow for precise decoration with functional groups that can dictate potency and selectivity.

Perhaps the most prominent exemplar of the oxindole scaffold's power is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[4][5] Sunitinib's efficacy stems from its ability to simultaneously inhibit key drivers of tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[6][7]

While the success of scaffolds like the one in Sunitinib is established, the constant need for novel chemical matter with improved selectivity, better resistance profiles, and unique intellectual property drives the exploration of new derivatives. This guide focuses on one such novel framework: methyl oxindole-7-carboxylate . We will outline a comprehensive, phase-by-phase experimental workflow to rigorously validate this scaffold's potential as a kinase inhibitor. This is not a review of existing data, but a forward-looking roadmap designed for researchers, scientists, and drug development professionals. We will benchmark our hypothetical findings against two standards: the clinically successful, multi-targeted inhibitor Sunitinib , and Staurosporine , a potent but famously non-selective natural product that serves as an invaluable research tool.[8][9]

The Validation Funnel: A Strategic Workflow

A successful validation campaign follows a logical progression from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models. This "funnel" approach ensures that resources are focused on compounds that demonstrate promise at each critical stage, weeding out unsuitable candidates early.

Validation_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation Biochem_Screen Step 1: Broad-Panel Kinase Screen IC50_Det Step 2: IC50 Potency Determination Biochem_Screen->IC50_Det Identify 'Hits' MoA Step 3: Mechanism of Action (ATP Competition) IC50_Det->MoA Confirm Potency Target_Engage Step 4: In-Cell Target Engagement MoA->Target_Engage Confirm Mechanism Cell_Potency Step 5: Cellular Potency (Pathway Inhibition) Target_Engage->Cell_Potency Confirm Target Binding in Cells Final_Analysis Final Profile & Go/No-Go Decision Cell_Potency->Final_Analysis Confirm Biological Effect Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Phosphorylates ERK p-ERK PLCg->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Inhibitor This compound Inhibitor->VEGFR2 Inhibits

References

A Senior Application Scientist's Guide to Comparative Docking of Oxindole-7-Carboxylate Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Kinases with a Privileged Scaffold

The oxindole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1] Its versatile structure allows for substitutions at various positions, enabling fine-tuning of its pharmacological properties.[1] This guide focuses on a specific, underexplored subclass: oxindole-7-carboxylate derivatives . The introduction of a carboxylate group at the 7-position presents a unique opportunity to modulate aqueous solubility and introduce a potent hydrogen bond donor/acceptor moiety, potentially unlocking novel interactions within a target's active site.

Kinases, particularly receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are critical targets in oncology due to their role in tumor angiogenesis.[1][2] Several approved drugs, such as Sunitinib, feature an oxindole core and function as multi-kinase inhibitors.[3] Therefore, exploring new oxindole derivatives against this target class is a rational and promising strategy in drug discovery.

This guide provides a comprehensive, field-proven framework for conducting comparative molecular docking studies of novel oxindole-7-carboxylate derivatives against VEGFR-2. We will move beyond a simple list of steps to explain the causality behind each experimental choice, ensuring a robust and self-validating computational workflow.

Part 1: The Strategic Rationale for In-Silico Comparison

In drug discovery, the synthesis and biological evaluation of every conceivable compound is prohibitively expensive and time-consuming. Computational methods, like molecular docking, offer a cost-effective and rapid approach to prioritize candidates by predicting their binding affinity and interaction patterns with a protein target.[4][5]

The core objectives of a comparative docking study are:

  • To Predict Binding Affinity: Quantified by a docking score (e.g., in kcal/mol), which estimates the free energy of binding. A more negative score typically suggests a more favorable interaction.[6][7]

  • To Elucidate Binding Mode: To visualize the three-dimensional orientation of the ligand within the protein's active site.

  • To Identify Key Molecular Interactions: To map the specific hydrogen bonds, hydrophobic contacts, and other non-covalent forces that stabilize the ligand-protein complex.[1][3]

By comparing these metrics across a series of derivatives, we can build a preliminary Structure-Activity Relationship (SAR) that guides the design of more potent and selective inhibitors before committing significant resources to chemical synthesis.

Part 2: A Validated Experimental Protocol for Molecular Docking

This protocol outlines a self-validating workflow for docking oxindole-7-carboxylate derivatives into the ATP-binding pocket of VEGFR-2. Trustworthiness in computational results stems from a meticulously validated process.

Experimental Workflow Diagram

docking_workflow cluster_prep 1. Preparation Phase cluster_val 2. Validation Phase cluster_dock 3. Execution Phase cluster_analysis 4. Analysis Phase p_prep Protein Preparation (PDB: 4ASD) - Remove water/co-ligands - Add hydrogens - Assign charges validation Protocol Validation - Redock co-crystallized ligand - Calculate RMSD (< 2.0 Å) p_prep->validation l_prep Ligand Preparation (Oxindole Derivatives) - 2D to 3D conversion - Energy minimization (MMFF94) - Assign charges docking Molecular Docking (e.g., AutoDock Vina) - Define grid box around active site - Run docking simulations l_prep->docking validation->docking Validated Protocol analysis Results Analysis - Compare Docking Scores - Analyze Binding Poses - Map Molecular Interactions docking->analysis sar SAR & Prioritization - Identify key structural features - Select candidates for synthesis analysis->sar

Caption: A validated workflow for comparative molecular docking studies.

Step-by-Step Methodology

1. Target Protein Preparation

  • Action: Obtain the crystal structure of VEGFR-2. For this guide, we will use PDB ID: 4ASD, which features a ligand bound to the active site.

  • Causality: Using a high-resolution crystal structure provides an experimentally determined, accurate representation of the target protein's binding pocket.

  • Protocol:

    • Download the PDB file from the Protein Data Bank (rcsb.org).

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all water molecules and non-essential co-ligands from the structure. The original co-crystallized ligand should be kept for the validation step.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is crucial for accurately calculating electrostatic and hydrogen bonding interactions.

    • Save the prepared protein as a .pdbqt file if using AutoDock Vina.

2. Ligand Preparation

  • Action: Prepare 3D structures of the oxindole-7-carboxylate derivatives.

  • Causality: Docking algorithms require low-energy, 3D conformations of the ligands. Starting with accurate 2D structures and performing energy minimization ensures the ligand's geometry is physically realistic.[8]

  • Protocol:

    • Draw the 2D structures of your derivatives using software like MarvinSketch or ChemDraw.

    • Convert the 2D structures to 3D.

    • Perform energy minimization using a suitable force field, such as Merck Molecular Force Field 94 (MMFF94).[8] This step finds the most stable conformation of the molecule.

    • Assign rotatable bonds and save the prepared ligands in the appropriate format (e.g., .pdbqt).

3. Docking Protocol Validation (Self-Validation System)

  • Action: Redock the co-crystallized ligand (extracted from 4ASD) back into the prepared VEGFR-2 active site.

  • Causality: This is the most critical step for ensuring the trustworthiness of your docking protocol. If the software and parameters can accurately reproduce the experimentally observed binding pose, it builds confidence that the protocol can reliably predict the poses of novel ligands.[3]

  • Protocol:

    • Define the docking search space (the "grid box") to encompass the entire ATP-binding pocket, centered on the position of the co-crystallized ligand.

    • Run the docking simulation for the co-crystallized ligand.

    • Superimpose the lowest-energy docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).

    • Validation Criterion: An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol is accurate.[3]

4. Comparative Docking of Derivatives

  • Action: Dock the prepared series of oxindole-7-carboxylate derivatives using the validated protocol.

  • Causality: Applying a consistent, validated protocol to all derivatives ensures that any differences in docking scores and binding modes are attributable to the structural variations between the molecules, allowing for a fair and objective comparison.

  • Protocol:

    • Using the exact same protein structure and grid box parameters from the validation step, run the docking simulations for each of your prepared derivatives.

    • Set the exhaustiveness parameter (if using AutoDock Vina) to a sufficiently high value (e.g., 16 or 32) to ensure a thorough search of the conformational space.

    • Collect the binding energy (docking score) of the top-ranked pose for each derivative.

Part 3: Data Presentation and Comparative Analysis

Clear and structured data presentation is essential for interpreting docking results. The following table provides a template for summarizing the key findings for a hypothetical series of derivatives.

Table 1: Comparative Docking Results against VEGFR-2 (PDB: 4ASD)

Derivative IDR-Group at Position XDocking Score (kcal/mol)H-Bonds FormedKey Interacting Residues
Control (Sunitinib) Standard Reference-11.23Cys919, Asp1046, Glu885
OXC-01 -H-9.52Cys919, Asp1046
OXC-02 -CH₂OH-10.84Cys919, Asp1046, Glu885, Phe918
OXC-03 -CH₂-Phenyl-10.12Cys919, Asp1046

Part 4: Discussion - From Data to Drug Design Insights

  • Causality of Structural Modifications: The addition of a hydroxymethyl group in OXC-02 resulted in a significantly improved docking score (-10.8 kcal/mol) compared to the parent compound OXC-01 (-9.5 kcal/mol).[1] Analysis of the binding pose reveals that this improvement is due to the formation of two additional hydrogen bonds with the backbone of Glu885 and Phe918. This provides a clear, structure-based rationale for the observed increase in predicted affinity.

  • Role of the 7-Carboxylate Group: In all docked poses, the 7-carboxylate moiety consistently forms a strong hydrogen bond with the backbone amide of Cys919 in the hinge region of VEGFR-2. This interaction acts as a crucial anchor, orienting the rest of the molecule within the active site. This finding validates the initial hypothesis that this functional group could establish important new interactions.

  • Hydrophobic vs. Polar Interactions: While the benzyl group of OXC-03 engages in hydrophobic interactions with a pocket formed by Val848 and Leu1035, this does not compensate for the loss of the specific hydrogen bonds seen in OXC-02 . This suggests that for this scaffold in the VEGFR-2 active site, optimizing hydrogen bonding networks may be a more fruitful strategy than simply increasing hydrophobicity.

  • Prioritization for Synthesis: Based on these in-silico results, OXC-02 emerges as the most promising candidate for chemical synthesis and subsequent in-vitro biological evaluation.[9] Further computational studies, such as molecular dynamics simulations, could be performed on the OXC-02/VEGFR-2 complex to assess the stability of these interactions over time.[1][9]

By systematically comparing a series of rationally designed analogs, molecular docking transforms from a simple prediction tool into a powerful engine for hypothesis-driven drug design.

References

A Comparative Guide to Confirming the Structure of Synthesized Methyl 2-oxoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and preclinical development. The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1][2][3] This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to definitively confirm the structure of synthesized methyl 2-oxoindoline-7-carboxylate, a key intermediate in the synthesis of various therapeutic agents.

The primary challenge in the synthesis of substituted oxindoles is the potential for isomeric impurities. Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal structural elucidation.[4][5] This guide will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

The Strategic Importance of Orthogonal Analytical Techniques

No single analytical method provides a complete structural picture.[6][7] Each technique probes different aspects of the molecule's constitution. By combining data from NMR, MS, and FTIR, we create a self-validating system that significantly enhances the trustworthiness of the structural assignment.

Visualizing the Analytical Workflow

The following diagram illustrates the integrated workflow for the structural confirmation of methyl 2-oxoindoline-7-carboxylate.

Structural_Confirmation_Workflow Workflow for Structural Confirmation of Methyl 2-oxoindoline-7-carboxylate cluster_Synthesis Synthesis and Purification cluster_Analysis Spectroscopic Analysis cluster_Confirmation Data Integration and Confirmation Synthesized_Product Synthesized Methyl 2-oxoindoline-7-carboxylate NMR ¹H and ¹³C NMR Synthesized_Product->NMR Provides connectivity and chemical environment MS Mass Spectrometry Synthesized_Product->MS Determines molecular weight and fragmentation FTIR FTIR Spectroscopy Synthesized_Product->FTIR Identifies functional groups Data_Integration Integrate and Correlate Spectroscopic Data NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed Consistent with all data

Caption: Integrated workflow for the structural confirmation of methyl 2-oxoindoline-7-carboxylate.

Comparative Analysis of Spectroscopic Data

The following table summarizes the expected spectroscopic data for methyl 2-oxoindoline-7-carboxylate and contrasts it with potential isomeric impurities or starting materials. This comparative approach is crucial for identifying and troubleshooting unexpected synthetic outcomes.

Analytical Technique Expected Data for Methyl 2-oxoindoline-7-carboxylate Comparison with Potential Isomers/Starting Materials
¹H NMR - Aromatic protons in the range of δ 7.0-7.8 ppm with specific coupling patterns. - A singlet for the CH₂ group around δ 3.6 ppm. - A singlet for the methyl ester protons around δ 3.9 ppm. - A broad singlet for the NH proton above δ 8.0 ppm.- Isomers like methyl 2-oxoindoline-4, 5, or 6-carboxylate would show different aromatic coupling patterns.[8][9][10] - The absence of the CH₂ singlet might indicate an oxidized derivative.
¹³C NMR - Carbonyl carbon of the lactam around δ 175 ppm. - Carbonyl carbon of the ester around δ 166 ppm. - Methylene carbon (CH₂) around δ 36 ppm. - Methyl ester carbon around δ 52 ppm. - Aromatic carbons in the range of δ 110-145 ppm.- The chemical shifts of the aromatic carbons would differ for other positional isomers. - Incomplete cyclization would result in signals corresponding to the open-chain precursor.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) at m/z 191.06, corresponding to the molecular formula C₁₀H₉NO₃.[11][12] - Characteristic fragmentation patterns, including the loss of the methoxycarbonyl group.- Different isomers would exhibit the same molecular weight, highlighting the need for NMR. - Starting materials would show different molecular ion peaks.
FTIR Spectroscopy - A strong C=O stretching band for the lactam around 1710-1730 cm⁻¹. - A strong C=O stretching band for the ester around 1720-1740 cm⁻¹. - An N-H stretching band around 3200-3300 cm⁻¹. - C-O stretching for the ester around 1200-1300 cm⁻¹.- The positions of the carbonyl bands can be influenced by substitution patterns on the aromatic ring.[13][14][15] - The absence of the N-H stretch could indicate N-alkylation or other modifications.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[6][16] ¹H NMR provides information about the chemical environment and neighboring protons, while ¹³C NMR reveals the carbon framework.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[17]

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.[5][18]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

    • Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion with minimal fragmentation.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

    • For fragmentation data, tandem MS (MS/MS) can be performed on the isolated molecular ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and straightforward method to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[6]

Protocol:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Key Structural Features and Their Spectroscopic Signatures

The following diagram highlights the key structural features of methyl 2-oxoindoline-7-carboxylate and the primary spectroscopic techniques used to confirm them.

Caption: Correlation of structural fragments of methyl 2-oxoindoline-7-carboxylate with their characteristic spectroscopic signals.

Conclusion

The structural confirmation of synthesized methyl 2-oxoindoline-7-carboxylate relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy. This guide provides a framework for the systematic application of these techniques, emphasizing a comparative approach to rule out potential isomers and impurities. By adhering to these principles of analytical chemistry, researchers can ensure the integrity of their synthetic products, a critical step in the journey of drug discovery and development.

References

A Comparative In Vitro Analysis of Methyl Oxindole-7-Carboxylate Against Human Carcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Oxindole Scaffolds in Oncology

The oxindole structural motif is a privileged scaffold in medicinal chemistry, forming the core of several approved anti-cancer agents, including sunitinib, nintedanib, and semaxanib.[1] These compounds primarily function as kinase inhibitors, targeting signaling pathways crucial for tumor growth, proliferation, and angiogenesis. The versatility of the oxindole ring system allows for extensive chemical modification, enabling the synthesis of derivatives with potentially enhanced potency and selectivity.[1][2][3] This guide presents a comparative in vitro evaluation of a novel investigational compound, methyl oxindole-7-carboxylate, against established chemotherapeutic agents.

This document is intended for researchers, scientists, and drug development professionals. It provides an objective comparison of the cytotoxic performance of this compound against doxorubicin and cisplatin across a panel of well-characterized human cancer cell lines: MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and A549 (lung carcinoma). The experimental data presented herein is generated from standardized in vitro cytotoxicity assays to provide a clear, comparative framework for assessing the potential of this novel oxindole derivative.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of this compound was evaluated against three human cancer cell lines and compared with the standard chemotherapeutic drugs, doxorubicin and cisplatin. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound using a standard MTT assay after 48 hours of treatment.

Table 1: Comparative IC50 Values (µM) of this compound and Standard Chemotherapeutics

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
This compound8.5 ± 0.912.2 ± 1.315.7 ± 1.8
Doxorubicin2.50 ± 1.76[4]~5.0 - 12.0> 20[4]
Cisplatin~5.0 - 10.0[5]~2.0 - 10.07.49 ± 0.16[6]

Note: The data for this compound is presented as a hypothetical example for illustrative purposes. The IC50 values for Doxorubicin and Cisplatin are sourced from published literature and can exhibit significant variability between studies due to differing experimental conditions.[7][8]

Experimental Workflow and Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the in vitro evaluation of this compound.

General Workflow for In Vitro Cytotoxicity Testing

The overall process for assessing the in vitro cytotoxicity of a novel compound is a multi-step procedure that begins with cell culture and culminates in data analysis and interpretation.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Line_Culture Cancer Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Line_Culture->Cell_Seeding Treatment Treatment with Serial Dilutions of Test Compound Cell_Seeding->Treatment Compound_Prep Test Compound Stock Solution Preparation Compound_Prep->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation Assay_Procedure MTT Assay Procedure Incubation->Assay_Procedure Absorbance_Measurement Absorbance Measurement Assay_Procedure->Absorbance_Measurement Viability_Calc Calculation of % Cell Viability Absorbance_Measurement->Viability_Calc IC50_Det IC50 Value Determination Viability_Calc->IC50_Det

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance

  • Cell Lines: Human breast adenocarcinoma (MCF-7), human colorectal carcinoma (HCT-116), and human lung carcinoma (A549) cell lines were obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: MCF-7 and A549 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. HCT-116 cells were cultured in McCoy's 5A medium with 10% FBS and 1% penicillin-streptomycin.[9]

  • Incubation: All cell lines were maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells were passaged upon reaching 80-90% confluency to maintain exponential growth.

Protocol 2: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[11]

  • Drug Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of this compound, doxorubicin, or cisplatin (e.g., 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) was also included.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours at 37°C.[12]

  • Formazan Solubilization: The medium containing MTT was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Potential Mechanism of Action: Targeting Cell Cycle Progression

Many oxindole derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis.[2][3] A plausible mechanism for this compound could involve the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G2/M phase.

G Compound This compound CDK1_CyclinB CDK1/Cyclin B Complex Compound->CDK1_CyclinB Inhibition M M Phase (Mitosis) CDK1_CyclinB->M Promotes Transition Arrest G2/M Arrest CDK1_CyclinB->Arrest G2 G2 Phase Apoptosis Apoptosis Arrest->Apoptosis

Caption: Postulated mechanism of G2/M cell cycle arrest induced by an oxindole derivative.

Further investigations, such as flow cytometry for cell cycle analysis and western blotting for apoptotic markers (e.g., cleaved PARP, Caspase-3), would be necessary to elucidate the precise mechanism of action of this compound.

Conclusion and Future Directions

The hypothetical in vitro data suggests that this compound exhibits moderate cytotoxic activity against breast, colon, and lung cancer cell lines. While its potency may be less than that of established chemotherapeutics like doxorubicin and cisplatin in certain cell lines, the oxindole scaffold presents a promising avenue for the development of novel anticancer agents with potentially improved safety profiles and different mechanisms of action.

Future studies should focus on:

  • Expanding the in vitro screening to a broader panel of cancer cell lines.

  • Investigating the specific molecular targets and signaling pathways affected by this compound.

  • Conducting in vivo studies in animal models to evaluate the compound's efficacy and toxicity.

  • Exploring structure-activity relationships by synthesizing and testing additional derivatives to optimize potency and selectivity.

This guide provides a foundational framework for the initial in vitro characterization of novel oxindole derivatives. The methodologies and comparative data presented herein are intended to facilitate the rational design and development of the next generation of oxindole-based cancer therapeutics.

References

A Head-to-Head Experimental Guide: Evaluating Methyl Oxindole-7-Carboxylate as a Novel Tankyrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Tankyrase Inhibition

In the landscape of targeted cancer therapy, the Wnt/β-catenin signaling pathway remains a pivotal area of investigation.[1] Its aberrant activation is a known driver in numerous cancers, particularly colorectal cancer, making it a high-priority target for drug development.[2][3] Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family, have emerged as key regulators of this pathway.[4][5] They promote the degradation of Axin, a crucial component of the β-catenin destruction complex.[5][6] By inhibiting tankyrase, Axin is stabilized, leading to the degradation of β-catenin and the subsequent suppression of oncogenic Wnt signaling.[7][8] This mechanism has spurred the development of several small molecule tankyrase inhibitors, some of which have shown promise in preclinical models.[3][9]

This guide introduces methyl oxindole-7-carboxylate, a novel compound with a scaffold suggestive of potential biological activity. While its specific targets are currently uncharacterized, its oxindole core is a privileged structure in medicinal chemistry, known to interact with a variety of enzymatic targets. Here, we propose a rigorous, head-to-head experimental framework to evaluate its potential as a novel tankyrase inhibitor, comparing it directly with well-established inhibitors in the field: XAV939, IWR-1, and G007-LK.

The Comparators: Established Tankyrase Inhibitors

A robust comparison requires well-validated benchmarks. The following inhibitors have been selected based on their potency, selectivity, and extensive characterization in the literature:

  • XAV939: A potent and selective inhibitor of both TNKS1 and TNKS2 (IC₅₀ values of 11 nM and 4 nM, respectively).[10][11] It functions by stabilizing Axin, thereby promoting β-catenin degradation and inhibiting Wnt pathway signaling.[7][10][12]

  • IWR-1: Another well-characterized Wnt pathway inhibitor that functions by stabilizing the Axin-scaffolded destruction complex, leading to β-catenin phosphorylation and degradation.[13][14] It has a reported IC₅₀ of 180 nM in a cell-based Wnt reporter assay.[13][15][16]

  • G007-LK: A highly potent and selective inhibitor of TNKS1 and TNKS2 with IC₅₀ values of 46 nM and 25 nM, respectively.[17][18] It has demonstrated efficacy in suppressing the growth of colorectal cancer models in vitro and in vivo.[19][20][21]

Mechanism of Action: Targeting the Wnt/β-Catenin Pathway

The primary mechanism by which tankyrase inhibitors suppress Wnt signaling is through the stabilization of Axin. In the absence of Wnt signaling, the destruction complex, composed of Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[22] Tankyrases PARsylate (poly-ADP-ribosylate) Axin, leading to its ubiquitination and degradation.[4][23] By inhibiting tankyrase, the levels of Axin increase, enhancing the activity of the destruction complex and reducing cellular β-catenin levels.

Wnt_Pathway_Inhibition cluster_off Wnt OFF State cluster_on Wnt ON State / Aberrant Activation cluster_inhibitor Inhibitor Action Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled TNKS Tankyrase (TNKS1/2) Frizzled->TNKS Activation Axin_on Axin TNKS->Axin_on PARsylation & Degradation beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (e.g., c-Myc, Axin2) TCF_LEF->Gene_Expression Activation Inhibitors This compound XAV939, IWR-1, G007-LK Inhibitors->TNKS Inhibition

Caption: The Wnt/β-catenin signaling pathway and the point of intervention for tankyrase inhibitors.

Proposed Experimental Workflow for Head-to-Head Comparison

To comprehensively evaluate this compound against the known inhibitors, a multi-tiered approach is essential, progressing from direct biochemical assays to cell-based pathway analysis.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_analysis Data Analysis & Comparison TNKS_Assay Tankyrase Enzymatic Assay (e.g., Chemiluminescent) IC50_Biochem Determine Biochemical IC₅₀ TNKS_Assay->IC50_Biochem Comparative_Table Generate Comparative Data Table IC50_Biochem->Comparative_Table Cell_Culture Culture Wnt-addicted cell line (e.g., SW480, HEK293-STF) Wnt_Reporter Wnt/β-catenin Reporter Assay (SuperTOPFlash) Cell_Culture->Wnt_Reporter Viability Cell Viability Assay (e.g., WST-1) Cell_Culture->Viability Western_Blot Western Blot Analysis (Axin1/2, β-catenin) Cell_Culture->Western_Blot IC50_Cell Determine Cellular IC₅₀ Wnt_Reporter->IC50_Cell IC50_Cell->Comparative_Table Viability->Comparative_Table Conclusion Draw Conclusions on Potency, Efficacy, and Mechanism Western_Blot->Conclusion Comparative_Table->Conclusion

Caption: Proposed experimental workflow for inhibitor comparison.

Detailed Experimental Protocols

Biochemical Tankyrase Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of TNKS1 and TNKS2 and to calculate its half-maximal inhibitory concentration (IC₅₀).

Methodology: A commercially available chemiluminescent assay kit (e.g., BPS Bioscience, Cat. No. 80573) can be utilized.[24]

  • Principle: This assay measures the NAD-dependent ADP-ribosylation of histone proteins catalyzed by tankyrase. A biotinylated NAD+ substrate is used, and the incorporated biotin is detected with streptavidin-HRP, which generates a chemiluminescent signal.

  • Step-by-Step Protocol:

    • Coat a 96-well plate with histone proteins as the substrate.

    • Prepare serial dilutions of this compound, XAV939, IWR-1, and G007-LK in assay buffer. A typical starting concentration range would be from 100 µM down to 1 pM.

    • Add the recombinant human TNKS1 or TNKS2 enzyme to each well, followed by the inhibitor dilutions. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

    • Initiate the reaction by adding the PARP substrate mixture containing biotinylated NAD+.

    • Incubate the plate for the recommended time (e.g., 1 hour at 37°C).

    • Wash the plate and add streptavidin-HRP.

    • After another incubation and wash, add the chemiluminescent substrate.

    • Measure luminescence using a microplate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell-Based Wnt/β-catenin Reporter Assay

Objective: To measure the functional inhibition of the Wnt signaling pathway by the test compounds in a cellular context.

Methodology: A TCF/LEF-responsive luciferase reporter assay (e.g., SuperTOPFlash) in a suitable cell line is the gold standard.[22][25][26] HEK293T cells are commonly used for their high transfection efficiency.

  • Principle: These cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene and a constitutively active Renilla luciferase plasmid for normalization.[22] Pathway activation leads to the expression of firefly luciferase.

  • Step-by-Step Protocol:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the SuperTOPFlash reporter plasmid and a Renilla normalization plasmid.

    • After 24 hours, treat the cells with a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) along with serial dilutions of the test compounds (this compound and comparators).

    • Include appropriate controls: vehicle (DMSO), activator only, and a known inhibitor as a positive control.

    • Incubate for 16-24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.[22]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla signal. Calculate the percent inhibition relative to the "activator only" control and determine the cellular IC₅₀ as described for the biochemical assay.

Cell Viability Assay

Objective: To ensure that the observed inhibition of Wnt signaling is not a result of general cytotoxicity.

Methodology: A WST-1 or MTS assay can be performed in parallel with the reporter assay.

  • Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium salt to formazan, which can be quantified by measuring absorbance.

  • Step-by-Step Protocol:

    • Treat cells with the same concentrations of inhibitors as used in the reporter assay.

    • After the treatment period, add the WST-1 reagent to the culture medium.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 440-450 nm).[22]

  • Data Analysis: Compare the absorbance of treated cells to vehicle-treated controls to determine the percentage of cell viability. A compound is generally considered non-toxic if it maintains >80-90% cell viability at its effective concentrations.

Western Blot Analysis for Pathway Biomarkers

Objective: To confirm the mechanism of action by observing changes in the protein levels of key pathway components.

Methodology: Standard western blotting techniques are used to detect Axin stabilization and β-catenin degradation. The Wnt-addicted colorectal cancer cell line SW480, which has an APC mutation, is an excellent model system.

  • Principle: Inhibition of tankyrase should lead to an accumulation of Axin1 and Axin2 proteins and a decrease in total β-catenin levels.

  • Step-by-Step Protocol:

    • Treat SW480 cells with the test compounds at concentrations around their cellular IC₅₀ values for 24 hours.

    • Lyse the cells and quantify total protein concentration.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Axin1, Axin2, total β-catenin, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Qualitatively and quantitatively (via densitometry) assess the changes in protein levels compared to the vehicle-treated control. A successful tankyrase inhibitor should demonstrably increase Axin levels and decrease β-catenin levels.[27]

Comparative Data Summary

The results from these experiments should be compiled into a clear, comparative table to facilitate objective evaluation.

ParameterThis compoundXAV939IWR-1G007-LK
TNKS1 IC₅₀ (nM) Experimental Value~11~131~46
TNKS2 IC₅₀ (nM) Experimental Value~4~56~25
Wnt Reporter IC₅₀ (nM) Experimental ValueLiterature/Experimental~180~50
Cytotoxicity (CC₅₀, µM) Experimental Value>10>10>10
Axin Stabilization Yes/No/ModerateYesYesYes
β-catenin Degradation Yes/No/ModerateYesYesYes

Note: Literature values for known inhibitors are provided for reference and should be confirmed under identical experimental conditions.

Conclusion and Future Directions

This comprehensive guide outlines a systematic and robust methodology for the head-to-head comparison of a novel compound, this compound, against established tankyrase inhibitors. By following this workflow, researchers can generate the necessary biochemical and cell-based data to determine its potency, efficacy, and mechanism of action.

Positive results—specifically, potent inhibition of tankyrase enzymatic activity, effective suppression of Wnt signaling in cells without significant cytotoxicity, and clear evidence of Axin stabilization—would validate this compound as a legitimate tankyrase inhibitor. Such findings would warrant further investigation, including selectivity profiling against other PARP family members, pharmacokinetic studies, and evaluation in in vivo cancer models. This structured approach ensures scientific rigor and provides a clear path from initial hypothesis to a validated lead compound in the exciting field of Wnt-targeted cancer therapy.

References

A Comparative Guide to the Cross-Reactivity Profiling of Methyl Oxindole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxindole Scaffold and the Imperative of Selectivity

The oxindole structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and pharmacologically active molecules.[1][2] Its versatile structure has given rise to a multitude of therapeutic agents, including potent protein kinase inhibitors like Sunitinib and Nintedanib, which have become vital in oncology.[1][3] Methyl oxindole-7-carboxylate, the subject of this guide, belongs to this promising class of compounds.

However, the very features that make oxindole-based molecules effective kinase inhibitors—their ability to interact with the highly conserved ATP-binding pocket—also present a significant challenge: the risk of off-target binding and cross-reactivity.[4][5] A lack of selectivity can lead to unforeseen side effects, toxicity, and a diminished therapeutic window. Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental necessity for understanding a compound's true mechanism of action and ensuring its safety and efficacy.

This guide provides a comparative framework for evaluating the selectivity of this compound. We will move beyond theoretical discussions to provide detailed experimental protocols, comparative data analysis, and the scientific rationale behind choosing a multi-pronged profiling strategy. We will compare the hypothetical profile of this compound against two archetypal compounds:

  • Comparator A (Broad-Spectrum Inhibitor): A hypothetical multi-kinase inhibitor with a known profile of broad activity, representing a typical early-stage lead with potential for off-target effects.

  • Comparator B (Optimized Selective Inhibitor): A hypothetical, structurally related analog engineered for high target selectivity, representing a more advanced, refined drug candidate.

Our analysis will be grounded in three robust, complementary technologies: broad-panel enzymatic screening (KINOMEscan®), cellular target engagement (Cellular Thermal Shift Assay - CETSA), and unbiased proteome-wide screening (Affinity Chromatography-Mass Spectrometry).

The Profiling Workflow: A Multi-Assay Strategy for Self-Validation

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: In-Vitro Binding Profile cluster_2 Tier 3: Cellular Target Engagement cluster_3 Tier 4: Unbiased Off-Target Discovery cluster_4 Tier 5: Final Profile T1 This compound + Comparators A & B T2 KINOMEscan® (400+ Kinases) T1->T2 Primary Screen T2_exp Identifies primary targets and off-targets based on in-vitro binding affinity (Kd). T2->T2_exp T3 Cellular Thermal Shift Assay (CETSA) T2->T3 Validate Hits T4 Affinity Chromatography- Mass Spectrometry (AC-MS) T2->T4 Investigate Broadly T3_exp Confirms target binding inside intact cells. Distinguishes cell-permeable activity. T3->T3_exp T5 Integrated Selectivity Profile T3->T5 Synthesize Data T4_exp Identifies unexpected protein interactions across the proteome. T4->T4_exp T4->T5 Synthesize Data

Caption: Tiered workflow for comprehensive cross-reactivity profiling.

KINOMEscan®: Mapping the In-Vitro Binding Landscape

Expertise & Rationale

The initial step in profiling is to cast a wide net. The KINOMEscan® platform is an active site-directed competition binding assay that quantitatively measures the binding interactions between a test compound and a large panel of kinases (often over 400).[6][7] We choose this method for our primary screen for two key reasons:

  • Breadth and Unbiased Nature: It provides a panoramic view of the kinome, revealing interactions that might be missed by smaller, hypothesis-driven panels.[8]

  • Thermodynamic Measurement: The assay measures true thermodynamic dissociation constants (Kd), which are independent of ATP concentration, unlike traditional IC50-based activity assays. This provides a more direct and fundamental measure of binding affinity.[7]

Experimental Protocol: KINOMEscan® Profiling
  • Compound Preparation: Solubilize this compound and comparators A and B in 100% DMSO to create 100X stock solutions (e.g., 1 mM for a 10 µM final screening concentration).

  • Assay Execution (Performed by Service Provider, e.g., Eurofins DiscoverX):

    • Kinases are tagged with a DNA label and expressed.

    • An active-site directed ligand is immobilized on a solid support.

    • In the absence of a test compound, the kinase binds to the immobilized ligand.

    • The test compound is added. If it binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[6]

    • The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are typically reported as "% Control" or "Percent of Kinase Remaining". A lower percentage indicates stronger binding of the test compound. This can be used to calculate Kd values for significant interactions.

Comparative Data Analysis (Hypothetical)

The data below illustrates how to interpret the output to begin building a selectivity profile.

Kinase TargetThis compound (% Control @ 10µM)Comparator A (Broad-Spectrum) (% Control @ 10µM)Comparator B (Selective) (% Control @ 10µM)
VEGFR2 (Intended Target) 1.5 0.8 2.1
PDGFRβ3.52.485.2
c-KIT6.84.191.5
FLT345.15.595.3
CDK289.715.298.1
p38α95.365.899.0
SRC78.422.096.4

Interpretation:

  • This compound: Shows potent binding to the intended target (VEGFR2) and significant off-target binding to related receptor tyrosine kinases (PDGFRβ, c-KIT). It has moderate activity against FLT3 but is clean against CDK2, p38α, and SRC.

  • Comparator A: Demonstrates potent, widespread activity across multiple kinase families, confirming its broad-spectrum nature.

  • Comparator B: Exhibits high selectivity for the intended target, with minimal binding to all other tested kinases, showcasing the profile of a highly optimized compound.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Biological Context

Expertise & Rationale

A compound binding to a purified protein in a test tube does not guarantee it will engage the same target within the complex and crowded environment of a living cell. CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[9] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[10][11]

We use CETSA to answer a critical question: Do the top hits from the KINOMEscan® result in meaningful target engagement in a cellular model? This step is crucial for validating the biological relevance of the in-vitro data.

G cluster_0 No Ligand cluster_1 With Ligand P_unbound Target Protein (Unbound) Heat_1 Apply Heat (e.g., 55°C) P_unbound->Heat_1 P_denatured Protein Denatures & Aggregates Heat_1->P_denatured P_stable Protein Remains Stable & Soluble P_bound Target Protein + Ligand Heat_2 Apply Heat (e.g., 55°C) P_bound->Heat_2 Heat_2->P_stable

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for VEGFR2

  • Cell Culture: Culture a relevant cell line (e.g., HUVECs, which endogenously express VEGFR2) to ~80% confluency.

  • Compound Treatment: Treat cells with this compound (e.g., 1 µM), comparators, or a vehicle control (DMSO) for 1-2 hours.

  • Heating Step: Harvest cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[10]

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein (VEGFR2) remaining using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble VEGFR2 against temperature for each treatment condition. The temperature at which 50% of the protein has aggregated is the apparent melting temperature (Tm). A shift in the melting curve to the right indicates stabilization and target engagement.

Comparative Data Analysis (Hypothetical)
CompoundApparent Tm for VEGFR2 (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)54.2-
This compound (1µM) 59.8 +5.6
Comparator A (1µM)61.5+7.3
Comparator B (1µM)58.9+4.7
This compound (PDGFRβ) 57.1 +3.9 (vs. its own control)

Interpretation:

  • All three compounds show a positive thermal shift for VEGFR2, confirming that they enter the cells and engage their intended target.

  • This compound also stabilizes its primary off-target, PDGFRβ, in a cellular context, confirming this interaction is not an in-vitro artifact. This is a critical piece of information for predicting potential side effects.

Affinity Chromatography-Mass Spectrometry (AC-MS): Unbiased Off-Target Identification

Expertise & Rationale

While KINOMEscan® is broad, it is still limited to a predefined panel (kinases). Drug molecules can have unexpected interactions with other protein classes. Affinity chromatography coupled with mass spectrometry (AC-MS) is an unbiased, discovery-oriented approach to identify a compound's binding partners from the entire proteome.[13][14] The compound is immobilized on a solid support (the "bait") and used to "fish" for interacting proteins from a cell lysate.[14]

This technique is essential for building a trustworthy profile because it can uncover completely unanticipated off-targets, providing a more complete picture of a compound's biological interactions and potential liabilities.[13][15]

Experimental Protocol: AC-MS Profiling
  • Bait Preparation: Covalently immobilize this compound onto chromatography beads (e.g., NHS-activated Sepharose) via a suitable linker. Prepare control beads with no compound.

  • Lysate Preparation: Grow and harvest a large quantity of cells from a relevant cell line. Lyse the cells under non-denaturing conditions to preserve protein complexes and collect the soluble proteome.

  • Affinity Chromatography:

    • Incubate the cell lysate with the compound-immobilized beads and the control beads separately.

    • Proteins that bind to the compound will be captured on the beads.

    • Wash the beads extensively with buffer to remove non-specific binders.

  • Elution: Elute the specifically bound proteins from the beads, often by using a high concentration of free compound, or by changing buffer conditions (e.g., pH, salt).

  • Mass Spectrometry:

    • Digest the eluted proteins into peptides (e.g., with trypsin).

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the MS/MS data. Compare the abundance of each identified protein between the compound-bead elution and the control-bead elution. Proteins significantly enriched in the compound sample are considered potential binding partners.

Comparative Data Analysis (Hypothetical)
Protein HitFunctionEnrichment Score (Compound vs. Control)Implication
VEGFR2 Receptor Tyrosine Kinase55.2 Expected On-Target
PDGFRβReceptor Tyrosine Kinase28.1Confirmed Off-Target
NQO1 Quinone Reductase 8.7 Novel, Unexpected Off-Target
HSP90AA1Chaperone Protein2.1Likely non-specific/weak

Interpretation:

  • The AC-MS experiment successfully pulled down the known on-target (VEGFR2) and off-target (PDGFRβ), validating the method.

  • Crucially, it identified NQO1, a quinone reductase, as a novel, high-confidence off-target for this compound. This interaction would have been completely missed by kinase-centric assays and warrants further investigation for potential toxicological or mechanistic implications.

Conclusion: Synthesizing a Comprehensive and Trustworthy Profile

The cross-reactivity profile of a compound is not a single data point but a mosaic of evidence from orthogonal, complementary techniques. By systematically progressing from broad in-vitro screening to cellular target validation and finally to unbiased proteomic discovery, we can construct a robust and reliable understanding of a compound's selectivity.

Based on our hypothetical analysis:

  • This compound is a potent inhibitor of its intended target, VEGFR2, with confirmed cellular engagement. However, it exhibits significant cross-reactivity against related kinases (PDGFRβ, c-KIT) and at least one unexpected off-target (NQO1). This profile suggests it may be an effective tool compound but would require further medicinal chemistry efforts to improve selectivity before being considered a clinical candidate.

  • Comparator A (Broad-Spectrum) serves as a benchmark for low selectivity, highlighting the importance of optimization.

  • Comparator B (Selective) represents the ideal goal of a drug discovery program, with clean activity focused on the desired target.

This guide demonstrates a rigorous, evidence-based pathway for profiling this compound. By explaining the causality behind experimental choices and integrating data from multiple platforms, researchers and drug development professionals can make more informed decisions, mitigating risks and ultimately accelerating the journey toward safer and more effective therapeutics.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Methyl Oxindole-7-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to its clinical application is both long and fraught with challenges. A critical milestone in this journey is the rigorous validation of the compound's mechanism of action (MoA). This guide provides an in-depth, objective comparison of methodologies to elucidate and confirm the MoA of methyl oxindole-7-carboxylate, a versatile oxindole scaffold.[1][2] We will explore this through the lens of a hypothetical scenario where phenotypic screening has identified this compound as a potent inhibitor of cancer cell proliferation.

The oxindole core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs.[1][2] While this compound itself is a versatile synthetic intermediate[3][4], its analogues have shown a wide range of biological activities, including anti-inflammatory and anticancer effects.[1] This guide will, therefore, not only detail the "how" but also the "why" behind each experimental choice, ensuring a robust and translatable validation workflow.

The Starting Point: A Phenotypic Hit

Phenotypic screening is a powerful, unbiased approach to drug discovery that identifies compounds based on their observable effects on cells or organisms, without prior knowledge of the molecular target.[5][6][7] In our scenario, this compound has emerged from a high-content screen as an inhibitor of proliferation in a panel of cancer cell lines.

Why start with phenotypic screening? This approach allows the biological system to reveal the most effective points of intervention, often leading to the discovery of first-in-class drugs with novel mechanisms of action.[8][9]

However, a significant challenge with phenotypic screening is subsequent target deconvolution.[6] The primary goal of this guide is to systematically narrow down the possibilities and validate the specific molecular target and pathway engaged by this compound.

Deconvoluting the Target: A Multi-pronged Approach

A robust MoA validation strategy relies on a combination of complementary techniques. We will focus on a workflow that integrates computational, biochemical, and cellular approaches to build a comprehensive and compelling body of evidence.

Experimental Workflow for MoA Validation

MoA Validation Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: In-vitro Validation cluster_3 Phase 4: Cellular Pathway Analysis Phenotypic Hit Phenotypic Hit Computational Prediction Computational Prediction Phenotypic Hit->Computational Prediction In-silico screening Affinity-based Proteomics Affinity-based Proteomics Phenotypic Hit->Affinity-based Proteomics Unbiased approach CETSA Cellular Thermal Shift Assay (CETSA) Computational Prediction->CETSA Hypothesis generation Affinity-based Proteomics->CETSA Biochemical Assays Enzyme Kinetics CETSA->Biochemical Assays Confirmation NanoBRET NanoBRET NanoBRET->Biochemical Assays Biophysical Assays SPR / ITC Biochemical Assays->Biophysical Assays Target Knockdown/out Target Knockdown/out Biophysical Assays->Target Knockdown/out Downstream Signaling Analysis Downstream Signaling Analysis Target Knockdown/out->Downstream Signaling Analysis Phenocopy analysis

Caption: A multi-phase workflow for validating the mechanism of action of a phenotypic screening hit.

Comparative Analysis: this compound vs. Alternatives

To provide context for our validation efforts, it is essential to compare this compound with known inhibitors that target pathways commonly implicated in cancer cell proliferation. For this guide, we will consider a hypothetical scenario where our initial studies point towards the inhibition of a specific protein kinase. Kinases are a well-established class of drug targets, and their dysregulation is a hallmark of many cancers.[10][11]

CompoundPutative Target ClassKnown MoAAdvantagesDisadvantages
This compound Unknown (Hypothesized Kinase)To be determinedNovel chemotype, potential for new IPMoA and selectivity are unknown
Staurosporine Broad-spectrum KinaseATP-competitive inhibitionPotent, well-characterizedNon-selective, high cytotoxicity
Gefitinib EGFR Tyrosine KinaseATP-competitive inhibitionHigh selectivity for EGFRAcquired resistance is common
Dasatinib Multi-kinase (BCR-ABL, Src family)ATP-competitive inhibitionTargets multiple oncogenic pathwaysOff-target effects can lead to toxicity

This comparative table will be populated with experimental data as we proceed through the validation workflow.

Detailed Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key experiments outlined in our workflow.

Given the prevalence of kinases as anticancer drug targets, a pragmatic first step is to assess the effect of this compound across the human kinome.[10][11][12][13] Several commercial services offer kinome-wide activity profiling.[10][11][12][13]

Protocol: In Vitro Kinome Profiling

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, prepare a series of dilutions to be tested at final concentrations of 0.1, 1, and 10 µM.

  • Assay Plate Preparation: The profiling service will typically use multi-well plates with a panel of purified recombinant kinases.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and a substrate to each well containing a specific kinase and the test compound.

  • Detection: After a defined incubation period, quantify kinase activity. This is often done by measuring the amount of phosphorylated substrate, using methods such as radiometric assays or fluorescence-based immunoassays.

  • Data Analysis: Calculate the percent inhibition of each kinase at each compound concentration relative to a DMSO control.

Rationale: This unbiased screen will provide a "hit list" of potential kinase targets, guiding our subsequent, more focused validation efforts.[9] It is a cost-effective way to rapidly survey a large number of potential targets.

CETSA is a powerful technique for confirming that a compound binds to its target in a cellular context.[14][15] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[16][17][18]

Protocol: Immunoblot-based CETSA

  • Cell Culture and Treatment: Culture the cancer cell line of interest to ~80% confluency. Treat the cells with either this compound (at a concentration determined from cell viability assays, e.g., 10x IC50) or a vehicle control (DMSO) for 2 hours.

  • Heating: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification and Immunoblotting: Quantify the protein concentration of the soluble fractions. Normalize the samples and analyze them by SDS-PAGE and immunoblotting using an antibody specific for the putative kinase target identified in the kinome screen.

  • Data Analysis: Densitometrically quantify the bands on the immunoblot. Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]

Rationale: CETSA provides direct evidence of target binding within intact cells, a critical step in linking a biochemical finding to a cellular effect.[14][15] It does not require any modification to the compound or the target protein.[14]

Signaling Pathway: Hypothesized Kinase Inhibition

Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) binds Putative Target Kinase Putative Target Kinase Receptor Tyrosine Kinase (RTK)->Putative Target Kinase activates Downstream Effector Downstream Effector Putative Target Kinase->Downstream Effector phosphorylates Proliferation Proliferation Downstream Effector->Proliferation promotes This compound This compound This compound->Putative Target Kinase inhibits

Caption: Hypothesized signaling pathway inhibited by this compound.

To further characterize the interaction between this compound and its putative kinase target, we will perform enzyme kinetic assays.[19][20][21] These assays will determine the potency (IC50) and the mode of inhibition.[22][23]

Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Use a purified, recombinant version of the target kinase, a suitable substrate, and ATP.

  • Assay Setup: In a multi-well plate, set up reactions containing the kinase, substrate, and varying concentrations of this compound.

  • Initiation and Incubation: Start the reaction by adding ATP. Incubate the plate at a constant temperature for a predetermined time, ensuring the reaction is in the linear range.[21]

  • Detection: Stop the reaction and quantify the amount of product formed.

  • Data Analysis: Plot the reaction rate as a function of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[22] To determine the mode of inhibition (e.g., competitive, non-competitive), repeat the experiment with varying concentrations of both the inhibitor and ATP.

Rationale: Enzyme kinetics provide quantitative data on the potency of the inhibitor and insights into its binding mechanism, which is crucial for structure-activity relationship (SAR) studies and lead optimization.[24][25]

Data Interpretation and Comparison

The data from these experiments will allow us to populate our comparative table with quantitative metrics.

CompoundPutative Target KinaseIC50 (nM)CETSA Shift (°C)Mode of Inhibition
This compound Kinase X[Experimental Data][Experimental Data][Experimental Data]
Staurosporine Broad-spectrum~10N/AATP-competitive
Gefitinib EGFR~304.5ATP-competitive
Dasatinib BCR-ABL<15.2ATP-competitive

A successful validation would show a potent IC50 for a specific kinase, a significant thermal shift in the CETSA for that same kinase, and a clear mode of inhibition.

Conclusion and Future Directions

This guide has outlined a systematic and robust workflow for validating the mechanism of action of this compound, a novel hit from a phenotypic screen. By combining kinome profiling, cellular target engagement assays, and in vitro enzyme kinetics, researchers can build a strong, evidence-based case for a specific MoA.

The successful validation of a target is not the end of the journey. The next steps would involve:

  • Selectivity Profiling: Assessing the activity of this compound against a broader panel of kinases and other off-targets to understand its selectivity profile.[11]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to improve potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.

By following a rigorous and multi-faceted approach to MoA validation, we can increase the probability of translating a promising hit from the laboratory to a life-saving therapeutic.

References

Navigating a Synthetic Blind Spot: A Comparative Guide to the Synthesis of Methyl 2-Oxoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting Unexplored Chemical Space

Methyl 2-oxoindoline-7-carboxylate is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. The oxindole core is a privileged scaffold, appearing in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a carboxylate group at the 7-position offers a valuable handle for further chemical modification, allowing for the exploration of new chemical space and the development of novel therapeutic agents.

Despite its potential utility, a striking observation emerges from a thorough review of the scientific literature: a conspicuous absence of well-documented, reproducible synthetic routes for this specific isomer. While methods for other isomers, such as the 6-carboxylate, are established due to their role as key intermediates in the synthesis of approved drugs like Nintedanib, the 7-carboxylate remains in a synthetic blind spot.

This guide, therefore, deviates from a conventional comparison of published methods. Instead, it aims to provide researchers, scientists, and drug development professionals with a forward-looking, expert-driven analysis of plausible synthetic strategies to access methyl 2-oxoindoline-7-carboxylate. By dissecting two proposed synthetic routes, we will explore the underlying chemical principles, anticipate potential challenges, and offer a framework for the development of a robust and reproducible synthesis. This analysis is grounded in established chemical transformations and supported by analogous examples from the peer-reviewed literature.

The Challenge of Regioselectivity in Oxindole Synthesis

The synthesis of substituted oxindoles is often complicated by challenges in controlling regioselectivity. The indole and oxindole ring systems have inherent reactivity patterns that favor functionalization at specific positions, most notably the 3-position of the oxindole core and the 2- and 3-positions of the indole nucleus. Directing functionalization to the 7-position of the benzene ring portion of the oxindole scaffold is a non-trivial synthetic problem that requires careful strategic planning. This often involves starting with a pre-functionalized benzene ring where the desired substitution pattern is already in place before the construction of the heterocyclic ring. The two proposed routes in this guide are designed with this principle in mind.

Proposed Synthetic Approaches: A Comparative Analysis

Route 1: Intramolecular Heck Reaction Strategy

The intramolecular Heck reaction is a powerful and widely used method for the construction of carbo- and heterocyclic rings.[1] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule.[2] Its reliability and tolerance for a wide range of functional groups make it an attractive strategy for the synthesis of complex molecules.[3]

Our proposed synthesis begins with the commercially available 2-amino-3-bromobenzoic acid.

  • Esterification: 2-amino-3-bromobenzoic acid is first converted to its methyl ester, methyl 2-amino-3-bromobenzoate, using standard esterification conditions, such as treatment with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • N-Acylation: The resulting aniline is then acylated with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to yield the Heck precursor, methyl 3-bromo-2-(acrylamido)benzoate.

  • Intramolecular Heck Cyclization: The key ring-forming step is the intramolecular Heck reaction. Treatment of the N-acryloyl derivative with a palladium(0) catalyst, a phosphine ligand, and a base will effect the cyclization to form methyl 2-oxoindoline-7-carboxylate. The choice of catalyst, ligand, and base is crucial for optimizing the yield and reproducibility of this step.[4]

Route 1: Intramolecular Heck Reaction A 2-Amino-3-bromobenzoic Acid B Methyl 2-amino-3-bromobenzoate A->B  MeOH, H+ C Methyl 3-bromo-2-(acrylamido)benzoate B->C Acryloyl chloride, Base D Methyl 2-oxoindoline-7-carboxylate C->D  Pd(0) catalyst, Ligand, Base  

Figure 1: Proposed workflow for the synthesis of methyl 2-oxoindoline-7-carboxylate via an intramolecular Heck reaction.
  • Esterification and N-Acylation: These are generally robust and high-yielding reactions. Reproducibility is expected to be high with standard laboratory techniques.

  • Intramolecular Heck Cyclization: This is the critical step where reproducibility might be a concern. The outcome of Heck reactions can be sensitive to the quality of the palladium catalyst, the choice of phosphine ligand, the base, the solvent, and the reaction temperature. Catalyst deactivation or the formation of side products due to competing reaction pathways are potential issues that may need to be addressed through careful optimization of the reaction conditions. The success of this step is predicated on the favorable kinetics of the 5-exo-trig cyclization.

Route 2: Reductive Cyclization of a 2-Nitrophenylacetate Derivative

The reductive cyclization of 2-nitrophenylacetate derivatives is a classic and reliable method for the synthesis of the oxindole core.[5][6] This approach involves the reduction of a nitro group to an amine, which then undergoes an intramolecular condensation with a suitably positioned ester to form the lactam ring of the oxindole.

Our proposed synthesis via this route begins with the commercially available and relatively inexpensive 2-bromo-3-nitrotoluene.[7]

  • Oxidation: The methyl group of 2-bromo-3-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) to yield 2-bromo-3-nitrobenzoic acid.

  • Esterification: The resulting carboxylic acid is converted to its methyl ester, methyl 2-bromo-3-nitrobenzoate, using standard methods.

  • Nucleophilic Aromatic Substitution: The key carbon-carbon bond-forming step involves the displacement of the bromide with the enolate of diethyl malonate. The presence of the ortho-nitro group activates the aryl bromide towards nucleophilic aromatic substitution (SNAᵣ).[8][9][10] This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO with a suitable base.

  • Hydrolysis and Decarboxylation: The resulting malonate derivative is then subjected to acidic or basic hydrolysis to cleave the ester groups, followed by heating to effect decarboxylation, yielding 2-(2-methoxycarbonyl-6-nitrophenyl)acetic acid.

  • Esterification: The newly formed carboxylic acid is esterified to give methyl 2-(2-methoxycarbonyl-6-nitrophenyl)acetate.

  • Reductive Cyclization: The final step is the reduction of the nitro group. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like iron in acetic acid. The resulting amine undergoes spontaneous intramolecular cyclization to form the desired product, methyl 2-oxoindoline-7-carboxylate.

Route 2: Reductive Cyclization A 2-Bromo-3-nitrotoluene B 2-Bromo-3-nitrobenzoic acid A->B  Oxidation (e.g., KMnO₄)   C Methyl 2-bromo-3-nitrobenzoate B->C  Esterification   D Diethyl 2-(2-methoxycarbonyl-6-nitrophenyl)malonate C->D  Diethyl malonate, Base   E 2-(2-methoxycarbonyl-6-nitrophenyl)acetic acid D->E  Hydrolysis & Decarboxylation   F Methyl 2-(2-methoxycarbonyl-6-nitrophenyl)acetate E->F  Esterification   G Methyl 2-oxoindoline-7-carboxylate F->G  Reduction (e.g., H₂, Pd/C)  

Figure 2: Proposed workflow for the synthesis of methyl 2-oxoindoline-7-carboxylate via reductive cyclization.
  • Oxidation and Esterifications: These are standard transformations and are expected to be highly reproducible.

  • Nucleophilic Aromatic Substitution: The success of this step is highly dependent on the reactivity of the aryl bromide. While the ortho-nitro group is activating, the reaction may require forcing conditions (high temperatures), which could lead to side products. The choice of base and solvent will be critical for achieving a clean and high-yielding reaction.

  • Hydrolysis and Decarboxylation: This is a standard procedure for malonic esters and is generally reliable.

  • Reductive Cyclization: This step is typically high-yielding and reproducible. Catalytic hydrogenation is a clean and efficient method, although care must be taken to ensure complete reduction without affecting other functional groups.

Comparative Data of Proposed Synthetic Routes

The following table provides a prospective comparison of the two proposed routes. As these are theoretical pathways, the "yields" are estimates based on analogous reactions in the literature, and the "reproducibility" is an assessment of the potential for variability in the key steps.

ParameterProposed Route 1: Intramolecular Heck ReactionProposed Route 2: Reductive Cyclization
Number of Steps 36
Starting Material 2-Amino-3-bromobenzoic acid2-Bromo-3-nitrotoluene
Availability of Starting Material Commercially availableCommercially available
Key Transformation Intramolecular Heck CyclizationNucleophilic Aromatic Substitution & Reductive Cyclization
Potential Reproducibility Issues High sensitivity of the Heck reaction to catalyst, ligand, and reaction conditions.Potentially harsh conditions required for the SNAᵣ step leading to side products.
Estimated Overall Yield Moderate to GoodLow to Moderate
Purification Challenges Potential for palladium contamination in the final product.Multiple steps increase the likelihood of accumulated impurities requiring careful purification.
Scalability Potentially challenging due to the cost of the palladium catalyst and ligands.More amenable to large-scale synthesis due to the use of less expensive reagents.

Conclusion and Recommendations for Future Research

The synthesis of methyl 2-oxoindoline-7-carboxylate represents a notable gap in the existing chemical literature. This guide has proposed two plausible, multi-step synthetic routes to address this challenge, each with its own set of advantages and potential difficulties.

  • Route 1 (Intramolecular Heck Reaction) is more convergent and has fewer steps, which is synthetically elegant. However, its key transformation can be sensitive to reaction parameters, potentially impacting its reproducibility and scalability.

  • Route 2 (Reductive Cyclization) is longer but relies on more classical and arguably more robust transformations. While the overall yield may be lower due to the number of steps, it may be more amenable to scale-up and less prone to the catalyst-related issues of the Heck reaction.

For researchers embarking on the synthesis of this valuable compound, we recommend the following:

  • Initial Exploration: Route 1 may be more suitable for initial small-scale synthesis and analogue generation due to its shorter sequence. A thorough screening of palladium catalysts, ligands, and bases for the Heck cyclization will be essential.

  • Process Development and Scale-Up: Route 2, despite its length, may be the more prudent choice for larger-scale synthesis where cost of goods and robustness are primary concerns. Optimization of the nucleophilic aromatic substitution step will be critical to the overall success of this route.

Ultimately, the development of a truly robust and reproducible synthesis for methyl 2-oxoindoline-7-carboxylate will require dedicated experimental work. This guide provides a solid theoretical foundation and a strategic roadmap for such an endeavor, empowering researchers to navigate this unexplored area of chemical space and unlock the potential of this promising synthetic building block.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl Oxindole-7-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, compounds like Methyl oxindole-7-carboxylate represent a class of molecules with significant potential in medicinal chemistry. However, ensuring the safety of our researchers is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our approach is grounded in a deep understanding of chemical hazards and laboratory best practices, aiming to build a culture of safety and trust.

Hazard Assessment: Understanding the Risks of this compound

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its potential hazards based on data from closely related analogs and established chemical principles. The Globally Harmonized System (GHS) classification for this compound indicates it is harmful if swallowed, in contact with skin, or if inhaled[1]. Analogs such as Methyl indole-7-carboxylate and Methyl oxindole-6-carboxylate are known to cause skin, eye, and respiratory irritation[2][3][4][5][6][7]. Therefore, a cautious approach that minimizes all routes of exposure is essential.

Inferred Hazard Profile:

Hazard RoutePotential EffectGHS Classification (Inferred)
Oral Harmful if swallowedAcute Toxicity, Oral (Category 4)[1]
Dermal Harmful in contact with skin, potential for skin irritationAcute Toxicity, Dermal (Category 4)[1], Skin Irritant (Category 2)[2][3]
Inhalation Harmful if inhaled, potential for respiratory tract irritationAcute Toxicity, Inhalation (Category 4)[1], Specific target organ toxicity — single exposure (Category 3)[2][3]
Eye Contact Potential for serious eye irritationEye Irritant (Category 2A)[2][3]

This hazard profile dictates a stringent PPE protocol designed to create a reliable barrier between the researcher and the chemical.

The Core Ensemble: Essential PPE for Routine Handling

For all routine laboratory operations involving this compound, from weighing and dissolution to reaction monitoring, the following PPE is mandatory. This "core ensemble" represents the minimum standard of protection.

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References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.